molecular formula Cl3Y B085317 Yttrium chloride CAS No. 10361-92-9

Yttrium chloride

Cat. No.: B085317
CAS No.: 10361-92-9
M. Wt: 195.26 g/mol
InChI Key: PCMOZDDGXKIOLL-UHFFFAOYSA-K
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Description

Yttrium Chloride (YCl₃) is a high-purity inorganic compound serving as a versatile precursor and performance-enhancing agent in advanced research and material science. It is valued for its solubility in water and ethanol, high purity potential up to 99.999%, and lower carbon content compared to organic yttrium salts . In the field of energy storage, this compound is a key starting material in the synthesis of lithium-yttrium chloride (Li₃YCl₆) solid electrolytes for all-solid-state batteries, where its structure and processing are critical for achieving high Li⁺ ionic conductivity . It functions as a dopant in semiconductor fabrication to modify electrical properties and is integral to optical applications, including the production of specialty optical glasses with high refractive indices, solid-state laser gain media, and phosphors for displays and fluorescent lighting to improve brightness and color rendition . In material science, this compound enhances the strength and thermal shock resistance of high-performance ceramics for extreme environments and acts as a catalyst or co-catalyst in organic synthesis and polymerization processes . It is also employed in medical research, where radioactive isotopes derived from it are used in diagnostics and targeted radiotherapy . Researchers should note that a recent study investigating its toxicological profile reported that this compound can induce ferroptosis in cardiomyocytes via iron accumulation, triggering lipid peroxidation and inflammation in mouse models . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it is hygroscopic and may cause skin, eye, and respiratory irritation .

Properties

CAS No.

10361-92-9

Molecular Formula

Cl3Y

Molecular Weight

195.26 g/mol

IUPAC Name

trichloroyttrium

InChI

InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3

InChI Key

PCMOZDDGXKIOLL-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Y+3]

Canonical SMILES

Cl[Y](Cl)Cl

Other CAS No.

10361-92-9

physical_description

WetSolid

Related CAS

10025-94-2 (hexahydrate)

Synonyms

YCl3
yttrium chloride
yttrium chloride hexahydrate
yttrium chloride, (88)Y-labeled
yttrium chloride, (90)Y-labeled
yttrium chloride, (91)Y-labeled

Origin of Product

United States

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous yttrium chloride (YCl₃), a compound of significant interest in various scientific and technological fields. A thorough understanding of its atomic arrangement is crucial for predicting its properties and designing novel applications, including in materials science and as a precursor in pharmaceutical synthesis. This document summarizes key crystallographic data, outlines experimental methodologies for its characterization, and presents a visual representation of the analytical workflow.

Crystallographic Data of Anhydrous this compound

Anhydrous this compound crystallizes in a monoclinic system, adopting a layered structure akin to that of aluminum chloride (AlCl₃).[1][2] The fundamental building block of this structure is the YCl₆ octahedron, where a central yttrium ion is coordinated to six chloride ions. These octahedra share edges to form two-dimensional sheets.[3][4]

The crystallographic parameters for anhydrous YCl₃ have been determined through single-crystal X-ray diffraction and are summarized in the tables below.

Table 1: Crystal System and Space Group

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
International Number12

Source: Materials Project[3], Templeton and Carter (1954)[2]

Table 2: Lattice Parameters

ParameterValue (Å)Angle (°)
a6.92α = 90
b11.96β = 110.24
c6.58γ = 90

Source: Materials Project[3]

Table 3: Atomic Positions (Fractional Coordinates)

AtomWyckoff Symbolxyz
Y4g00.1664180
Cl14i0.7102570.50.241543
Cl28j0.7392430.6824030.762329

Source: Materials Project[3]

Table 4: Selected Bond Lengths

BondLength (Å)
Y-Cl2.65

Source: Materials Project[3]

Experimental Protocol: Synthesis and Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-quality crystals to their analysis using diffraction techniques.

Synthesis of Anhydrous this compound

Objective: To prepare polycrystalline and single-crystal samples of anhydrous YCl₃ suitable for X-ray diffraction analysis.

Methodology:

  • Preparation of Polycrystalline YCl₃: Pure yttrium oxide (Y₂O₃) is placed in a platinum boat and heated to 550°C. Dry hydrogen chloride (HCl) gas is passed over the heated oxide for approximately six hours to yield polycrystalline yttrium trichloride.[2]

  • Single Crystal Growth: The polycrystalline product is heated to a temperature slightly above its melting point (approximately 680°C). The molten salt is then cooled slowly over a period of one to two hours to promote the formation of single crystals.[2]

  • Handling and Sample Preparation: Due to the extremely deliquescent nature of this compound, all handling of the synthesized material must be performed in a dry-box with an inert atmosphere (e.g., argon dried with molten sodium).[2] Selected single crystal fragments are sealed in glass capillaries to prevent hydration during data collection.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise atomic arrangement within the this compound crystal.

Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the yttrium and chlorine atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

The logical flow of the experimental and analytical process for determining the crystal structure of this compound is illustrated in the following diagram.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis cluster_handling Sample Preparation cluster_analysis Analysis Y2O3 Yttrium Oxide (Y₂O₃) Heating Heating (550°C) Y2O3->Heating HCl Dry HCl Gas HCl->Heating Poly_YCl3 Polycrystalline YCl₃ Heating->Poly_YCl3 Melting Melting (~680°C) Poly_YCl3->Melting Cooling Slow Cooling Melting->Cooling Single_Crystal Single Crystal YCl₃ Cooling->Single_Crystal DryBox Handling in Dry-Box Single_Crystal->DryBox Capillary Sealing in Capillary DryBox->Capillary SCXRD Single-Crystal XRD Capillary->SCXRD Data_Processing Data Processing SCXRD->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Experimental workflow for this compound crystal structure determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous yttrium chloride (YCl₃) is a versatile inorganic compound with significant applications in materials science, organic synthesis, and medicine. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous this compound, tailored for researchers, scientists, and drug development professionals. The document details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and includes visualizations of key processes to facilitate a deeper understanding of its behavior and utility.

Introduction

This compound, in its anhydrous form, is a white, crystalline solid that is highly hygroscopic. Its utility stems from its role as a precursor for the production of yttrium metal, specialty ceramics, and as a Lewis acid catalyst in various organic transformations. In the realm of drug development, its catalytic activity is of particular interest, and its radioactive isotope, Yttrium-90 (⁹⁰Y), is a key component in radioimmunotherapy for cancer treatment. A thorough understanding of its properties is therefore crucial for its effective application in these fields.

Physical Properties

The physical characteristics of anhydrous this compound are summarized in the table below, providing a quick reference for its fundamental properties.

PropertyValueReference(s)
Molecular Formula YCl₃[1][2]
Molecular Weight 195.26 g/mol [1][2]
Appearance White to off-white powder or pieces[3]
Melting Point 721 °C (994.15 K)[4][5]
Boiling Point 1507 °C (1780.15 K)[3]
Density 2.67 g/cm³ at 25 °C[5]
Solubility Highly soluble in water and ethanol.[6]
Crystal Structure Monoclinic, AlCl₃ type[7]

Chemical Properties

Anhydrous this compound exhibits a range of chemical behaviors, primarily dictated by the high charge density of the Y³⁺ ion.

  • Hygroscopicity: It is extremely hygroscopic and readily absorbs moisture from the atmosphere to form hydrates. Handling and storage require inert, dry conditions.[3]

  • Lewis Acidity: The electron-deficient yttrium center makes YCl₃ a potent Lewis acid, enabling it to catalyze a variety of organic reactions. This property is particularly relevant in drug synthesis.

  • Reactivity: It reacts with strong bases, acids, and oxidizing agents. When heated to decomposition, it can emit toxic fumes of chlorine.

Experimental Protocols

Synthesis of Anhydrous this compound via the Ammonium (B1175870) Chloride Route

This method is a common and effective way to produce anhydrous this compound from yttrium oxide, avoiding the formation of stable oxychlorides that can occur with direct dehydration of hydrated this compound.

Principle: Yttrium oxide is reacted with an excess of ammonium chloride. The in-situ generated HCl gas from the decomposition of ammonium chloride acts as the chlorinating agent. The intermediate complex, (NH₄)₂[YCl₅], is formed and subsequently decomposes upon further heating to yield anhydrous this compound.[1][7]

Materials:

  • Yttrium oxide (Y₂O₃)

  • Ammonium chloride (NH₄Cl)

  • Tube furnace

  • Quartz or porcelain boat

  • Inert gas supply (e.g., argon)

Procedure:

  • Thoroughly mix yttrium oxide and ammonium chloride in a molar ratio of 1:10 to 1:18 in a porcelain boat.[8][9]

  • Place the boat in a tube furnace under a flow of inert gas.

  • Slowly heat the furnace to 400-520 °C and maintain this temperature for several hours. The reaction progress can be monitored by testing the solubility of a small sample in water; the reaction is complete when the sample dissolves to form a clear solution.[8][9]

  • After the initial reaction, the temperature is raised to decompose the intermediate complex and sublime any remaining ammonium chloride.

  • The resulting anhydrous this compound is cooled under an inert atmosphere.

Purification: For high-purity applications, the synthesized this compound can be further purified by:

  • Vacuum Distillation: The crude product is heated under high vacuum (0.4 to 0.01 microns) at 850-950 °C. The purified this compound sublimes and condenses in a cooler region of the apparatus. This method is effective at removing residual oxychlorides and other non-volatile impurities.[10] Recoveries of 90-95% can be achieved.[10]

  • Filtration of Molten Salt: The impure chloride is melted under an inert atmosphere (e.g., argon) at approximately 800 °C and passed through a filter of molybdenum wool to remove solid impurities like carbon.[10]

Expected Yield: Overall yields can range from 75% to over 95%, depending on the specific conditions and purification methods employed.[10]

Synthesis_Workflow Synthesis and Purification of Anhydrous this compound cluster_synthesis Synthesis cluster_purification Purification start Start: Y₂O₃ and NH₄Cl mix Mix Y₂O₃ and NH₄Cl (Molar Ratio 1:10 to 1:18) start->mix heat1 Heat to 400-520 °C in Tube Furnace (Inert Atmosphere) mix->heat1 formation Formation of (NH₄)₂[YCl₅] Intermediate heat1->formation decompose Further Heating to Decompose Intermediate formation->decompose crude Crude Anhydrous YCl₃ decompose->crude purify_choice Purification Method? crude->purify_choice vac_dist Vacuum Distillation (850-950 °C, High Vacuum) purify_choice->vac_dist Volatile Impurities molten_filt Filtration of Molten Salt (~800 °C, Inert Atmosphere) purify_choice->molten_filt Solid Impurities pure_ycl3 High-Purity Anhydrous YCl₃ vac_dist->pure_ycl3 molten_filt->pure_ycl3

Synthesis and Purification of Anhydrous this compound
Determination of Melting Point

The melting point is a critical parameter for assessing the purity of anhydrous this compound. Given its hygroscopic nature, special precautions must be taken.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed. For hygroscopic substances, the capillary tube must be sealed to prevent water absorption, which would depress the melting point.[4][11]

Materials:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Glass capillary tubes (sealed at one end)

  • Bunsen burner or small torch (for sealing)

  • Dessicator for sample storage

Procedure:

  • Sample Preparation: In a glovebox or under a dry, inert atmosphere, finely powder the anhydrous this compound.

  • Loading the Capillary: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[12]

  • Sealing the Capillary: Quickly seal the open end of the capillary tube using a small flame. This is crucial to prevent the absorption of atmospheric moisture.[11]

  • Measurement:

    • Place the sealed capillary tube in the melting point apparatus.

    • Heat rapidly to a temperature about 20 °C below the expected melting point (721 °C).

    • Then, decrease the heating rate to approximately 1-2 °C per minute.[5]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Characterization by X-ray Diffraction (XRD)

XRD is used to confirm the crystal structure of the synthesized anhydrous this compound and to identify any crystalline impurities. Due to its air-sensitivity, sample preparation is critical.

Principle: A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. The angles at which diffraction occurs are characteristic of the crystal lattice of the substance.

Materials:

  • X-ray diffractometer

  • Air-sensitive sample holder (e.g., with a Kapton or PEEK film cover)[13]

  • Glovebox

Procedure:

  • Sample Preparation: Inside a glovebox, grind the anhydrous this compound to a fine powder to ensure random orientation of the crystallites.

  • Mounting the Sample: Load the powdered sample into the well of an air-sensitive sample holder.

  • Sealing the Holder: Cover the sample with an X-ray transparent film (e.g., Kapton) and seal the holder to protect the sample from the atmosphere during data collection.[14][15]

  • Data Collection:

    • Mount the sealed sample holder in the diffractometer.

    • Set the appropriate instrumental parameters (e.g., 2θ range, step size, scan speed).

    • Collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the ICDD database) to confirm the phase and identify any impurities.

Applications in Drug Development

Lewis Acid Catalysis in Organic Synthesis

Anhydrous this compound serves as an effective Lewis acid catalyst in several types of organic reactions that are fundamental to the synthesis of pharmaceutical compounds.

  • Friedel-Crafts Reactions: this compound can catalyze the acylation and alkylation of aromatic rings, which are key steps in building the carbon skeleton of many drug molecules.[6][16][17] The Lewis acidic yttrium center activates the acyl or alkyl halide, making it more electrophilic and facilitating its attack on the aromatic ring.

  • Aldol (B89426) Reactions: this compound can catalyze aldol reactions, which form carbon-carbon bonds and create β-hydroxy carbonyl compounds, a common structural motif in natural products and pharmaceuticals.[18][19] The yttrium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the addition of an enol or enolate.

Yttrium-90 in Radioimmunotherapy

The radioactive isotope Yttrium-90 (⁹⁰Y) is a pure beta-emitter with a half-life of 64 hours, making it suitable for targeted cancer therapy.[20][21]

Mechanism of Action:

  • Chelation and Antibody Conjugation: Yttrium-90, in the form of ⁹⁰YCl₃, is chelated by a bifunctional chelating agent (e.g., DOTA), which is then covalently attached to a monoclonal antibody (mAb).[22][23] This mAb is designed to specifically target antigens on the surface of cancer cells.

  • Targeting: The resulting radioimmunoconjugate is administered to the patient, and the mAb selectively binds to the cancer cells.

  • DNA Damage: ⁹⁰Y decays via beta emission, releasing high-energy electrons. These electrons travel a short distance in tissue (a few millimeters), delivering a localized dose of radiation to the tumor cells. The primary mechanism of cell killing is through the induction of DNA double-strand breaks, which, if not repaired, lead to apoptosis (programmed cell death).[24][25][26][27] The beta particles can also induce single-strand breaks and generate reactive oxygen species, contributing to cellular damage.[24]

RIT_Mechanism Mechanism of Action of Yttrium-90 in Radioimmunotherapy cluster_prep Preparation cluster_action In Vivo Action Y90 Yttrium-90 (⁹⁰YCl₃) Chelation Chelation Y90->Chelation Chelator Bifunctional Chelator (e.g., DOTA) Chelator->Chelation mAb Monoclonal Antibody (mAb) Conjugation Conjugation mAb->Conjugation Chelation->Conjugation Radioimmuno Radioimmunoconjugate (⁹⁰Y-DOTA-mAb) Conjugation->Radioimmuno Administration Administration to Patient Radioimmuno->Administration Targeting Targeting of Cancer Cell Antigens by mAb Administration->Targeting BetaDecay ⁹⁰Y Beta Decay (Emission of High-Energy Electrons) Targeting->BetaDecay DNADamage Induction of DNA Double-Strand Breaks BetaDecay->DNADamage Apoptosis Apoptosis (Cancer Cell Death) DNADamage->Apoptosis

Mechanism of Action of Yttrium-90 in Radioimmunotherapy

Safety and Handling

Anhydrous this compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Handling: Due to its hygroscopic nature, it must be handled in a dry, inert atmosphere, such as in a glovebox or under a stream of dry argon or nitrogen.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling the powder.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture, acids, strong bases, and oxidizing agents.[3]

  • Spills: In case of a spill, sweep up the material carefully, avoiding dust generation, and place it in a sealed container for disposal.

Conclusion

Anhydrous this compound is a compound of significant interest to researchers in both academia and industry. Its well-defined physical and chemical properties, coupled with its reactivity and catalytic potential, make it a valuable tool in the synthesis of advanced materials and pharmaceuticals. The successful application of this compound, however, is contingent upon a thorough understanding of its characteristics and the implementation of appropriate handling and experimental procedures. This guide provides a foundational resource for professionals working with or considering the use of anhydrous this compound in their research and development endeavors.

References

Yttrium Chloride: A Technical Comparison of the Hexahydrate and Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yttrium chloride (YCl₃) is a significant inorganic compound that serves as a versatile precursor and catalyst in numerous scientific and industrial applications.[1][2] It primarily exists in two common forms: this compound hexahydrate (YCl₃·6H₂O) and anhydrous this compound (YCl₃).[3][4][5] The presence or absence of water of hydration dramatically influences the compound's physical properties, chemical reactivity, and handling requirements. This technical guide provides an in-depth comparison of these two forms, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting and utilizing the appropriate compound for their specific needs.

Core Physical and Chemical Properties

The fundamental differences between the hexahydrate and anhydrous forms of this compound are summarized below. The anhydrous form is notably hygroscopic and requires careful handling in a controlled atmosphere to prevent hydration.[6][7]

Table 1: General and Physical Properties
PropertyThis compound HexahydrateThis compound Anhydrous
Chemical Formula YCl₃·6H₂O[8]YCl₃[9]
Molecular Weight 303.36 g/mol [8][10]195.26 g/mol [9][11]
CAS Number 10025-94-2[8][10]10361-92-9[3][11]
Appearance White or colorless crystalline powder/solid[8][10][12]White to off-white powder or pieces[6][9]
Density 2.18 g/cm³[8][12][13]2.67 g/mL at 25 °C[4][11]
Melting Point 100 °C (decomposes)[8][12][13]721 °C[4][11]
Boiling Point Not applicable (decomposes)1507 °C[11][14]
Solubility Highly soluble in water and ethanol.[3][10][15]Soluble in water, ethanol, and pyridine.[4][16]
Hygroscopicity Deliquescent[3][5]Strongly hygroscopic[6][7][17]

Experimental Protocols and Handling

The transition between the hexahydrate and anhydrous forms, particularly the dehydration process, is a critical procedure that requires a specific methodology to prevent the formation of undesirable byproducts like yttrium oxychloride.

Dehydration of this compound Hexahydrate

Direct heating of this compound hexahydrate in the air does not yield the anhydrous form; instead, it results in the formation of yttrium oxychloride (YOCl).[3] To obtain pure anhydrous YCl₃, the "ammonium chloride route" is a widely employed and effective method.[3][18] This process involves heating the hydrated salt with an excess of ammonium (B1175870) chloride, which creates an atmosphere of hydrogen chloride gas upon decomposition, thereby suppressing the formation of the oxychloride.

Protocol: The Ammonium Chloride Route for Anhydrous YCl₃ Preparation

This protocol is based on established methods for preparing anhydrous rare earth chlorides.[3][18]

Materials:

  • This compound hexahydrate (YCl₃·6H₂O)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Quartz or porcelain boat

  • Tube furnace with temperature control

  • Inert gas supply (e.g., Argon or Nitrogen)

Methodology:

  • Mixing: Thoroughly mix this compound hexahydrate with a 5-10 fold molar excess of ammonium chloride in a mortar and pestle.

  • Loading: Place the mixture into a quartz or porcelain boat and position it in the center of a tube furnace.

  • Purging: Purge the tube furnace with a slow stream of inert gas (e.g., argon) for 15-20 minutes to remove air and moisture.

  • Initial Heating (Dehydration): Slowly heat the furnace to approximately 200-250 °C and hold for 1-2 hours. This step removes the bulk of the water of hydration. The decomposition of ammonium chloride begins, creating a protective atmosphere.

  • Chlorination and Intermediate Formation: Gradually increase the temperature to 400-520 °C.[19][20] During this stage, the hexahydrate is converted to the anhydrous form, and intermediate complexes such as (NH₄)₂[YCl₅] are formed.[3][18] The reaction is: Y₂O₃ + 10NH₄Cl → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O[3]

  • Thermal Decomposition: Maintain the temperature in the range of 400-520 °C to thermally decompose the intermediate complex into anhydrous this compound.[3][18] The decomposition reaction is: (NH₄)₂[YCl₅] → YCl₃ + 2NH₄Cl[3] Excess ammonium chloride will also sublime and be carried away by the inert gas flow.

  • Cooling and Collection: After holding at the final temperature for 2-4 hours, or until the sublimation of ammonium chloride ceases, cool the furnace to room temperature under a continuous flow of inert gas.

  • Storage: Once cooled, immediately transfer the resulting white powder of anhydrous YCl₃ into a dry, inert atmosphere glovebox for handling and storage.

G Workflow for Anhydrous YCl3 Preparation cluster_prep Preparation cluster_heating Heating Protocol cluster_final Final Steps mix Mix YCl3·6H2O with excess NH4Cl load Load mixture into tube furnace mix->load purge Purge with inert gas load->purge heat1 Slowly heat to ~250°C (Dehydration) purge->heat1 heat2 Increase to 400-520°C (Chlorination) heat1->heat2 Intermediate (NH4)2[YCl5] forms heat3 Hold at 400-520°C (Decomposition of intermediate) heat2->heat3 NH4Cl sublimes cool Cool to room temp under inert gas heat3->cool collect Transfer Anhydrous YCl3 to glovebox cool->collect

Fig. 1: Experimental workflow for the preparation of anhydrous this compound.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of both forms of this compound.

  • This compound Hexahydrate: Should be stored in a tightly sealed container in a cool, dry place.[12][15] While it is more stable than the anhydrous form, it is still deliquescent and will absorb moisture from the air over time.[3][21]

  • Anhydrous this compound: This form is extremely hygroscopic and must be handled under a dry, inert atmosphere (e.g., in a glovebox) to prevent rapid absorption of moisture.[6][17] It should be stored in a tightly sealed container, preferably under argon or nitrogen.[6] Exposure to moist air can lead to the formation of hydrates and oxychlorides, compromising its purity and reactivity.[21]

Applications in Research and Development

The choice between the hexahydrate and anhydrous forms is dictated by the specific requirements of the application, particularly the tolerance for water.

This compound Hexahydrate

Its high solubility in water and polar solvents makes it a convenient starting material for various applications where the presence of water is acceptable or even required.[1][22]

  • Precursor for Yttrium Compounds: It is widely used as a raw material for the synthesis of other yttrium compounds, such as yttrium oxide and yttrium hydroxide.[12][23]

  • Catalysis: It serves as a catalyst or precatalyst in certain chemical reactions, including asymmetric hydroamination and the ring-opening copolymerization of epoxides and anhydrides.[13][24][25]

  • Materials Science: It is a key ingredient in the manufacturing of phosphors for LEDs and displays, as well as in the synthesis of yttrium-based ceramics and superconductors.[8][12][26]

  • Biomedical Research: It has potential uses in targeted drug delivery systems and as a precursor for radiopharmaceuticals.[8]

Anhydrous this compound

The anhydrous form is essential for applications in non-aqueous systems and where water would interfere with reactions.

  • Lewis Acid Catalyst: It functions as a potent Lewis acid catalyst in a variety of organic reactions, such as Friedel-Crafts alkylations and Michael additions.[27]

  • Organometallic Synthesis: It is a critical starting material for the preparation of yttrium organometallic complexes and yttrium alkoxides.[4][9][28]

  • Advanced Materials Synthesis: It is used in the production of high-performance ceramics, magnetic materials, and as a dopant in semiconductor fabrication to enhance conductivity and thermal stability.[1][9]

  • Metallurgy: It is used to enhance the properties of metal alloys for aerospace and automotive applications.[9]

G Comparative Applications of this compound Forms YCl3_6H2O YCl3 · 6H2O (Hexahydrate) A1 Aqueous Precursor (Y2O3, Y(OH)3) YCl3_6H2O->A1 A2 Phosphor & LED Production YCl3_6H2O->A2 A3 Some Catalysis (e.g., Hydroamination) YCl3_6H2O->A3 A4 Biomedical Precursors YCl3_6H2O->A4 YCl3_Anhydrous YCl3 (Anhydrous) B1 Lewis Acid Catalyst (Organic Synthesis) YCl3_Anhydrous->B1 B2 Organometallic Synthesis YCl3_Anhydrous->B2 B3 Advanced Ceramics & Superconductors YCl3_Anhydrous->B3 B4 Metallurgy & Alloy Enhancement YCl3_Anhydrous->B4

Fig. 2: Primary application areas for this compound hexahydrate and anhydrous forms.

Safety and Hazard Information

Both forms of this compound are considered irritants and require appropriate personal protective equipment (PPE) during handling.

Table 2: Hazard Summary
Hazard StatementThis compound HexahydrateThis compound Anhydrous
Skin Irritation H315: Causes skin irritation[21]H315: Causes skin irritation[11][29]
Eye Irritation H319: Causes serious eye irritation[21]H319: Causes serious eye irritation[11][29]
Respiratory Irritation H335: May cause respiratory irritation[21]H335: May cause respiratory irritation[11][29]
Handling Precautions Wear protective gloves, clothing, and eye/face protection.[21] Ensure adequate ventilation.[21]Handle under an inert gas.[6][29] Wear protective gloves, clothing, and eye/face protection.[29] Avoid breathing dust.[11]
Incompatibilities Strong oxidizing agents, exposure to moist air or water.[21]Strong acids, strong bases, moisture, strong oxidizing agents.[6]
Decomposition Products Hydrogen chloride gas upon heating.[21]Hydrogen chloride, chlorine under fire conditions.[6]

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6][21]

  • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21][28]

Conclusion

This compound hexahydrate and its anhydrous counterpart are chemically related but functionally distinct compounds. The hexahydrate form is a convenient, water-soluble source of yttrium ions suitable for aqueous synthesis and certain catalytic applications. In contrast, the anhydrous form is indispensable for water-sensitive systems, including organometallic chemistry and as a Lewis acid catalyst in organic synthesis. The critical challenge in utilizing the anhydrous form lies in its preparation and stringent handling requirements due to its hygroscopic nature. A thorough understanding of these differences is paramount for researchers to ensure the success, reproducibility, and safety of their experimental endeavors.

References

Synthesis of Yttrium Chloride from Yttrium Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of yttrium chloride (YCl₃) from yttrium oxide (Y₂O₃). The document details established experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways and workflows for the production of both hydrated and anhydrous this compound.

Introduction

This compound is a key precursor in the synthesis of various yttrium-containing compounds, including advanced ceramics, catalysts, and luminescent materials. While yttrium oxide is a common and stable starting material, its conversion to the more reactive chloride form is a critical step in many chemical processes. This guide explores three principal methods for this conversion: the reaction with hydrochloric acid, the ammonium (B1175870) chloride route, and carbochlorination. Each method is presented with detailed experimental procedures and a summary of key reaction parameters to aid researchers in selecting the most suitable method for their specific application.

Synthesis Methodologies

Reaction with Hydrochloric Acid for Hydrated this compound

This method is a straightforward laboratory procedure for producing this compound hexahydrate (YCl₃·6H₂O). It is important to note that attempting to produce anhydrous this compound by heating the hexahydrate is generally unsuccessful, as it leads to the formation of yttrium oxychloride (YOCl).[1]

Experimental Protocol:

  • Add yttrium oxide powder to a boiling aqueous solution of concentrated hydrochloric acid.

  • Continue to add yttrium oxide until no more of the oxide dissolves, indicating the saturation of the acid.[2]

  • Filter the hot solution to remove any unreacted yttrium oxide.

  • Gently heat the filtrate on a hot plate to concentrate the solution until the first crystals begin to appear on the surface.[2]

  • Allow the solution to cool to room temperature overnight to facilitate the crystallization of this compound hexahydrate.[2]

  • Collect the crystals by filtration. A high yield of crystalline this compound hexahydrate can be expected.[2]

Ammonium Chloride Route for Anhydrous this compound

The ammonium chloride route is a widely employed method for the synthesis of anhydrous this compound. This process involves the reaction of yttrium oxide with an excess of ammonium chloride at elevated temperatures. The reaction proceeds through the formation of an intermediate ammonium this compound complex, which subsequently decomposes to yield anhydrous this compound.[1]

Experimental Protocol:

  • Thoroughly mix yttrium oxide with an excess of ammonium chloride. The molar ratio of Y₂O₃ to NH₄Cl can range from 1:10 to 1:18.[3][4]

  • Heat the mixture in an open cylindrical container. The chlorination stage is typically carried out at a temperature between 400°C and 520°C with stirring.[3][4] This step leads to the formation of an intermediate complex, such as (NH₄)₂[YCl₅] or (NH₄)₃YCl₆.[1]

    • Reaction: 10 NH₄Cl + Y₂O₃ → 2 (NH₄)₂[YCl₅] + 6 NH₃ + 3 H₂O[1]

  • After the chlorination is complete, the intermediate complex is thermally decomposed to anhydrous this compound. This decomposition stage occurs at temperatures above 444°C (717 K).[5]

    • Decomposition: (NH₄)₂[YCl₅] → 2 NH₄Cl + YCl₃[1]

  • The final product is anhydrous this compound with a low percentage of water-insoluble matter.[3][4]

Carbochlorination for Anhydrous this compound

Carbochlorination is a high-temperature method that involves the reaction of yttrium oxide with a chlorinating agent in the presence of a reducing agent, typically carbon. This process is complex and proceeds through the formation of yttrium oxychloride as an intermediate.

Experimental Protocol:

  • Prepare a mixture of yttrium oxide and a carbon source, such as sucrose (B13894) carbon.

  • Heat the mixture in a controlled atmosphere in a temperature range of 550°C to 950°C.[6]

  • Introduce a chlorinating agent, such as chlorine gas (Cl₂).

  • The reaction proceeds in stages. First, yttrium oxychloride (YOCl) is formed.[6]

    • This stage is chemically controlled at temperatures below 700°C.[6]

  • Subsequently, the yttrium oxychloride is carbochlorinated to produce this compound (YCl₃).[6] At temperatures above 715°C, the final product is liquid YCl₃.[6]

Data Presentation

The following tables summarize the key quantitative data for the different synthesis methods.

Table 1: Reaction Conditions for this compound Synthesis

MethodReagentsTemperature Range (°C)Molar Ratio (Y₂O₃:Reagent)Product Form
Hydrochloric AcidY₂O₃, HClBoilingSaturate solutionYCl₃·6H₂O
Ammonium ChlorideY₂O₃, NH₄Cl400 - 520 (Chlorination)1:10 to 1:18Anhydrous YCl₃
> 444 (Decomposition)
CarbochlorinationY₂O₃, C, Cl₂550 - 950VariesAnhydrous YCl₃

Table 2: Kinetic Data for Anhydrous this compound Synthesis

MethodReaction StageActivation Energy (kJ/mol)
Ammonium ChlorideChlorination76.93 ± 3.87[5]
Decomposition of 3NH₄Cl·YCl₃28.43 ± 4.49[5]
CarbochlorinationFormation of YOCl (8.7% C)165 ± 6[6]
Formation of YOCl (16.7% C)152 ± 7[6]

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis methods can be visualized using the following diagrams.

Ammonium_Chloride_Route Y2O3 Yttrium Oxide (Y₂O₃) Mix Mixing Y2O3->Mix NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Mix Heat_Chlorination Heating (400-520°C) Mix->Heat_Chlorination Intermediate Intermediate Complex ((NH₄)₂[YCl₅]) Heat_Chlorination->Intermediate Heat_Decomposition Heating (>444°C) Intermediate->Heat_Decomposition YCl3 Anhydrous this compound (YCl₃) Heat_Decomposition->YCl3

Ammonium Chloride Route Workflow

Carbochlorination_Route Y2O3 Yttrium Oxide (Y₂O₃) Mix Mixing Y2O3->Mix Carbon Carbon (C) Carbon->Mix Heat_Stage2 Heating (550-950°C) Stage 2 Carbon->Heat_Stage2 Chlorine Chlorine (Cl₂) Heat_Stage1 Heating (550-950°C) Stage 1 Chlorine->Heat_Stage1 Chlorine->Heat_Stage2 Mix->Heat_Stage1 YOCl Yttrium Oxychloride (YOCl) Heat_Stage1->YOCl YOCl->Heat_Stage2 YCl3 Anhydrous this compound (YCl₃) Heat_Stage2->YCl3

Carbochlorination Route Workflow

References

A Technical Guide to the Magnetic Susceptibility of Yttrium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the magnetic susceptibility of Yttrium(III) chloride (YCl₃). Yttrium(III) chloride is an inorganic compound featuring the yttrium ion in a +3 oxidation state, which results in a [Kr]4d⁰ electron configuration. With no unpaired electrons, YCl₃ is fundamentally a diamagnetic material, exhibiting a weak repulsion when placed in a magnetic field. This guide covers the theoretical basis for its diamagnetism, presents calculated quantitative susceptibility data, and details the experimental protocols for its measurement, including the classical Gouy balance method and modern SQUID magnetometry. All quantitative data is summarized in structured tables, and key logical and experimental workflows are visualized using diagrams in the DOT language.

Theoretical Framework

Origin of Magnetism in Materials

The magnetic properties of a material are determined by its electronic structure. Two primary types of magnetism are relevant for compounds like YCl₃:

  • Diamagnetism: A weak form of magnetism that arises from the orbital motion of paired electrons. When an external magnetic field is applied, it induces a small magnetic field in the opposite direction, causing a repulsive force.[1][2] This property is present in all matter, though it is often overshadowed by stronger magnetic effects. Materials where diamagnetism is the dominant effect have a small, negative magnetic susceptibility (χ < 0).

  • Paramagnetism: This phenomenon occurs in substances that contain one or more unpaired electrons. The intrinsic magnetic moment of these electrons aligns with an external magnetic field, resulting in an attractive force. Paramagnetic materials have a positive magnetic susceptibility (χ > 0).

Electronic Configuration of Yttrium(III)

The magnetic character of Yttrium(III) chloride is dictated by the Y³⁺ ion. The neutral yttrium atom has the electron configuration [Kr]5s²4d¹. To form the Y³⁺ cation, it loses the two 5s electrons and the single 4d electron.

Y ([Kr]5s²4d¹) → Y³⁺ ([Kr]4d⁰) + 3e⁻

The resulting Y³⁺ ion has a noble gas electron configuration with no partially filled orbitals. As there are no unpaired electrons, the paramagnetic contribution to its magnetic susceptibility is zero. Therefore, the magnetic behavior of Yttrium(III) chloride is solely governed by the diamagnetism of the Y³⁺ and Cl⁻ ions.

G Y Yttrium Atom [Kr] 5s² 4d¹ Ionization Loses 3 Valence Electrons Y->Ionization Oxidation Y3plus Yttrium(III) Ion (Y³⁺) [Kr] 4d⁰ Ionization->Y3plus Orbitals Y3plus->Orbitals Result Result: No Unpaired Electrons Orbitals->Result Conclusion Diamagnetic Material (χ < 0) Result->Conclusion

Figure 1. Logical diagram showing how the electronic configuration of the Yttrium(III) ion leads to its diamagnetic properties.

Quantitative Magnetic Susceptibility Data

Molar Susceptibility (χₘ)

The overall molar magnetic susceptibility of an ionic salt is the sum of the diamagnetic contributions from its constituent ions.[3][4] This can be calculated using tabulated values known as Pascal's constants.

χₘ(YCl₃) = χₘ(Y³⁺) + 3 * χₘ(Cl⁻)

Calculated Diamagnetic Susceptibility of YCl₃

The diamagnetic molar susceptibility is calculated as follows:

  • Contribution from Chloride: 3 × (-23.4 × 10⁻⁶ cm³/mol) = -70.2 × 10⁻⁶ cm³/mol[3]

  • Contribution from Yttrium(III): The ionic diamagnetism of Y³⁺ is estimated to be approximately -20 × 10⁻⁶ cm³/mol based on theoretical calculations and comparison with isoelectronic ions.

This yields a total estimated molar susceptibility for YCl₃:

χₘ(YCl₃) ≈ (-20 × 10⁻⁶) + (-70.2 × 10⁻⁶) = -90.2 × 10⁻⁶ cm³/mol

The negative sign confirms the material's diamagnetic nature.

ParameterSymbolValueUnits
Molar Susceptibility (Y³⁺, est.)χₘ(Y³⁺)~ -20 × 10⁻⁶cm³/mol
Molar Susceptibility (Cl⁻)[3]χₘ(Cl⁻)-23.4 × 10⁻⁶cm³/mol
Total Molar Susceptibility (YCl₃, est.) χₘ(YCl₃) ~ -90.2 × 10⁻⁶ cm³/mol
Table 1. Calculated molar magnetic susceptibility of Yttrium(III) chloride based on Pascal's constants.
PropertySymbol / FormulaValueUnits
Molar Mass[5][6]M195.265 g/mol
Appearance[5]-White crystalline solid-
Density[6]ρ2.61g/cm³
Table 2. Additional physical properties of anhydrous Yttrium(III) chloride.

Experimental Protocols for Measurement

The magnetic susceptibility of a weakly magnetic solid like YCl₃ can be measured using several methods.

Protocol 1: The Gouy Balance Method

The Gouy balance is a classic and straightforward apparatus for determining magnetic susceptibility. It operates by measuring the apparent change in the mass of a sample when it is suspended in a non-uniform magnetic field.[7][8] A diamagnetic sample will be repelled by the field, leading to an apparent increase in mass.

Methodology:

  • Sample Preparation:

    • Grind anhydrous YCl₃ into a fine, uniform powder to ensure consistent packing.

    • Pack the powder into a long, cylindrical glass tube (Gouy tube) to a known height (l).

    • Measure the mass of the empty tube (m_empty) and the mass of the filled tube (m_full) to determine the sample mass (m_sample = m_full - m_empty).

  • Calibration:

    • The balance must be calibrated with a substance of known magnetic susceptibility, such as HgCo(SCN)₄.

    • Perform a full measurement sequence (steps 3-5) with the calibrant to determine the apparatus constant.

  • Measurement without Magnetic Field:

    • Suspend the Gouy tube containing the sample from the balance so that its bottom end is positioned in the center of the magnetic poles.

    • Record the apparent mass of the sample with the electromagnet turned off (R_off).

  • Measurement with Magnetic Field:

    • Turn on the electromagnet to a fixed and stable current, generating a strong magnetic field (H).

    • Record the new apparent mass of the sample (R_on). For a diamagnetic sample like YCl₃, R_on will be slightly greater than R_off.

  • Calculation:

    • The mass susceptibility (χ₉) is calculated using the formula: χ₉ = (C + β * ΔR) / m_sample where ΔR = R_on - R_off, C is the correction for the empty tube, and β is a calibration constant determined from the standard.

    • The molar susceptibility (χₘ) is then found by multiplying the mass susceptibility by the molar mass (M) of YCl₃: χₘ = χ₉ * M

G start_end start_end process process data data decision decision calc calc start Start prep Prepare Sample (Grind & pack YCl₃ into Gouy tube) start->prep weigh_tube Measure sample mass (m) prep->weigh_tube measure_off Suspend tube from balance Measure apparent mass (R_off) (Magnet OFF) weigh_tube->measure_off measure_on Turn Magnet ON Measure apparent mass (R_on) measure_off->measure_on record_delta Record ΔR = R_on - R_off measure_on->record_delta is_diamagnetic Is ΔR > 0? record_delta->is_diamagnetic calc_chi Calculate Mass (χ_g) and Molar (χ_m) Susceptibility is_diamagnetic->calc_chi Yes (Diamagnetic) finish End calc_chi->finish

Figure 2. Experimental workflow for measuring magnetic susceptibility using the Gouy balance method.
Protocol 2: SQUID Magnetometry

For highly accurate measurements of weakly magnetic materials, a Superconducting Quantum Interference Device (SQUID) magnetometer is the preferred instrument. It offers sensitivity many orders of magnitude greater than classical methods.

Working Principle:

A SQUID magnetometer operates based on the principles of superconductivity and the Josephson effect.[5][9] The core of the device is a superconducting ring containing one or two weak links called Josephson junctions.[3][9]

  • Flux Quantization: An external magnetic flux passing through the superconducting loop induces a persistent current that precisely cancels the flux, keeping the total magnetic flux inside the loop quantized.

  • Sample Movement: The YCl₃ sample is moved through a series of superconducting detection coils. This movement produces a change in the magnetic flux.[3][10]

  • SQUID Detection: The change in magnetic flux is inductively coupled to the SQUID ring, which acts as an extremely sensitive magnetic flux-to-voltage converter.[3][10]

  • Signal Processing: The output voltage from the SQUID is amplified and processed to give a direct and absolute measurement of the sample's magnetic moment.[5]

This technique is ideal for confirming the small, negative magnetic susceptibility of diamagnetic compounds like Yttrium(III) chloride with very high precision.

Conclusion

Yttrium(III) chloride is a diamagnetic material with a small, negative magnetic susceptibility. This property is a direct consequence of the Y³⁺ ion's d⁰ electron configuration, which contains no unpaired electrons. The molar susceptibility of YCl₃ can be reliably estimated by summing the diamagnetic contributions of its constituent ions, yielding a value of approximately -90.2 × 10⁻⁶ cm³/mol. Experimental verification of this value can be performed using established laboratory techniques such as the Gouy balance for routine analysis or a SQUID magnetometer for high-precision measurements. This fundamental magnetic property is crucial for professionals in materials science and drug development, particularly where the magnetic inertness of a carrier or substrate is required.

References

Solubility of Yttrium (III) Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of yttrium (III) chloride (YCl₃) in various organic solvents. Understanding the solubility of this inorganic compound is crucial for its application in organic synthesis, catalysis, and materials science, particularly in contexts requiring non-aqueous reaction media. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Yttrium Chloride Solubility

Yttrium (III) chloride is a hygroscopic, white solid that exists in both anhydrous (YCl₃) and hydrated (YCl₃·6H₂O) forms. The anhydrous form is typically of greater interest for applications in organic synthesis where the presence of water can be detrimental. The solubility of YCl₃ in organic solvents is governed by several factors, including the polarity of the solvent, its ability to form coordinate bonds with the yttrium ion, and the lattice energy of the this compound crystal.

Generally, polar protic solvents, such as alcohols, are expected to be better solvents for this compound than nonpolar aprotic solvents. This is due to the ability of the solvent molecules to solvate the Y³⁺ and Cl⁻ ions effectively. The formation of stable solvate complexes can also significantly enhance solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of yttrium (III) chloride in various organic solvents. It is important to note that comprehensive solubility data for YCl₃ across a wide range of organic solvents is not extensively documented in publicly available literature. The data presented here has been compiled from various sources. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Solvent ClassificationSolvent NameChemical FormulaTemperature (°C)Solubility (g/L)Observations
Alcohols Ethanol (B145695)C₂H₅OH15601High solubility noted.
MethanolCH₃OHNot SpecifiedData not availableGenerally considered soluble.
PropanolC₃H₇OHNot SpecifiedData not available
ButanolC₄H₉OHNot SpecifiedData not available
Aprotic Solvents PyridineC₅H₅N15606High solubility, likely due to complex formation.
Tetrahydrofuran (THF)C₄H₈ONot SpecifiedSolubleForms a soluble YCl₃(THF)₃ complex.
Diethyl Ether(C₂H₅)₂ONot SpecifiedInsoluble
Acetone(CH₃)₂CONot SpecifiedData not available
Ethyl AcetateCH₃COOC₂H₅Not SpecifiedData not available
AcetonitrileCH₃CNNot SpecifiedData not available
Dimethylformamide (DMF)(CH₃)₂NC(O)HNot SpecifiedData not available

Experimental Protocol: Isothermal Equilibration Method

The determination of the solubility of yttrium (III) chloride in an organic solvent can be reliably achieved using the isothermal equilibration method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

  • Anhydrous yttrium (III) chloride

  • High-purity organic solvent of interest

  • Constant temperature bath (e.g., oil bath, water bath, or incubator)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or a shaker

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Inert atmosphere glove box or Schlenk line (highly recommended due to the hygroscopic nature of YCl₃)

  • Analytical instrumentation for concentration determination (e.g., ICP-OES for yttrium analysis, gravimetric analysis equipment, or a titrator).

2. Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool in a desiccator before use.

    • If not using a glove box, handle anhydrous yttrium (III) chloride under a stream of inert gas (e.g., argon or nitrogen).

  • Sample Preparation:

    • Add an excess amount of anhydrous yttrium (III) chloride to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume or mass of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer or shaker to facilitate the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A common equilibration time is 24-48 hours.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

    • Transfer the filtered sample to a pre-weighed volumetric flask and dilute with a suitable solvent if necessary for analysis.

    • Determine the concentration of yttrium (III) chloride in the diluted sample using a suitable analytical technique:

      • Gravimetric Analysis: Evaporate the solvent from a known mass of the saturated solution and weigh the remaining solid residue.

      • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the concentration of yttrium.

      • Titration: Complexometric titration can be used to determine the yttrium concentration.

  • Calculation:

    • Calculate the solubility of yttrium (III) chloride in the solvent at the specified temperature, typically expressed in g/L, mol/L, or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibration method for determining the solubility of yttrium (III) chloride.

experimental_workflow Experimental Workflow for Solubility Determination start Start prep Preparation (Dry Glassware, Inert Atmosphere) start->prep add_solute Add Excess Anhydrous YCl₃ to a Pre-weighed Vial prep->add_solute add_solvent Add Known Volume/Mass of Organic Solvent add_solute->add_solvent seal Seal Vial Tightly add_solvent->seal equilibrate Equilibrate in Constant Temperature Bath with Stirring (e.g., 24-48 hours) seal->equilibrate settle Cease Agitation and Allow Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with a Syringe settle->withdraw filter Filter Through a Syringe Filter withdraw->filter analyze Determine YCl₃ Concentration (e.g., Gravimetric, ICP-OES, Titration) filter->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the isothermal equilibration method.

Conclusion

This technical guide provides a foundational understanding of the solubility of yttrium (III) chloride in organic solvents. While quantitative data is limited in the public domain, the provided information on its solubility in ethanol and pyridine, along with its insolubility in diethyl ether, offers valuable insights. The detailed experimental protocol for the isothermal equilibration method serves as a practical guide for researchers to determine the solubility of yttrium (III) chloride in their specific solvent systems of interest. The accompanying workflow diagram visually outlines this process. Further experimental work is necessary to expand the quantitative solubility database for this important compound across a broader spectrum of organic solvents.

An In-depth Technical Guide to the Thermodynamic Properties of Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of Yttrium Chloride (YCl₃). The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the physicochemical behavior of this compound. This document details key thermodynamic parameters, outlines the experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

Core Thermodynamic Properties of this compound

The thermodynamic stability and reactivity of this compound are dictated by fundamental properties such as its enthalpy of formation, entropy, and heat capacity. These parameters are crucial for predicting the behavior of YCl₃ in various chemical processes, including synthesis, purification, and its application in materials science and catalysis.

Enthalpy, Entropy, and Heat Capacity

The following tables summarize the key thermodynamic data for solid this compound at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Thermodynamic Properties of this compound (YCl₃) at 298.15 K

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-1018.4 ± 2.6[1]kJ/mol
Standard Molar Entropy151.4[2]J/(mol·K)
Molar Heat Capacity (constant pressure)C_p98.40[2]J/(mol·K)

Table 2: Temperature-Dependent Molar Heat Capacity of this compound (YCl₃)

The heat capacity of this compound has been investigated over a range of temperatures. The values below are derived from adiabatic calorimetry measurements.[2]

Temperature (K)Molar Heat Capacity (C_p) (J/mol·K)
11(Value not explicitly stated in snippets)
......
298.1598.40[2]
310(Value not explicitly stated in snippets)

Note: The search results indicate that the specific heat was investigated in the 11-310 K interval, but a full data table was not available in the provided snippets. The value at 298.15 K is explicitly mentioned.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of this compound relies on precise and well-established experimental techniques. The following sections provide detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurement

Objective: To determine the heat capacity (C_p) of solid this compound as a function of temperature and to calculate its standard molar entropy (S°).

Methodology:

  • Sample Preparation: A high-purity, anhydrous sample of this compound is required. The sample should be finely powdered to ensure good thermal contact within the calorimeter. The mass of the sample is precisely determined.

  • Calorimeter Setup: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings. The calorimeter vessel containing the sample is placed within a series of concentric adiabatic shields. The temperatures of the vessel and the shields are precisely controlled and monitored.

  • Measurement Procedure:

    • The sample is cooled to the lowest desired temperature (e.g., near absolute zero).

    • A known amount of electrical energy (Q) is supplied to the heater of the calorimeter vessel, causing a small, incremental increase in temperature (ΔT).

    • The temperature of the sample is carefully monitored until thermal equilibrium is reached.

    • The heat capacity at the average temperature of the interval is calculated using the formula: C_p = Q / ΔT.

    • This process is repeated in small temperature increments over the entire desired temperature range (e.g., from 11 K to 310 K).

  • Data Analysis and Entropy Calculation:

    • The measured heat capacity values are plotted as a function of temperature.

    • The standard molar entropy at a given temperature T (e.g., 298.15 K) is determined by integrating the C_p/T versus T curve from 0 K to T, in accordance with the third law of thermodynamics.

Solution Calorimetry for Enthalpy of Formation

Objective: To determine the standard molar enthalpy of formation (ΔfH°) of this compound.

Methodology:

  • Reactant Preparation:

    • High-purity Yttrium metal and anhydrous this compound are used.

    • A standardized solution of hydrochloric acid (e.g., 1.0 M HCl) is prepared.

  • Calorimeter Setup: A constant-pressure solution calorimeter, such as a coffee-cup calorimeter or a more sophisticated isothermal-jacket calorimeter, is employed. The calorimeter is equipped with a sensitive thermometer and a stirrer.

  • Experimental Runs:

    • Run 1: Enthalpy of Solution of Yttrium Metal:

      • A known volume of the HCl solution is placed in the calorimeter, and its initial temperature is recorded.

      • A precisely weighed sample of Yttrium metal is added to the acid, and the reaction is allowed to proceed to completion with constant stirring.

      • The final temperature of the solution is recorded. The enthalpy change for the reaction of Yttrium metal with HCl is calculated.

    • Run 2: Enthalpy of Solution of this compound:

      • The same procedure is followed as in Run 1, but with a precisely weighed sample of anhydrous this compound instead of Yttrium metal. The enthalpy of solution for YCl₃ in HCl is determined.

  • Hess's Law Calculation: The standard enthalpy of formation of this compound is calculated using Hess's Law, combining the experimentally determined enthalpy changes with the known standard enthalpy of formation of the Y³⁺(aq) ion and Cl⁻(aq) ions.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Sublimation Enthalpy

Objective: To measure the vapor pressure of this compound at high temperatures and to determine its enthalpy of sublimation.

Methodology:

  • Sample Preparation: A sample of anhydrous this compound is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

  • Apparatus Setup: The Knudsen cell is placed within a high-vacuum chamber and is heated to a precise, controlled temperature. The effusion cell is positioned such that the effusing vapor forms a molecular beam that enters the ion source of a mass spectrometer.

  • Measurement Procedure:

    • The temperature of the Knudsen cell is gradually increased, and the mass spectrum of the effusing vapor is recorded at different temperatures.

    • The intensities of the ion currents corresponding to the vapor species (e.g., YCl₃⁺ and potentially dimer ions like Y₂Cl₅⁺) are measured as a function of temperature.

  • Data Analysis:

    • The partial pressures of the vapor species are calculated from the ion intensities using the instrument's sensitivity constant, which is determined by a calibration standard.

    • The enthalpy of sublimation (ΔH_sub) is determined from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Synthesis and Characterization Workflow

Synthesis of Anhydrous this compound via the Ammonium (B1175870) Chloride Route

Anhydrous this compound is commonly prepared from Yttrium Oxide (Y₂O₃) via the ammonium chloride route. This method is effective in avoiding the formation of stable oxychlorides that can occur with direct dehydration of hydrated this compound.

Synthesis_Workflow Y2O3 Y₂O₃ (Yttrium Oxide) Mix Mixing and Grinding Y2O3->Mix NH4Cl NH₄Cl (Ammonium Chloride) NH4Cl->Mix Heating Heating (300-400°C) Mix->Heating Intermediate Formation of (NH₄)₂[YCl₅] Heating->Intermediate Decomposition Thermal Decomposition (>400°C) Intermediate->Decomposition YCl3 Anhydrous YCl₃ Decomposition->YCl3 Byproducts Gaseous Byproducts (NH₃, H₂O, NH₄Cl) Decomposition->Byproducts

Synthesis of Anhydrous YCl₃ via the Ammonium Chloride Route.
Experimental Workflow for Thermodynamic Property Determination

The determination of the thermodynamic properties of this compound involves a series of interconnected experimental and analytical steps.

Thermo_Workflow Sample High-Purity YCl₃ Sample AdiabaticCal Adiabatic Calorimetry Sample->AdiabaticCal SolutionCal Solution Calorimetry Sample->SolutionCal KEMS Knudsen Effusion Mass Spectrometry Sample->KEMS CpData Heat Capacity (Cp) vs. Temperature AdiabaticCal->CpData EnthalpySol Enthalpy of Solution SolutionCal->EnthalpySol VaporPressure Vapor Pressure vs. Temperature KEMS->VaporPressure Entropy Standard Molar Entropy (S°) CpData->Entropy Integration Gibbs Gibbs Free Energy (ΔG°) Entropy->Gibbs ΔG° = ΔH° - TΔS° EnthalpyForm Standard Enthalpy of Formation (ΔfH°) EnthalpySol->EnthalpyForm Hess's Law EnthalpyForm->Gibbs EnthalpySub Enthalpy of Sublimation VaporPressure->EnthalpySub Clausius-Clapeyron

Workflow for Determining Thermodynamic Properties of YCl₃.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding of yttrium chloride (YCl₃), a compound of significant interest in various chemical and pharmaceutical research fields. This document synthesizes crystallographic and gas-phase experimental data, offering a detailed understanding of its structural and electronic properties.

Molecular Geometry

The molecular geometry of this compound is phase-dependent, exhibiting distinct structures in the solid and gaseous states.

Solid-State Geometry

In the solid state, this compound adopts a monoclinic crystal structure with the C2/m space group, similar to the aluminum trichloride (B1173362) structure.[1][2][3] The crystal lattice consists of layers of close-packed chloride ions, with yttrium(III) ions occupying one-third of the octahedral holes.[2][4] This arrangement results in a layered structure.

Each yttrium ion is coordinated to six chloride ions, forming YCl₆ octahedra. These octahedra share edges with adjacent octahedra within the same layer, creating a two-dimensional sheet.[1][3] The Y-Cl bond lengths in the solid state are approximately 2.65 to 2.67 Å.[1][3]

Gas-Phase Geometry

In the gas phase, at high temperatures, this compound exists predominantly as a monomeric YCl₃ molecule, with a smaller fraction of dimeric (Y₂Cl₆) species.[5][6] Gas-phase electron diffraction studies have revealed that the monomeric YCl₃ molecule has a planar trigonal geometry with D₃h symmetry.[5][6] In this configuration, the Cl-Y-Cl bond angles are 120°, and the Y-Cl bond length is approximately 2.450 Å (rg) or 2.422 Å (re).[5]

Bonding in this compound

The bonding in this compound is predominantly ionic, a consequence of the large electronegativity difference between yttrium (electronegativity ≈ 1.22 on the Pauling scale) and chlorine (electronegativity ≈ 3.16 on the Pauling scale). The yttrium atom donates its three valence electrons to the three chlorine atoms, forming a Y³⁺ cation and three Cl⁻ anions.

In the solid state, the crystal structure is stabilized by the electrostatic attractions between the positively charged yttrium ions and the negatively charged chloride ions. The octahedral coordination of the yttrium ion is a typical arrangement for ionic compounds with this stoichiometry.

In the gas-phase monomer, the planar trigonal geometry can be described by VSEPR theory, where the three electron pairs in the valence shell of the central yttrium atom arrange themselves to be as far apart as possible. While the bonding is primarily ionic, there is some degree of covalent character, which is further elucidated by quantum chemical calculations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the molecular geometry of this compound in both the solid and gas phases.

PhaseParameterValueExperimental Method
Solid Crystal SystemMonoclinicX-ray Diffraction
Space GroupC2/mX-ray Diffraction
Y Coordination6 (Octahedral)X-ray Diffraction
Y-Cl Bond Length2.65 - 2.67 ÅX-ray Diffraction
Gas Molecular GeometryTrigonal Planar (D₃h symmetry)Gas-Phase Electron Diffraction
Cl-Y-Cl Bond Angle120°Gas-Phase Electron Diffraction
Y-Cl Bond Length2.450(7) Å (rg) / 2.422(12) Å (re)Gas-Phase Electron Diffraction

Experimental Protocols

The structural characterization of this compound relies on several key experimental techniques.

X-ray Crystallography

Objective: To determine the crystal structure and atomic positions in solid this compound.

Methodology:

  • Crystal Growth: Single crystals of anhydrous YCl₃ are grown, often from a melt or through vapor deposition. For hydrated forms, crystals can be obtained from aqueous solutions.[7]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the yttrium and chlorine atoms are determined by solving the phase problem and refined to obtain the final crystal structure, including bond lengths and angles.[8]

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular geometry of this compound in the gas phase.

Methodology:

  • Sample Introduction: A sample of anhydrous YCl₃ is heated in a high-vacuum chamber to produce a molecular beam of gaseous YCl₃.[6]

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam, perpendicular to its path. The electrons are scattered by the molecules.[9][10]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.[9]

  • Data Analysis: The experimental scattering intensity data is analyzed to determine the internuclear distances (bond lengths) and bond angles of the gaseous molecules. This involves fitting a theoretical scattering model to the experimental data.[11]

Visualizations

The following diagrams illustrate the molecular geometry and bonding of this compound.

solid_state_structure Solid-State Crystal Structure of YCl₃ cluster_octahedra Edge-Sharing YCl₆ Octahedra Y1 Y³⁺ Cl1 Cl⁻ Y1->Cl1 Cl2 Cl⁻ Y1->Cl2 Cl3 Cl⁻ Y1->Cl3 Cl4 Cl⁻ Y1->Cl4 Cl5 Cl⁻ Y1->Cl5 Cl6 Cl⁻ Y1->Cl6 Y2 Y³⁺ Y2->Cl4 Y2->Cl5 Cl7 Cl⁻ Y2->Cl7 Cl8 Cl⁻ Y2->Cl8 Cl9 Cl⁻ Y2->Cl9

Caption: Edge-sharing YCl₆ octahedra in the solid state.

gas_phase_geometry Gas-Phase Molecular Geometry of YCl₃ cluster_angles Y Y Cl1 Cl Y->Cl1 2.45 Å Cl2 Cl Y->Cl2 2.45 Å Cl3 Cl Y->Cl3 2.45 Å angle Cl-Y-Cl = 120°

Caption: Trigonal planar geometry of monomeric YCl₃ in the gas phase.

experimental_workflow Experimental Workflow for Structural Determination cluster_solid Solid-State Analysis cluster_gas Gas-Phase Analysis s_sample YCl₃ Crystal xrd X-ray Diffraction s_sample->xrd s_data Diffraction Pattern xrd->s_data s_analysis Structure Refinement s_data->s_analysis s_result Crystal Structure (Monoclinic, C2/m) s_analysis->s_result g_sample Anhydrous YCl₃ heating Heating in Vacuum g_sample->heating ged Gas-Phase Electron Diffraction heating->ged g_data Scattering Intensity ged->g_data g_analysis Data Analysis g_data->g_analysis g_result Molecular Geometry (Trigonal Planar) g_analysis->g_result

Caption: Workflow for solid-state and gas-phase structural analysis.

References

The Discovery and Enduring Legacy of Yttrium Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history of yttrium and its compounds, from its initial discovery in a remote Swedish quarry to its current indispensable role in advanced materials and medicine. This document provides a comprehensive overview of the key discoveries, experimental methodologies, and the physicochemical properties of pivotal yttrium compounds, tailored for a scientific audience.

The Dawn of a New Element: From a Black Stone to "Ytter-earth"

The story of yttrium begins in 1787 when Lieutenant Carl Axel Arrhenius, a Swedish army officer and amateur chemist, discovered an unusual black mineral in a quarry near the village of Ytterby, Sweden.[1][2] Intrigued by its density, he named it "ytterbite" and sent samples for analysis.[3] This unassuming black rock would become the source of not only yttrium but also several other rare earth elements, forever linking the small village of Ytterby to the periodic table.

In 1794, the Finnish chemist Johan Gadolin, working at the Royal Academy of Turku, conducted a detailed analysis of ytterbite.[4][5] Through his meticulous experiments, he concluded that the mineral contained a previously unknown "earth" (an old term for an oxide), which he named yttria.[4] This marked the discovery of the first rare earth compound.[4] Gadolin's work was later confirmed in 1797 by Anders Gustaf Ekeberg, who retained the name yttria.[2]

It wasn't until 1828 that the German chemist Friedrich Wöhler successfully isolated the first impure sample of metallic yttrium.[2][6][7] However, the "yttria" that chemists had been working with was not a single entity. In 1843, Swedish chemist Carl Gustaf Mosander demonstrated that Gadolin's yttria was, in fact, a mixture of at least three different metal oxides.[8][9][10] He managed to separate them, retaining the name yttria for the oxide of yttrium and naming the others erbia and terbia, further expanding the family of rare earth elements.[8][9]

Discovery_of_Yttrium cluster_timeline Timeline of Yttrium's Discovery 1787 1787 Carl Axel Arrhenius discovers 'ytterbite' near Ytterby, Sweden. 1794 1794 Johan Gadolin identifies a new 'earth' (yttria) in ytterbite. 1787->1794 Analysis of mineral 1828 1828 Friedrich Wöhler isolates impure metallic yttrium. 1794->1828 Isolation of metal 1843 1843 Carl Gustaf Mosander discovers that yttria is a mixture of oxides. 1828->1843 Further separation

A flowchart illustrating the key milestones in the discovery of yttrium.

Foundational Yttrium Compounds: Properties and Synthesis

The journey from the raw mineral to purified yttrium compounds involves a series of chemical transformations. This section details the properties and historical and modern synthesis methods for several key yttrium compounds.

Yttrium Oxide (Y₂O₃)

Yttrium oxide, or yttria, is the most common and stable compound of yttrium. It is a white, air-stable solid with a high melting point, making it suitable for various high-temperature applications.[11][12]

Table 1: Physicochemical Properties of Yttrium Oxide

PropertyValue
Molar Mass225.81 g/mol [13]
AppearanceWhite, odorless solid[13]
Density5.01 - 5.03 g/cm³[1][13]
Melting Point2410 - 2439 °C[13]
Boiling Point4300 °C[13]
Crystal StructureCubic (Bixbyite)[11]
SolubilityInsoluble in water and alkali; soluble in acids[11]

Experimental Protocols for Synthesis:

  • Historical Preparation (from Yttrium Salts): Early methods for preparing yttrium oxide involved the thermal decomposition of yttrium salts such as the carbonate, nitrate (B79036), or oxalate. The general principle involves heating the precursor salt in the air to drive off volatile components, leaving behind the stable oxide.

  • Modern Synthesis: Co-precipitation Method

    • Precursor Solution: Dissolve a high-purity yttrium salt, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), in deionized water.

    • Precipitation: Add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate, dropwise to the yttrium salt solution while stirring vigorously. This results in the formation of a yttrium hydroxide or yttrium carbonate precipitate.

    • Washing and Filtration: The precipitate is then washed several times with deionized water to remove any unreacted precursors and byproducts, followed by filtration.

    • Calcination: The washed and dried precipitate is calcined in a furnace at elevated temperatures (typically >600 °C) to decompose the precursor and form crystalline yttrium oxide.

Yttrium_Oxide_Synthesis cluster_workflow Co-precipitation Synthesis of Yttrium Oxide start Yttrium Salt Solution (e.g., Y(NO₃)₃) precipitate Add Precipitating Agent (e.g., NH₄OH) start->precipitate wash_filter Washing and Filtration of Precipitate precipitate->wash_filter calcine Calcination (>600 °C) wash_filter->calcine end Yttrium Oxide (Y₂O₃) calcine->end

A workflow diagram for the co-precipitation synthesis of yttrium oxide.
Yttrium Chloride (YCl₃)

This compound exists in both anhydrous (YCl₃) and hydrated (YCl₃·6H₂O) forms.[14] Both are colorless solids that are highly soluble in water.[14][15]

Table 2: Physicochemical Properties of this compound

PropertyAnhydrous (YCl₃)Hydrated (YCl₃·6H₂O)
Molar Mass195.26 g/mol [16]303.36 g/mol
AppearanceWhite to pale yellow powder[16][17]Reddish-white, deliquescent prisms[15]
Density2.67 g/cm³[15][16]2.18 g/cm³[15]
Melting Point721 °C[15][16]Decomposes at 100 °C[15]
Boiling Point1507 °C[16]-
Solubility in WaterSoluble[15][16]Highly soluble[14][15]

Experimental Protocols for Synthesis:

  • The Ammonium Chloride Route (for Anhydrous YCl₃):

    • Reactants: Yttrium oxide (Y₂O₃) is mixed with an excess of ammonium chloride (NH₄Cl).[14]

    • Heating: The mixture is heated, leading to the formation of an intermediate complex, (NH₄)₂[YCl₅].[14]

    • Thermal Decomposition: Further heating causes the thermal decomposition of the intermediate, yielding anhydrous this compound (YCl₃) and volatile byproducts (NH₄Cl, NH₃, H₂O).[14]

Yttrium Fluoride (B91410) (YF₃)

Yttrium fluoride is a white, insoluble powder with a high melting point.[18][19] Its insolubility in water and acids makes it a key precursor in the production of pure yttrium metal.[18][19]

Table 3: Physicochemical Properties of Yttrium Fluoride

PropertyValue
Molar Mass145.90 g/mol [18][19]
AppearanceWhite powder[18][19]
Density4.01 g/cm³[18][20]
Melting Point1387 °C[18][19]
Boiling PointSublimes at ~1400 °C[19]
Solubility in WaterInsoluble[19]

Experimental Protocols for Synthesis:

  • Reaction with Hydrofluoric Acid: A straightforward method for the synthesis of yttrium fluoride involves the reaction of yttrium oxide or yttrium hydroxide with hydrofluoric acid (HF).[18] Y₂O₃ + 6HF → 2YF₃ + 3H₂O The resulting yttrium fluoride precipitates out of the solution and can be collected by filtration, washed, and dried.

Yttrium Nitrate (Y(NO₃)₃)

Yttrium nitrate is most commonly available as the hexahydrate (Y(NO₃)₃·6H₂O), which is a colorless, crystalline solid highly soluble in water.[21][22]

Table 4: Physicochemical Properties of Yttrium Nitrate Hexahydrate

PropertyValue
Molar Mass383.01 g/mol [23]
AppearanceColorless crystals[21][22]
Density2.682 g/cm³[24]
Melting PointDecomposes upon heating[22]
Solubility in WaterHighly soluble[21][24]

Experimental Protocols for Synthesis:

  • Dissolution of Yttrium Oxide: Yttrium nitrate can be prepared by dissolving yttrium oxide in nitric acid.[22] Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O The resulting solution is then carefully evaporated to crystallize the yttrium nitrate hexahydrate.

Yttrium Sulfate (B86663) (Y₂(SO₄)₃)

Yttrium sulfate is typically found as the octahydrate (Y₂(SO₄)₃·8H₂O), a white solid that is soluble in water.[25]

Table 5: Physicochemical Properties of Yttrium Sulfate Octahydrate

PropertyValue
Molar Mass610.12 g/mol [26][27]
AppearanceWhite to light yellow powder/crystals[27][28]
Density2.55 g/cm³[29]
Boiling Point330 °C[29]
Solubility in WaterSoluble[25]

Experimental Protocols for Synthesis:

  • Reaction with Sulfuric Acid: Yttrium sulfate can be synthesized by reacting yttrium oxide, hydroxide, or carbonate with sulfuric acid.[25] Y₂(CO₃)₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 3H₂O + 3CO₂ The octahydrate can be obtained by crystallization from the aqueous solution.

Yttrium Carbonate (Y₂(CO₃)₃)

Yttrium carbonate is a white, water-insoluble solid.[30][31] It is a common precursor for the synthesis of other yttrium compounds, particularly yttrium oxide, through calcination.[30]

Table 6: Physicochemical Properties of Yttrium Carbonate Trihydrate

PropertyValue
Molar Mass411.88 g/mol [31]
AppearanceWhite powder[31]
Solubility in WaterInsoluble[31]

Experimental Protocols for Synthesis:

  • Precipitation from Solution: Yttrium carbonate can be prepared by the reaction of a soluble yttrium salt, such as yttrium nitrate, with a soluble carbonate, such as ammonium bicarbonate.[32] The yttrium carbonate precipitates from the solution and can be isolated.

Yttrium_Compounds_Relationships cluster_compounds Interconversion of Yttrium Compounds Y2O3 Yttrium Oxide (Y₂O₃) YCl3 This compound (YCl₃) Y2O3->YCl3 + HCl or NH₄Cl YF3 Yttrium Fluoride (YF₃) Y2O3->YF3 + HF YNO33 Yttrium Nitrate (Y(NO₃)₃) Y2O3->YNO33 + HNO₃ Y2SO43 Yttrium Sulfate (Y₂(SO₄)₃) Y2O3->Y2SO43 + H₂SO₄ Y_metal Metallic Yttrium YCl3->Y_metal + K (Wöhler) YF3->Y_metal + Ca (Modern) YNO33->Y2O3 Calcination Y2CO33 Yttrium Carbonate (Y₂(CO₃)₃) YNO33->Y2CO33 + (NH₄)₂CO₃ Y2CO33->Y2O3 Calcination

Logical relationships and synthesis pathways between key yttrium compounds.

Modern Applications and Future Outlook

From its humble beginnings, yttrium and its compounds have become critical components in a vast array of modern technologies. Yttrium oxide is a key ingredient in red phosphors for televisions and other displays.[33] Yttrium-aluminum garnet (YAG) and yttrium-iron garnet (YIG) are essential materials in lasers and microwave filters, respectively. In the realm of medicine, the radioactive isotope yttrium-90 (B1217062) is used in cancer therapy. The discovery of high-temperature superconductivity in yttrium barium copper oxide (YBCO) in 1987 opened up new frontiers in physics and materials science.

The ongoing research into yttrium compounds, particularly in the development of novel materials with tailored optical, magnetic, and electronic properties, ensures that the legacy of the black stone from Ytterby will continue to shape our technological landscape for years to come. The journey from a curious mineral to a cornerstone of modern science and technology underscores the profound impact of fundamental chemical discovery.

References

Technical Guide: Electronic Configuration of Yttrium in Yttrium (III) Chloride (YCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the electronic configuration of the yttrium ion within the inorganic compound yttrium (III) chloride (YCl₃). The principles outlined are foundational for understanding the chemical behavior, reactivity, and potential applications of yttrium-containing compounds in various scientific and medical fields.

Introduction to Yttrium

Yttrium (Y) is a silvery-metallic transition metal with atomic number 39.[1][2] It is chemically similar to the lanthanides and is often classified as a rare-earth element.[3] In its ground state, a neutral yttrium atom contains 39 electrons.[1][4][5] The arrangement of these electrons in atomic orbitals dictates its chemical properties.

The full electronic configuration of a neutral yttrium atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹ 5s².[1][6] For conciseness, this is often represented using the noble gas shorthand, which references the configuration of the preceding noble gas, Krypton (Kr).[1] Thus, the shorthand ground-state configuration for Yttrium is [Kr] 4d¹ 5s² .[1][4][5][7] The outermost electrons, known as valence electrons, are those in the 4d and 5s orbitals.[1][8]

Determination of Yttrium's Oxidation State in YCl₃

In chemical compounds, yttrium almost exclusively exhibits a +3 oxidation state.[1][3][9] This is its most stable ionic form. In yttrium (III) chloride (YCl₃), each chlorine atom, being a halogen, has an oxidation number of -1. To maintain charge neutrality in the compound, the single yttrium atom must balance the total negative charge of the three chloride ions (-3). Consequently, the oxidation state of yttrium in YCl₃ is +3.[10][11]

This stable +3 oxidation state is achieved when the yttrium atom loses its three valence electrons.[1]

Ionization and the Electronic Configuration of the Y³⁺ Ion

The formation of the yttrium (III) ion (Y³⁺) from a neutral yttrium atom involves the removal of the three outermost electrons. According to the principles of ionization for transition metals, electrons are first removed from the orbital with the highest principal quantum number. In the case of yttrium ([Kr] 4d¹ 5s²), the two electrons in the 5s orbital are removed first, followed by the single electron in the 4d orbital.

The resulting electronic configuration for the Y³⁺ ion is [Kr] . This configuration is isoelectronic with the noble gas Krypton, a particularly stable arrangement. The absence of electrons in the d and f shells explains why the Y³⁺ ion is colorless in solution.[1][3]

Data Summary Table
ParameterNeutral Yttrium Atom (Y)Yttrium Ion (Y³⁺) in YCl₃
Atomic Number 3939
Total Electrons 3936
Oxidation State 0+3
Full Electronic Configuration 1s²2s²2p⁶3s²3p⁶3d¹⁰4s²4p⁶4d¹5s²1s²2s²2p⁶3s²3p⁶3d¹⁰4s²4p⁶
Shorthand Configuration [Kr] 4d¹ 5s²[Kr]
Valence Electrons 30 (8 in the outer shell)

Experimental Protocol: Verification via X-ray Photoelectron Spectroscopy (XPS)

The oxidation state and electronic structure of yttrium in YCl₃ can be experimentally verified using X-ray Photoelectron Spectroscopy (XPS).

Objective: To determine the binding energy of the core-level electrons of yttrium in a YCl₃ sample, which is characteristic of the Y³⁺ oxidation state.

Methodology:

  • Sample Preparation: A high-purity sample of anhydrous YCl₃ is mounted onto a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. The UHV environment is critical to prevent surface contamination.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV). The X-rays have sufficient energy to cause the ejection of core-level electrons from the yttrium and chlorine atoms.

  • Electron Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Binding Energy Calculation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ where hν is the energy of the incident X-ray photons, KE is the measured kinetic energy of the photoelectrons, and Φ is the work function of the spectrometer.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the core electron orbitals of yttrium (e.g., Y 3d, Y 3p) and chlorine (e.g., Cl 2p). The precise binding energy of the Y 3d peak is compared against standard reference data for yttrium in different oxidation states. A significant shift to higher binding energy compared to metallic yttrium (Y⁰) confirms the +3 oxidation state, as the removal of valence electrons leads to a less effective screening of the nuclear charge, holding the core electrons more tightly.

Visualization of Yttrium Ionization

The logical workflow for the formation of the Y³⁺ ion from a neutral Yttrium atom is depicted below.

G Y_atom Yttrium Atom (Y) Atomic Number: 39 Configuration: [Kr] 4d¹ 5s² Ionization Ionization Process (Loses 3 electrons) Y_atom->Ionization Electrons 3e⁻ Ionization->Electrons Y_ion Yttrium Ion (Y³⁺) Total Electrons: 36 Configuration: [Kr] (Stable Noble Gas Configuration) Ionization->Y_ion

Caption: Formation of the Y³⁺ ion from a neutral Yttrium atom.

References

Spectroscopic Analysis of Yttrium Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Raman and Infrared Spectroscopic Signatures of Yttrium Chloride in Solid, Molten, and Aqueous Phases.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound (YCl₃), a compound of significant interest in materials science, catalysis, and drug development. Focusing on Raman and Infrared (IR) spectroscopy, this document details the vibrational characteristics of YCl₃ in its anhydrous solid, molten, and aqueous states. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural and bonding properties of this compound as revealed by vibrational spectroscopy.

Introduction

This compound (YCl₃) is a versatile inorganic compound utilized in various applications, including the synthesis of advanced materials and as a catalyst in organic reactions.[1] Understanding its structural properties in different phases is crucial for optimizing its use. Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, offers a powerful non-destructive means to probe the molecular structure and bonding within YCl₃.

In the solid state, anhydrous YCl₃ adopts a crystal lattice where the yttrium ions are coordinated with chloride ions. Upon melting or dissolution in water, the local coordination environment of the yttrium ion changes significantly, leading to distinct spectroscopic signatures. This guide presents a detailed analysis of these changes, supported by quantitative data and experimental protocols.

Spectroscopic Analysis of this compound

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. When laser light interacts with a sample, a small fraction of the light is scattered at different frequencies. This inelastic scattering, known as the Raman effect, provides a vibrational fingerprint of the molecule.

The Raman spectrum of solid, anhydrous YCl₃ is characterized by lattice vibrations, which correspond to the collective motions of the ions in the crystal lattice. In polycrystalline YCl₃, the Raman spectra show distinct bands that are sensitive to the crystalline structure and temperature.

In the molten state, typically studied at high temperatures, the Raman spectrum of YCl₃ reveals the presence of complex ionic species. The dominant species in molten YCl₃ and its mixtures with alkali chlorides are often octahedral YCl₆³⁻ complexes.[2][3] The vibrational modes of these octahedra give rise to characteristic Raman bands. Studies have shown that the composition of the melt and the temperature significantly influence the structure and dynamics of these ionic species, which is reflected in the Raman spectra.[2][3]

In aqueous solutions, this compound dissolves to form hydrated yttrium ions, [Y(H₂O)ₙ]³⁺, and chloride ions. Raman spectroscopy of aqueous YCl₃ solutions provides insights into the hydration shell of the yttrium ion and the formation of ion pairs. The Y-O stretching mode of the hydrated yttrium ion is a key feature in the Raman spectrum.[4][5] The presence of chloride ions in the first coordination sphere of the yttrium ion can also be detected through changes in the Raman spectrum.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. This absorption corresponds to the vibrational transitions of the molecules. While extensive data is available for the Raman spectroscopy of this compound, experimental infrared spectral data for YCl₃ is notably scarce in the scientific literature. Theoretical calculations based on Density Functional Theory (DFT) can provide predictions of the IR-active vibrational modes. For a molecule like YCl₃, the Y-Cl stretching and bending vibrations are expected to be in the far-infrared region.

Due to the hygroscopic nature of this compound, obtaining IR spectra of the anhydrous form requires careful sample handling to prevent hydration.[6] The presence of water in hydrated this compound will dominate the mid-infrared spectrum with strong O-H stretching and bending vibrations.

Quantitative Spectroscopic Data

The following tables summarize the key vibrational frequencies observed for this compound in its different phases from Raman spectroscopic studies.

Table 1: Raman Spectral Data for Solid and Molten this compound and Related Compounds

Compound/MixtureTemperature (°C)ν₁ (A₁g) (cm⁻¹)ν₂ (E_g) (cm⁻¹)ν₅ (F₂g) (cm⁻¹)Other Bands (cm⁻¹)Reference(s)
Solid Cs₂NaYCl₆2528222513482 (lattice mode)[3]
Molten Cs₂NaYCl₆750271-132-[3]
25% YCl₃ - 75% CsCl (molten)750~275 (polarized)-~130 (depolarized)-[3]
50% YCl₃ - 50% CsCl (molten)750~285 (polarized)-~135 (depolarized)~180 (polarized)[3]
Pure Molten YCl₃725---Broad bands centered around 150 and 280[3]

Table 2: Raman Spectral Data for Aqueous this compound Solutions

Concentration (mol L⁻¹)ν(Y-O) (cm⁻¹)ν(Y-Cl) (cm⁻¹)Other Bands (cm⁻¹)Reference(s)
3.212379263 (shoulder)189 (H₂O/Cl⁻ translation), 248 ([Y(OH₂)₈₋ₙClₙ]³⁻ⁿ vibration), 660 (H₂O libration), 1648 (H₂O deformation)[4]
Dilute solutions (<0.2)384Not prominentDepolarized modes at 100, 166, 234, 320[5]

Experimental Protocols

Raman Spectroscopy

A high-temperature furnace equipped with optical windows is required for acquiring Raman spectra of molten salts.[7][8]

  • Sample Preparation: Anhydrous YCl₃ is hygroscopic and must be handled in a dry environment (e.g., a glovebox). For molten salt studies, the salt is placed in a suitable container, such as a quartz or sapphire tube, which is then placed in the furnace.[7]

  • Instrumentation: A typical setup includes a laser source (e.g., Ar⁺ ion laser or a frequency-doubled Nd:YAG laser), collection optics, a monochromator, and a sensitive detector (e.g., a CCD).[7][8]

  • Data Acquisition: The sample is heated to the desired temperature, and the laser is focused onto the sample. The scattered light is collected, passed through the monochromator to separate the Raman scattered light from the Rayleigh scattering, and the spectrum is recorded by the detector.

  • Sample Preparation: Aqueous solutions of YCl₃ are prepared by dissolving the salt in deionized water to the desired concentration.

  • Instrumentation: A standard Raman spectrometer can be used. The solution is typically held in a quartz cuvette.

  • Data Acquisition: The laser is focused into the cuvette, and the scattered light is collected at a 90° angle to the incident beam.

Infrared Spectroscopy (General Procedure for Hygroscopic Solids)

Due to the lack of specific published protocols for YCl₃, a general procedure for hygroscopic inorganic solids using Attenuated Total Reflectance (ATR)-FTIR is described.[6][9]

  • Sample Preparation: All sample handling should be performed in a dry atmosphere (glovebox). A small amount of the finely ground anhydrous YCl₃ powder is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the empty, clean ATR crystal is first recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded. The spectral range of interest for Y-Cl vibrations is in the far-infrared region.

Visualization of Spectroscopic Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_Raman cluster_SolidMolten Solid/Molten Phase cluster_Aqueous Aqueous Phase Solid_Prep Sample Preparation (Anhydrous YCl3 in Glovebox) Furnace High-Temperature Furnace with Optical Windows Solid_Prep->Furnace Raman_Spec Raman Spectrometer (Laser, Monochromator, Detector) Furnace->Raman_Spec Solid/Molten Sample Aqueous_Prep Sample Preparation (Dissolution in H2O) Cuvette Quartz Cuvette Aqueous_Prep->Cuvette Cuvette->Raman_Spec Aqueous Sample Data_Analysis Data Analysis (Peak Identification, Assignment) Raman_Spec->Data_Analysis Interpretation Structural Interpretation (Coordination, Species Identification) Data_Analysis->Interpretation

Workflow for Raman Spectroscopic Analysis of YCl₃.

Experimental_Workflow_IR cluster_SamplePrep Sample Preparation (Anhydrous) cluster_DataAcquisition Data Acquisition Handling Glovebox Handling Grinding Fine Grinding Handling->Grinding ATR_FTIR ATR-FTIR Spectrometer Grinding->ATR_FTIR Apply sample to ATR crystal Background Record Background Spectrum ATR_FTIR->Background Sample_Spectrum Record Sample Spectrum Background->Sample_Spectrum Data_Analysis Data Analysis (Peak Identification, Comparison with Theory) Sample_Spectrum->Data_Analysis Interpretation Vibrational Mode Assignment (Y-Cl vibrations) Data_Analysis->Interpretation

General Workflow for ATR-FTIR Analysis of Anhydrous YCl₃.

Logical_Relationships YCl3_Solid Solid YCl₃ (Crystal Lattice) Raman_Spectra Raman Spectra YCl3_Solid->Raman_Spectra Lattice Modes IR_Spectra IR Spectra (Theoretical/Limited Data) YCl3_Solid->IR_Spectra Y-Cl Vibrations (Far-IR) YCl3_Molten Molten YCl₃ (YCl₆³⁻ octahedra) YCl3_Molten->Raman_Spectra Vibrations of YCl₆³⁻ YCl3_Aqueous Aqueous YCl₃ ([Y(H₂O)ₙ]³⁺, Ion Pairs) YCl3_Aqueous->Raman_Spectra Y-O Stretch, Y-Cl Stretch

Logical Relationships of YCl₃ Phases and Spectroscopic Signatures.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, with a strong emphasis on Raman spectroscopy due to the wealth of published literature. The Raman spectra of YCl₃ are highly sensitive to its physical state, providing valuable information on the coordination environment of the yttrium ion in solid, molten, and aqueous phases. While experimental infrared spectroscopic data for YCl₃ remains elusive, the general protocols for analyzing hygroscopic solids have been outlined. The provided data tables and experimental workflows serve as a valuable resource for researchers working with this compound, enabling a deeper understanding of its structural chemistry and facilitating its application in various scientific and industrial fields. Further research into the infrared spectroscopy of anhydrous and hydrated this compound is warranted to provide a more complete vibrational picture of this important compound.

References

Yttrium Chloride: A Comprehensive Technical Guide to CAS Numbers and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the Chemical Abstracts Service (CAS) numbers and comprehensive safety data for yttrium chloride. The following sections detail the properties, hazards, handling protocols, and emergency procedures associated with this compound, presented in a format tailored for laboratory and research environments.

Chemical Identification and Properties

This compound is an inorganic compound that exists in both anhydrous (YCl₃) and hydrated (YCl₃·6H₂O) forms. Accurate identification is crucial for safety and experimental reproducibility.

PropertyThis compound AnhydrousThis compound Hexahydrate
CAS Number 10361-92-9[1][2]10025-94-2[2][3][4]
Molecular Formula YCl₃[2]YCl₃·6H₂O[3][4]
Appearance White to off-white powder or piecesColorless, crystalline solid
Molar Mass 195.26 g/mol [2]303.36 g/mol [3]
Melting Point 721 °C (1330 °F)100 °C (212 °F) (decomposes)[5]
Boiling Point 1507 °C (2745 °F)Not applicable
Solubility Highly soluble in water, ethanol, and pyridine[6]Highly soluble in water[3]
Density 2.67 g/cm³2.18 g/cm³

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards are skin and eye irritation, and potential for respiratory tract irritation.[7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[5][7]

  • H318: Causes serious eye damage.[5][7]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H410: Very toxic to aquatic life with long lasting effects.[5][7]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheets (SDS). Key precautions include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation.[3][5]

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Assess Risks for Specific Experiment a->b c Don Appropriate Personal Protective Equipment (PPE) b->c d Work in a Well-Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling f Avoid Dust Generation d->f e Handle Under Inert Gas for Anhydrous Form g Weigh and Transfer Carefully e->g h Store in a Tightly Closed Container g->h After Use k Collect Waste in a Labeled, Sealed Container g->k Generate Waste i Keep in a Cool, Dry Place h->i j Protect from Moisture (Hygroscopic) i->j l Dispose of According to Institutional and Local Regulations k->l

Safe Handling Workflow for this compound.

Toxicological Data

Understanding the toxicological profile of this compound is essential for risk assessment. The following table summarizes available quantitative data.

MetricValueSpeciesRouteReference
LD50 (Oral) >= 2,000 mg/kgRat (female)Oral[8]
LD50 (Dermal) > 2,000 mg/kgRat (male and female)Dermal[2][8]
LC50 (Aquatic) 0.62 mg/L (96 h)Rainbow TroutAquatic[2]
OSHA PEL 1 mg/m³ TWAHumanInhalation[9]
ACGIH TLV 1 mg/m³ TWAHumanInhalation[9]
NIOSH REL 1 mg/m³ TWAHumanInhalation[9]
IDLH 500 mg/m³HumanInhalation[9]

Experimental Protocols: Safe Handling and Use

While specific experimental protocols will vary depending on the application, the following general guidelines should be followed when working with this compound.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.[1]

  • Respiratory Protection: If dusts are likely to be generated, a NIOSH-approved respirator is recommended.[1]

4.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • An eyewash station and safety shower should be readily accessible.[1]

4.3. Handling Anhydrous this compound

Anhydrous this compound is highly hygroscopic and will readily absorb moisture from the atmosphere.

  • Handling and storage should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box to prevent degradation of the material.

  • Use dry glassware and solvents.

4.4. Spill and Leak Procedures

  • In the event of a spill, evacuate the area.

  • Avoid generating dust.

  • Wear appropriate PPE.

  • Carefully sweep up the spilled solid and place it in a sealed container for disposal.

  • Clean the spill area with water.

4.5. Waste Disposal

  • Dispose of this compound waste in accordance with all local, state, and federal regulations.[1]

  • Do not dispose of down the drain or in the general waste stream.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

References

An In-depth Technical Guide to the Lewis Acid Character of Anhydrous Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anhydrous yttrium chloride (YCl₃) is a potent Lewis acid that has garnered significant attention as a versatile catalyst in organic synthesis. Its effectiveness stems from the high charge density of the Y³⁺ ion, which allows it to coordinate with and activate a wide range of Lewis basic substrates. This coordination facilitates numerous chemical transformations, including carbon-carbon bond formation, cycloadditions, and ring-opening reactions. Unlike its hydrated counterpart, which readily forms yttrium oxychloride upon heating, anhydrous YCl₃ provides a moisture-free environment essential for many sensitive organic reactions.[1] This guide provides a comprehensive overview of the Lewis acidic properties of anhydrous YCl₃, detailing its synthesis, quantitative characterization, and application in key organic transformations, complete with experimental protocols and mechanistic diagrams.

Synthesis of Anhydrous this compound

The preparation of truly anhydrous this compound is critical, as trace amounts of water can lead to the formation of catalytically inactive yttrium oxychloride.[1] The most reliable method is the "ammonium chloride route," which starts from yttrium oxide (Y₂O₃).[2][3]

Experimental Protocol: The Ammonium (B1175870) Chloride Route

This protocol describes the synthesis of anhydrous YCl₃ from yttrium oxide via an intermediate ammonium complex.[2][4][5]

Materials:

  • Yttrium oxide (Y₂O₃)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Deionized water

  • Open cylindrical reactor (e.g., quartz tube furnace)

  • Stirring apparatus

  • Vacuum-sealed packaging system

Procedure:

  • Mixing: Thoroughly mix and grind Y₂O₃ and NH₄Cl in a molar ratio between 1:10 and 1:18. An excess of NH₄Cl is crucial to drive the reaction to completion and to create a protective atmosphere of sublimed NH₄Cl and its decomposition products (NH₃ and HCl).[4]

  • Chlorination: Place the mixture in an open cylindrical container and heat externally to 400–520 °C with constant stirring (1–5 rpm).[4] The reaction proceeds through the formation of an intermediate complex, (NH₄)₃YCl₆.[2]

  • Monitoring: Periodically take a small sample of the reacting material and test its solubility in distilled water. The reaction is complete when the sample dissolves to form a clear, transparent solution, indicating that the water-insoluble Y₂O₃ and intermediate oxychlorides have been fully converted.[4]

  • Decomposition: Once the chlorination is complete, the intermediate (NH₄)₃YCl₆ is thermally decomposed. This can be achieved by transferring the mixture to a closed container under vacuum and heating to approximately 370 °C to sublime the remaining NH₄Cl, leaving behind pure, anhydrous YCl₃.[4]

  • Packaging: After cooling, the resulting anhydrous YCl₃ powder should be immediately handled in an inert atmosphere (e.g., a glovebox) and stored in vacuum-sealed packaging to prevent hydration.

Quantification of Lewis Acidity

The Lewis acidity of a metal center is a measure of its ability to accept an electron pair. For Y³⁺, this property can be quantified spectroscopically using the Gutmann-Beckett method, which employs a Lewis base probe molecule, typically a phosphine (B1218219) oxide like triethylphosphine (B1216732) oxide (Et₃PO), and ³¹P NMR spectroscopy.[6][7][8] Upon coordination of the phosphine oxide's oxygen atom to the Lewis acidic Y³⁺ center, the electron density around the phosphorus atom decreases, resulting in a downfield shift (an increase in ppm) of its ³¹P NMR signal. The magnitude of this shift (Δδ) is directly related to the strength of the Lewis acid.

Experimental Protocol: ³¹P NMR Titration (Gutmann-Beckett Method)

This protocol is adapted from established methods for determining the Lewis acidity of metal salts.[7][9]

Materials:

  • Anhydrous YCl₃ (or other yttrium salt)

  • Triethylphosphine oxide (Et₃PO) or Triphenylphosphine oxide (TPPO) as the probe molecule

  • Anhydrous, non-coordinating NMR solvent (e.g., acetonitrile-d₃, dichloromethane-d₂)

  • NMR tubes and spectrometer capable of ³¹P detection

Procedure:

  • Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to exclude moisture. Prepare a stock solution of the phosphine oxide probe (e.g., Et₃PO) of known concentration in the anhydrous NMR solvent.

  • Reference Spectrum: Record the ³¹P NMR spectrum of the free phosphine oxide solution. The chemical shift (δ_free) serves as the reference point.

  • Titration: Prepare a series of NMR samples containing a fixed concentration of the phosphine oxide probe and increasing concentrations of anhydrous YCl₃ (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 2.0 molar equivalents relative to the probe).

  • Data Acquisition: Record the ³¹P NMR spectrum for each sample after allowing it to equilibrate.

  • Analysis: Measure the chemical shift (δ_observed) for each sample. The change in chemical shift (Δδ = δ_observed - δ_free) is plotted against the molar ratio of YCl₃ to the probe. The limiting chemical shift at high concentrations provides a quantitative measure of the Lewis acidity.

Applications in Organic Synthesis

The Lewis acidity of anhydrous YCl₃ makes it an effective catalyst for a variety of important organic reactions. It typically functions by coordinating to a carbonyl oxygen or other heteroatom, thereby activating the substrate towards nucleophilic attack.

Diels-Alder Reaction

YCl₃ can catalyze the [4+2] cycloaddition between a conjugated diene and a dienophile. The Lewis acid coordinates to the dienophile (e.g., an α,β-unsaturated carbonyl compound), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[10][11]

DieneDienophileCatalystTime (h)Conversion (%)endo:exo RatioReference
CyclopentadieneMethyl AcrylateYCl₃29484:16[12]
CyclopentadieneEthyl AcrylateYCl₃28782:18[12]
CyclopentadieneButyl AcrylateYCl₃28683:17[12]

Table 1: YCl₃-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Alkyl Acrylates.[12]

Friedel-Crafts Acylation

In Friedel-Crafts acylation, a Lewis acid is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride. This acylium ion is then attacked by an aromatic ring. While AlCl₃ is the classic catalyst, the principles apply to other Lewis acids like YCl₃.[13][14]

Materials:

  • Anhydrous YCl₃

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Aromatic substrate (e.g., anisole)

  • Acyl chloride (e.g., acetyl chloride)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottomed flask equipped with a reflux condenser, an addition funnel, and an inert gas inlet.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous YCl₃ (1.1 equivalents) and anhydrous DCM. Stir to form a suspension.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise via the addition funnel.

  • Substrate Addition: After the first addition is complete, add the aromatic substrate (1.0 equivalent), dissolved in anhydrous DCM, dropwise. Control the rate of addition to maintain the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes, monitoring by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the catalyst complex. Extract the aqueous layer with DCM. The combined organic layers are then washed with saturated sodium bicarbonate solution, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Ring-Opening of Epoxides

The oxyphilic nature of yttrium makes YCl₃ an excellent catalyst for the ring-opening of epoxides.[15] YCl₃ coordinates to the epoxide oxygen, polarizing the C-O bonds and making the epoxide ring more susceptible to nucleophilic attack by species such as amines, leading to the formation of β-amino alcohols.[15][16] This reaction is often highly regioselective and can be performed under mild, solvent-free conditions.[15]

EpoxideAmineCatalyst Loading (mol%)Yield (%)Reference
Styrene OxideAniline195[15]
1,2-EpoxyhexaneAniline192[15]
Cyclohexene OxideAniline194[15]
Styrene OxideMorpholine190[15]

Table 2: YCl₃-Catalyzed Aminolysis of Epoxides at Room Temperature.[15]

Conclusion

Anhydrous this compound serves as a powerful and versatile Lewis acid catalyst in organic synthesis. Its utility is rooted in the strong electrophilicity of the Y³⁺ ion, which effectively activates a variety of substrates for subsequent chemical transformations. The key to its successful application lies in the preparation of the truly anhydrous salt, for which the ammonium chloride route is the most effective method. Through applications in cornerstone reactions such as the Diels-Alder cycloaddition, Friedel-Crafts acylation, and the ring-opening of epoxides, YCl₃ demonstrates its capacity to promote efficient and selective bond formation. For researchers in synthetic and medicinal chemistry, anhydrous YCl₃ represents a valuable tool for constructing complex molecular architectures under often mild and efficient conditions.

References

An In-depth Technical Guide to the Phase Diagram and Transitions of Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the yttrium chloride (YCl₃) phase diagram, with a focus on its solid-state transitions under varying pressure and temperature. While a complete experimentally determined phase diagram for pure YCl₃ is not yet available in the public domain, this document synthesizes existing theoretical predictions and experimental data for related systems to offer a detailed projection of its behavior and outlines the methodologies for its experimental determination.

Physicochemical Properties of this compound

This compound is an inorganic compound that exists as a white, crystalline solid at ambient conditions. It is highly soluble in water and deliquescent. The anhydrous form, YCl₃, is the focus of this guide.

Table 1: Fundamental Physicochemical Properties of this compound (YCl₃)

PropertyValue
Molar Mass195.26 g/mol
Melting Point721 °C (994 K)
Boiling Point1482 °C (1755 K)
Density (solid)2.61 g/cm³
Crystal Structure (ambient)Monoclinic
Space Group (ambient)C2/m
Standard Enthalpy of Formation (solid, 298.15 K)-1018.4 ± 2.6 kJ/mol[1]

The this compound Phase Diagram: A Blend of Experimental Data and Theoretical Predictions

The pressure-temperature (P-T) phase diagram of pure this compound is an area of active research. While the melting and boiling points at atmospheric pressure are well-established, the solid-state phase boundaries, particularly at high pressures, are primarily understood through theoretical calculations.

Ambient Pressure Polymorphism

At standard temperature and pressure, this compound adopts a monoclinic crystal structure with the C2/m space group. This structure is characterized by a layered arrangement of YCl₆ octahedra. To date, no other polymorphs of pure YCl₃ have been experimentally isolated at atmospheric pressure.

Predicted High-Pressure Phases

Theoretical studies employing evolutionary algorithms and density functional theory (DFT) have predicted the emergence of several novel phases of this compound under high pressure. These predictions suggest a rich and complex high-pressure phase diagram.

A notable prediction is the formation of an electride phase, trigonal Y₃Cl₂, which is calculated to be thermodynamically stable at approximately 10 GPa. Electrides are ionic compounds where electrons serve as anions, occupying crystallographic sites. Further compression is predicted to lead to the decomposition of this electride into new metallic compounds, Y₂Cl and YCl₂, and a new hexagonal phase of YCl (space group P6₃/mmc) above 20 GPa.

Table 2: Predicted High-Pressure Phases of the Yttrium-Chlorine System

CompoundPredicted Stability Range (GPa)Predicted Properties
Y₃Cl₂~102D Electride
Y₂Cl>20Metallic
YCl₂>20Metallic
YCl (P6₃/mmc)>20Metallic

It is crucial to note that these high-pressure phases are yet to be experimentally verified for pure this compound.

YCl3_Phase_Transitions YCl3_monoclinic YCl₃ (Monoclinic, C2/m) Ambient Pressure Y3Cl2_trigonal Y₃Cl₂ (Trigonal) ~10 GPa YCl3_monoclinic->Y3Cl2_trigonal Pressure-induced Transition Y2Cl Y₂Cl >20 GPa Y3Cl2_trigonal->Y2Cl Decomposition YCl2 YCl₂ >20 GPa Y3Cl2_trigonal->YCl2 Decomposition YCl_hexagonal YCl (Hexagonal, P6₃/mmc) >20 GPa Y3Cl2_trigonal->YCl_hexagonal Decomposition

Caption: Predicted high-pressure phase transitions in the yttrium-chlorine system.

Experimental Protocols for Phase Diagram Determination

The experimental investigation of the YCl₃ phase diagram, particularly at high pressures, requires specialized techniques capable of generating and maintaining extreme conditions while allowing for in-situ analysis. The primary methods employed are high-pressure X-ray diffraction (HPXRD) and high-pressure Raman spectroscopy, often utilizing a diamond anvil cell (DAC).

Sample Preparation and Loading

Anhydrous YCl₃ is highly hygroscopic, and all sample handling must be performed in an inert atmosphere, such as inside an argon-filled glovebox.

  • Sample Grinding: A small amount of anhydrous YCl₃ is gently ground into a fine powder.

  • Gasket Preparation: A metal gasket (e.g., rhenium or stainless steel) is pre-indented between the two diamond anvils of the DAC to a desired thickness. A sample chamber is then created by drilling a hole in the center of the indentation.[2]

  • Sample Loading: A small amount of the powdered YCl₃ is loaded into the sample chamber. A few ruby spheres are also loaded to serve as a pressure calibrant.[2]

  • Pressure Transmitting Medium: A pressure-transmitting medium (e.g., silicone oil for lower pressures or a noble gas like helium or neon for achieving hydrostatic conditions at higher pressures) is loaded into the sample chamber before sealing the DAC.[3][4]

High-Pressure X-ray Diffraction (HPXRD)

HPXRD is the primary technique for determining crystal structures under pressure. Synchrotron radiation is often necessary to obtain high-quality diffraction data from the small sample volume within the DAC.[5][6]

  • Data Collection: The DAC is mounted on a goniometer at the synchrotron beamline. The incident X-ray beam is focused on the sample.

  • Pressure Increments: The pressure is gradually increased in controlled steps. At each pressure point, a diffraction pattern is collected. The pressure is determined by measuring the fluorescence spectrum of the ruby calibrant.

  • Temperature Control: For determining the P-T phase diagram, the DAC can be placed in a cryostat for low-temperature measurements or heated using resistive heaters or a laser heating system for high-temperature studies.

  • Data Analysis: The collected 2D diffraction images are integrated to produce 1D diffraction patterns. These patterns are then analyzed to identify the crystal structure of the phase present at a given pressure and temperature. A phase transition is identified by the appearance of new diffraction peaks and the disappearance of the peaks corresponding to the previous phase. The lattice parameters of each phase are refined from the diffraction data.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing vibrational modes of a material, which are sensitive to changes in crystal structure and bonding.

  • Measurement Setup: The DAC is placed under a confocal Raman microscope. A laser is focused onto the sample through one of the diamond anvils.

  • Spectral Acquisition: Raman spectra are collected at various pressures. As with HPXRD, the pressure is increased incrementally.

  • Phase Transition Identification: A phase transition is indicated by abrupt changes in the Raman spectrum, such as the appearance or disappearance of Raman modes, or sudden shifts in the peak positions.[4]

Experimental_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_exp High-Pressure Experiment cluster_analysis Data Analysis Grind Grind Anhydrous YCl₃ Prepare_Gasket Prepare Gasket Grind->Prepare_Gasket Load_Sample Load Sample & Ruby Prepare_Gasket->Load_Sample Load_PTM Load Pressure Transmitting Medium Load_Sample->Load_PTM Mount_DAC Mount DAC Load_PTM->Mount_DAC Increase_P Increase Pressure Mount_DAC->Increase_P Measure In-situ Measurement (XRD / Raman) Increase_P->Measure Determine_P Determine Pressure (Ruby) Measure->Determine_P Determine_P->Increase_P Analyze_Data Analyze XRD Patterns / Raman Spectra Determine_P->Analyze_Data Identify_Phase Identify Phase Transitions Analyze_Data->Identify_Phase Determine_Structure Determine Crystal Structure Identify_Phase->Determine_Structure Construct_Diagram Construct P-T Phase Diagram Determine_Structure->Construct_Diagram

Caption: General experimental workflow for high-pressure phase diagram determination.

Thermodynamic Considerations of Phase Transitions

The transition between two phases at a given temperature and pressure occurs when the Gibbs free energy of the two phases is equal. The enthalpy and entropy of transition are key thermodynamic parameters that govern these transformations.

Table 3: Thermodynamic Data for this compound Transitions

TransitionParameterValueConditions
Fusion (Solid → Liquid)Temperature (Tₘ)721 °C (994 K)1 atm
Vaporization (Liquid → Gas)Temperature (Tₑ)1482 °C (1755 K)1 atm
Sublimation (Solid → Gas)Enthalpy (ΔH_sub)Calculated from vapor pressure data[1]High Temperature
Solid-Solid TransitionsEnthalpy (ΔH_trans)Not Experimentally Determined-
Solid-Solid TransitionsEntropy (ΔS_trans)Not Experimentally Determined-

Currently, there is a lack of experimental data on the enthalpy and entropy of the predicted solid-solid phase transitions for pure YCl₃. These values could be estimated through computational methods or determined experimentally using techniques like differential scanning calorimetry (DSC) under high pressure.

Conclusion and Future Outlook

The phase diagram of this compound, particularly under high-pressure conditions, remains a frontier for experimental investigation. While theoretical studies have laid a foundation by predicting a series of novel electride and metallic phases, experimental verification is essential to confirm these predictions and to fully characterize the material's behavior. The application of advanced in-situ high-pressure techniques, such as synchrotron X-ray diffraction and Raman spectroscopy, will be instrumental in mapping out the P-T phase diagram of YCl₃. A complete understanding of its phase transitions and the properties of its various polymorphs is crucial for the advancement of materials science and could have implications for its use in catalysis, electronics, and as a precursor in the synthesis of novel materials. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake these critical investigations.

References

In-Depth Technical Guide to Theoretical Calculations on Yttrium Chloride Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed on yttrium chloride clusters. It summarizes key quantitative data, details the computational methodologies employed in the literature, and visualizes logical relationships and experimental workflows. This document is intended to serve as a valuable resource for researchers in materials science, computational chemistry, and drug development who are interested in the properties and behavior of this compound species.

Structural and Energetic Properties of this compound Clusters

Theoretical studies have focused on elucidating the geometric and energetic properties of various this compound clusters, primarily the YCl₃ monomer and its dimer, Y₂Cl₆. These calculations are crucial for understanding the stability and reactivity of these species.

YCl₃ Monomer

The this compound monomer (YCl₃) has been a subject of both experimental and computational investigations. High-level quantum chemical calculations have been instrumental in determining its geometry and vibrational frequencies.[1]

Table 1: Calculated Properties of the YCl₃ Monomer

PropertyValueSource
SymmetryD₃h (planar)[1]
Y-Cl Bond Length (rₑ)2.422(12) Å[1]
Vibrational Frequency (ν₁)378 cm⁻¹[1]
Vibrational Frequency (ν₂)78 cm⁻¹[1]
Vibrational Frequency (ν₃)359 cm⁻¹[1]
Vibrational Frequency (ν₄)58.6 cm⁻¹[1]
Y₂Cl₆ Dimer

Computational Methodologies

A variety of computational methods have been employed to study this compound clusters. The choice of method is critical for obtaining accurate predictions of their properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules and materials. For this compound and its related systems, various functionals have been utilized.

Protocol: DFT Calculations for this compound Clusters

  • Software: A quantum chemistry package such as Gaussian, VASP, or ADF is typically used.

  • Functional Selection: A range of functionals can be employed. For example, hybrid functionals like B3LYP are commonly used for molecular systems.

  • Basis Set Selection: For yttrium, an effective core potential (ECP) such as LANL2DZ or SDD is often used to account for relativistic effects and reduce computational cost. For chlorine, a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) is appropriate.

  • Geometry Optimization: The geometry of the cluster is optimized to find the minimum energy structure. Convergence criteria for the forces and displacement should be set to tight values.

  • Frequency Analysis: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties like binding energies. The binding energy of the Y₂Cl₆ dimer can be calculated as: Ebinding = EY₂Cl₆ - 2 * EYCl₃

Ab Initio Methods

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods are more computationally demanding but provide a more accurate description of electron correlation.

Protocol: High-Accuracy Ab Initio Calculations

  • Software: Packages like Gaussian, MOLPRO, or ORCA that are efficient for correlated calculations are used.

  • Method Selection: CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) is often considered the "gold standard" for single-reference systems and is used to obtain highly accurate energies.

  • Basis Set Selection: Large, correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are necessary to approach the complete basis set limit.

  • Extrapolation Techniques: To further improve accuracy, energies can be extrapolated to the complete basis set limit.

  • Property Calculations: Geometries, vibrational frequencies, and binding energies are calculated following similar procedures as with DFT, but with the chosen ab initio method.

Logical Relationships and Reaction Pathways

Understanding the chemical transformations of this compound is crucial for its application and synthesis. Theoretical studies have shed light on pathways such as oxygenation and hydrolysis.

Stepwise Oxygenation of this compound

One of the key reaction pathways for this compound is its conversion to yttrium oxide. A proposed stepwise oxygenation process highlights the formation of intermediate oxychloride species.[2] This kinetically controlled reaction pathway is important in the synthesis of complex oxides.[2]

G YCl3 YCl₃ YOCl YOCl YCl3->YOCl + O₂ Y3O4Cl Y₃O₄Cl YOCl->Y3O4Cl + O₂ Y2O3 Y₂O₃ Y3O4Cl->Y2O3 + O₂

Stepwise oxygenation of this compound to yttrium oxide.
Hydrolysis of this compound

The hydrolysis of this compound is a significant consideration, particularly in aqueous environments, as it can lead to the formation of yttrium oxychloride (YOCl).[3] This process can be detrimental in synthetic routes aiming for anhydrous this compound. The addition of reagents like ammonium (B1175870) chloride can help to prevent this hydrolysis.[3]

G cluster_0 Aqueous Environment cluster_1 Prevention YCl3_aq YCl₃ (aq) YOCl YOCl YCl3_aq->YOCl Reaction NH4Cl NH₄Cl H2O H₂O HCl HCl

Hydrolysis of this compound and its prevention.

Conclusion

Theoretical calculations provide invaluable insights into the fundamental properties and reactivity of this compound clusters. This guide has summarized key structural and energetic data for the YCl₃ monomer and highlighted the computational methodologies used to obtain this information. Furthermore, it has visualized important reaction pathways, offering a deeper understanding of the chemical behavior of these compounds. For researchers in drug development and materials science, this information can aid in the design of new materials and the optimization of synthetic processes involving this compound.

References

Methodological & Application

Application of Yttrium Chloride in Solid-State Lasers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Yttrium chloride (YCl₃) serves as a critical precursor material in the synthesis of yttrium aluminum garnet (YAG), a crystalline host material renowned for its exceptional thermal and optical properties. When doped with rare-earth elements such as neodymium (Nd³⁺) or ytterbium (Yb³⁺), YAG forms the gain medium for some of the most widely used solid-state lasers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the fabrication of these laser materials. The focus is on wet chemical synthesis methods, specifically sol-gel and co-precipitation, which offer precise control over the stoichiometry, homogeneity, and purity of the final YAG product.

I. Synthesis of YAG Powders from this compound

High-purity this compound is a key starting material for producing neodymium-doped YAG (Nd:YAG) and ytterbium-doped YAG (Yb:YAG) powders, which are subsequently used for crystal growth. The choice of synthesis method significantly impacts the characteristics of the resulting powder, such as particle size, morphology, and phase purity, which in turn affect the quality and performance of the final laser crystal.

A. Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing fine, homogeneous ceramic powders at relatively low temperatures. It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. For YAG synthesis, this compound and an aluminum precursor are dissolved in a suitable solvent, followed by hydrolysis and condensation reactions to form a gel. This gel is then dried and calcined to yield the YAG powder.

Experimental Protocol: Sol-Gel Synthesis of Nd:YAG Powder

This protocol is adapted from a method utilizing an aluminum alkoxide and anhydrous this compound.[1][2]

1. Precursor Solution Preparation:

  • In a nitrogen-filled glovebox, dissolve a stoichiometric amount of anhydrous this compound (YCl₃) and neodymium chloride (NdCl₃) (e.g., for 1 at% Nd doping) in absolute ethanol (B145695) under vigorous stirring.
  • In a separate flask, dissolve aluminum tri-sec-butoxide [Al(O-sec-Bu)₃] in absolute ethanol. The molar ratio of Y:Al should be maintained at 3:5.

2. Hydrolysis and Gelation:

  • Slowly add the this compound/neodymium chloride solution to the aluminum alkoxide solution under continuous stirring.
  • Add a controlled amount of deionized water mixed with ethanol to initiate hydrolysis. The water-to-alkoxide molar ratio is a critical parameter influencing the gelation process.
  • Continue stirring the mixture until a transparent gel is formed. This process can take several hours.

3. Aging and Drying:

  • Age the gel at room temperature for 24-48 hours to allow for the completion of the condensation reactions.
  • Dry the gel in an oven at 80-120°C to remove the solvent and residual water, resulting in a xerogel.

4. Calcination:

  • Grind the dried xerogel into a fine powder.
  • Calcination of the powder is performed in a furnace with a controlled atmosphere (e.g., air or a reducing atmosphere for specific dopants). A typical heating profile involves a slow ramp to 800-1000°C, holding for several hours to facilitate the formation of the YAG phase, followed by a controlled cooling ramp.[1]

Quantitative Data Summary: Sol-Gel Synthesis

ParameterValue/RangeEffect on YAG PowderReference
Precursor Purity>99.99%High purity is crucial to minimize optical losses in the final laser crystal.[3]
Y:Al Molar Ratio3:5Stoichiometric ratio is essential for obtaining a pure YAG phase.[1]
Water:Alkoxide Ratio1:4 to 1:100Affects hydrolysis rate, gelation time, and final particle morphology.[2]
Calcination Temperature800 - 1200°CDetermines the crystallinity and phase purity of the YAG powder.[1]
Dopant Concentration (Nd³⁺)0.5 - 1.5 at%Influences the gain and fluorescence lifetime of the laser crystal.

Workflow for Sol-Gel Synthesis of Nd:YAG Powder

Sol_Gel_Workflow cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Post-Processing YCl3_NdCl3 YCl₃ + NdCl₃ in Ethanol Mixing Mixing YCl3_NdCl3->Mixing Al_alkoxide Al(O-sec-Bu)₃ in Ethanol Al_alkoxide->Mixing Hydrolysis Hydrolysis (H₂O/Ethanol) Mixing->Hydrolysis Gelation Gelation Hydrolysis->Gelation Aging Aging (24-48h) Gelation->Aging Drying Drying (80-120°C) Aging->Drying Calcination Calcination (800-1000°C) Drying->Calcination Nd_YAG_Powder Nd:YAG Powder Calcination->Nd_YAG_Powder

Caption: Workflow of Nd:YAG powder synthesis via the sol-gel method.

B. Co-Precipitation Synthesis

Co-precipitation is another widely used wet-chemical method for synthesizing homogeneous ceramic powders. This technique involves the simultaneous precipitation of multiple cations from a solution by adding a precipitating agent. For YAG synthesis, an aqueous solution containing this compound, aluminum chloride, and the dopant salt is treated with a precipitant to form a mixed hydroxide (B78521) or carbonate precursor, which is then filtered, washed, dried, and calcined.

Experimental Protocol: Co-Precipitation of Yb:YAG Powder

1. Precursor Solution Preparation:

  • Dissolve stoichiometric amounts of high-purity this compound (YCl₃), aluminum chloride (AlCl₃), and ytterbium chloride (YbCl₃) in deionized water to achieve the desired Yb³⁺ doping concentration (e.g., 5-10 at%).

2. Precipitation:

  • Prepare a solution of the precipitating agent, such as ammonium (B1175870) hydroxide (NH₄OH) or ammonium bicarbonate (NH₄HCO₃).
  • Slowly add the metal chloride solution to the precipitant solution (or vice versa, known as reverse-strike precipitation) under vigorous stirring. Maintain a constant pH during the precipitation process, typically in the range of 8-9, to ensure simultaneous and complete precipitation of all cations.

3. Precursor Processing:

  • Age the resulting precipitate slurry for several hours to ensure complete reaction and improve filterability.
  • Filter the precipitate and wash it thoroughly with deionized water to remove residual chloride ions and other soluble impurities. Multiple washing and centrifugation steps are recommended.
  • Dry the washed precursor powder in an oven at 100-150°C.

4. Calcination:

  • Calcination of the dried precursor is carried out in a furnace. A typical procedure involves heating to 1000-1200°C in air for several hours to decompose the hydroxides/carbonates and form the crystalline YAG phase.

Quantitative Data Summary: Co-Precipitation Synthesis

ParameterValue/RangeEffect on YAG PowderReference
Precursor Purity>99.99%Essential for low-loss laser materials.[3]
pH of Precipitation8 - 9Critical for stoichiometric precipitation and phase purity.
Precipitating AgentNH₄OH, NH₄HCO₃Influences the chemical composition and morphology of the precursor.
Calcination Temperature1000 - 1200°CDetermines the final particle size and crystallinity.
Dopant Concentration (Yb³⁺)5 - 15 at%Affects the absorption and emission characteristics of the laser medium.

Workflow for Co-Precipitation Synthesis of Yb:YAG Powder

Co_Precipitation_Workflow cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Post-Processing Metal_Salts YCl₃ + AlCl₃ + YbCl₃ in H₂O Mixing Controlled pH Mixing Metal_Salts->Mixing Precipitant NH₄OH or NH₄HCO₃ Solution Precipitant->Mixing Precipitate Mixed Hydroxide/Carbonate Precipitate Mixing->Precipitate Aging Aging Precipitate->Aging Washing_Filtering Washing & Filtering Aging->Washing_Filtering Drying Drying (100-150°C) Washing_Filtering->Drying Calcination Calcination (1000-1200°C) Drying->Calcination Yb_YAG_Powder Yb:YAG Powder Calcination->Yb_YAG_Powder

Caption: Workflow of Yb:YAG powder synthesis via the co-precipitation method.

II. Influence of this compound Properties on Laser Material Quality

The quality of the this compound precursor directly translates to the performance of the final solid-state laser. Key considerations include:

  • Purity: High-purity this compound (typically >99.99%) is essential to minimize the incorporation of unwanted impurities into the YAG crystal lattice.[3] Impurities, especially transition metals, can introduce absorption losses at the laser wavelength, leading to reduced laser efficiency and an increased thermal load on the crystal.

  • Anhydrous vs. Hydrated this compound: The use of anhydrous this compound is often preferred in non-aqueous synthesis routes like the sol-gel method with alkoxides to prevent uncontrolled hydrolysis. In aqueous methods like co-precipitation, hydrated this compound (YCl₃·6H₂O) is commonly used.

  • Chloride Impurities: Residual chloride ions in the synthesized YAG powder can be detrimental. During high-temperature crystal growth processes like the Czochralski method, chlorides can be volatile and may lead to the formation of defects such as voids or inclusions in the single crystal. Thorough washing of the precursor precipitate is crucial to minimize chloride content.

III. From Powder to Single Crystal: The Czochralski Method

The Nd:YAG or Yb:YAG powders synthesized from this compound are the starting materials for growing large, high-quality single crystals, most commonly by the Czochralski method.

Logical Relationship: From Precursor to Laser Operation

From_Precursor_to_Laser YCl3 High-Purity this compound Synthesis Wet Chemical Synthesis (Sol-Gel or Co-Precipitation) YCl3->Synthesis YAG_Powder Doped YAG Powder Synthesis->YAG_Powder Crystal_Growth Czochralski Crystal Growth YAG_Powder->Crystal_Growth Laser_Rod Doped YAG Single Crystal (Laser Rod) Crystal_Growth->Laser_Rod Laser_System Solid-State Laser System Laser_Rod->Laser_System Laser_Output Laser Output Laser_System->Laser_Output

Caption: The process flow from this compound precursor to laser output.

This process involves melting the YAG powder in an iridium crucible and then slowly pulling a seed crystal from the melt to grow a large single crystal boule. The quality of the initial powder directly influences the success of the crystal growth process and the optical quality of the final laser rod.

IV. Conclusion

This compound is a fundamental precursor for the synthesis of high-performance YAG-based solid-state laser materials. The sol-gel and co-precipitation methods offer precise control over the composition and properties of the intermediate YAG powder, which are critical for the subsequent growth of high-quality laser crystals. For researchers in materials science and laser development, a thorough understanding and careful control of the synthesis parameters starting from the this compound precursor are paramount to achieving desired laser performance. Future research may focus on further optimizing these synthesis routes to produce even more efficient and robust solid-state laser materials.

References

Synthesis of Yttrium Iron Garnets from Yttrium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Yttrium Iron Garnet (Y₃Fe₅O₁₂) nanoparticles using Yttrium Chloride (YCl₃) as the primary yttrium precursor. Yttrium Iron Garnet (YIG) is a synthetic garnet with significant applications in microwave technology, spintronics, and magneto-optical devices due to its unique ferrimagnetic properties, high Verdet constant, and narrow ferromagnetic resonance linewidth.[1] While nitrate (B79036) precursors are commonly cited, the use of chloride salts offers an alternative route for YIG synthesis.[2]

This guide covers three prevalent synthesis methods: co-precipitation, sol-gel, and hydrothermal synthesis. Each section includes a detailed protocol, a summary of key experimental parameters in a tabular format for easy comparison, and a visual workflow diagram.

Co-Precipitation Synthesis

The co-precipitation method is a straightforward and widely used technique for synthesizing YIG nanoparticles. It involves the simultaneous precipitation of yttrium and iron hydroxides from a solution containing their respective salts, followed by thermal treatment to form the garnet phase. The use of chloride precursors is a viable approach for this method.[2]

Experimental Protocol
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of this compound (YCl₃) and Iron(III) Chloride (FeCl₃) in deionized water to achieve a Y:Fe molar ratio of 3:5. The total concentration of the metal ions in the solution can be varied, but a typical starting point is a 0.1 M solution.

    • Stir the solution continuously to ensure homogeneity.

  • Precipitation:

    • Slowly add a precipitating agent, such as a 1 M solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), to the precursor solution while stirring vigorously.

    • Monitor the pH of the solution continuously. The precipitation of yttrium and iron hydroxides typically occurs at a pH between 9 and 11. Maintain the final pH at a constant value (e.g., 10) for a period of time (e.g., 1 hour) to ensure complete precipitation.

  • Washing and Separation:

    • Separate the resulting precipitate from the solution by centrifugation or filtration.

    • Wash the precipitate repeatedly with deionized water to remove residual chloride ions and other impurities. Washing should continue until the supernatant is neutral (pH ≈ 7) and a test for chloride ions (e.g., with silver nitrate solution) is negative.

    • Finally, wash the precipitate with ethanol (B145695) to facilitate drying.

  • Drying:

    • Dry the washed precipitate in an oven at a temperature of 80-100 °C for 12-24 hours to obtain a fine powder.

  • Calcination:

    • Transfer the dried powder to a furnace for calcination.

    • Heat the powder at a controlled rate (e.g., 5 °C/min) to the desired calcination temperature. The formation of the YIG phase typically occurs at temperatures between 800 °C and 1200 °C.[2]

    • Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete crystallization.

    • Allow the furnace to cool down to room temperature naturally.

Data Presentation
ParameterCo-Precipitation Method
Yttrium Precursor This compound (YCl₃)
Iron Precursor Iron(III) Chloride (FeCl₃)
Y:Fe Molar Ratio 3:5
Precipitating Agent Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)
Precipitation pH 9 - 11
Drying Temperature 80 - 100 °C
Calcination Temperature 800 - 1200 °C[2]
Calcination Time 2 - 4 hours

Experimental Workflow

CoPrecipitation_Workflow cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Processing YCl3 This compound (YCl₃) Precursor_Solution Precursor Solution (Y:Fe = 3:5) YCl3->Precursor_Solution FeCl3 Iron(III) Chloride (FeCl₃) FeCl3->Precursor_Solution DI_Water1 Deionized Water DI_Water1->Precursor_Solution Precipitate Hydroxide Precipitate Precursor_Solution->Precipitate Precipitating_Agent Precipitating Agent (e.g., NH₄OH) Precipitating_Agent->Precipitate Washing Washing Precipitate->Washing Drying Drying (80-100°C) Washing->Drying Calcination Calcination (800-1200°C) Drying->Calcination YIG_Powder YIG Nanoparticles Calcination->YIG_Powder

Co-Precipitation Workflow for YIG Synthesis.

Sol-Gel Synthesis

The sol-gel method offers excellent control over the stoichiometry and homogeneity of the final product at a molecular level. It involves the formation of a colloidal suspension (sol) that undergoes a transition to a gel-like network containing the metal precursors.

Experimental Protocol
  • Precursor Solution and Sol Formation:

    • Dissolve this compound (YCl₃) and Iron(III) Chloride (FeCl₃) in a 3:5 molar ratio in a suitable solvent, such as 2-methoxyethanol (B45455) or absolute ethanol.

    • Add a chelating agent, such as citric acid or ethylene (B1197577) glycol, to the solution. The molar ratio of the chelating agent to the total metal ions is typically 1:1 to 2:1. The chelating agent forms stable complexes with the metal ions, preventing their premature precipitation.

    • Stir the solution at room temperature for several hours to ensure the formation of a homogeneous sol.

  • Gelation:

    • Gently heat the sol at a temperature of 60-80 °C while stirring continuously. This process removes the solvent and promotes polymerization reactions, leading to the formation of a viscous gel.

  • Drying:

    • Dry the gel in an oven at 100-120 °C for 12-24 hours to remove the remaining solvent and form a solid precursor.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace. The calcination process typically involves a two-step heating profile: an initial heating at a lower temperature (e.g., 300-400 °C) to burn off the organic components, followed by a high-temperature treatment (700-1000 °C) to crystallize the YIG phase.[1]

    • The heating rate and holding times at each temperature should be carefully controlled to obtain the desired particle size and morphology.

Data Presentation
ParameterSol-Gel Method
Yttrium Precursor This compound (YCl₃)
Iron Precursor Iron(III) Chloride (FeCl₃)
Y:Fe Molar Ratio 3:5
Solvent 2-methoxyethanol or Ethanol
Chelating Agent Citric Acid or Ethylene Glycol
Gelation Temperature 60 - 80 °C
Drying Temperature 100 - 120 °C
Calcination Temperature 700 - 1000 °C[1]
Calcination Time 2 - 4 hours

Experimental Workflow

SolGel_Workflow cluster_sol_formation Sol Formation cluster_gelation_drying Gelation & Drying cluster_calcination Calcination YCl3 This compound (YCl₃) Homogeneous_Sol Homogeneous Sol YCl3->Homogeneous_Sol FeCl3 Iron(III) Chloride (FeCl₃) FeCl3->Homogeneous_Sol Solvent Solvent (e.g., Ethanol) Solvent->Homogeneous_Sol Chelating_Agent Chelating Agent (e.g., Citric Acid) Chelating_Agent->Homogeneous_Sol Gelation Gelation (60-80°C) Homogeneous_Sol->Gelation Drying Drying (100-120°C) Gelation->Drying Dried_Gel Dried Gel Drying->Dried_Gel Grinding Grinding Dried_Gel->Grinding Calcination Calcination (700-1000°C) Grinding->Calcination YIG_Powder YIG Nanoparticles Calcination->YIG_Powder Hydrothermal_Workflow cluster_solution_prep Solution Preparation cluster_hydrothermal_reaction Hydrothermal Reaction cluster_product_recovery Product Recovery YCl3 This compound (YCl₃) Precursor_Solution Precursor Solution YCl3->Precursor_Solution FeCl3 Iron(III) Chloride (FeCl₃) FeCl3->Precursor_Solution Mineralizer Mineralizer (e.g., KOH) Mineralizer->Precursor_Solution DI_Water Deionized Water DI_Water->Precursor_Solution Autoclave Autoclave (180-250°C) Precursor_Solution->Autoclave Cooling Cooling Autoclave->Cooling Washing Washing Cooling->Washing Drying Drying (60-80°C) Washing->Drying YIG_Crystals YIG Nanocrystals Drying->YIG_Crystals

References

Application Notes and Protocols: Yttrium Chloride in the Manufacturing of Specialty Optical Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium chloride (YCl₃), a rare earth metal halide, is a critical component in the formulation of specialty optical glasses. Its incorporation into glass matrices, typically silicate (B1173343), borate (B1201080), or fluoride-based, imparts a range of desirable optical and physical properties. The addition of yttrium ions (Y³⁺) can significantly increase the refractive index, modify the dispersion characteristics, and enhance the thermal and mechanical stability of the resulting glass. These properties are paramount in the design and fabrication of high-performance optical components for a variety of scientific and medical applications, including advanced imaging systems, lasers, and fiber optics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of these specialized optical materials.

Key Benefits of this compound in Optical Glass Manufacturing

The addition of yttrium to a glass network, often through its chloride or oxide form, leads to several beneficial modifications of the material's properties:

  • Increased Refractive Index: Yttrium ions, being relatively large and heavy, increase the density and polarizability of the glass matrix, which in turn elevates the refractive index.[1] This is a crucial parameter for the design of lenses and other optical components where strong light bending is required.

  • Low Dispersion: Specialty optical glasses often require a specific relationship between refractive index and wavelength, characterized by the Abbe number. Yttrium-containing glasses can be formulated to exhibit low chromatic dispersion, which is essential for high-fidelity imaging applications.

  • Enhanced Durability: The incorporation of yttrium can improve the chemical durability and mechanical strength of the glass, making it more resistant to environmental factors and physical stress.[2]

  • Thermal Stability: Yttrium-doped glasses often exhibit higher glass transition temperatures (Tg), indicating greater thermal stability.[1][2]

Quantitative Data: Optical Properties of Yttrium-Doped Glasses

The following tables summarize the effect of yttrium oxide (Y₂O₃) concentration on the key optical and physical properties of various glass systems. While the data is presented for Y₂O₃, it serves as a strong indicator of the effects of yttrium ions, which can be introduced using this compound as a precursor. The molar mass of Y₂O₃ is 225.81 g/mol , and YCl₃ is 195.26 g/mol .

Table 1: Properties of Yttria-Alumina-Silica (YAS) Glasses

Glass IDY₂O₃ (wt%)Al₂O₃ (wt%)SiO₂ (wt%)Density (g/cm³)Refractive Index (n_D)
YAS-12530453.281.630
YAS-23025453.421.645
YAS-33520453.551.660
YAS-44015453.681.675
YAS-63530353.691.680
YAS-74520353.811.695
YAS-94530253.801.705
YAS-105520253.941.720

Table 2: Properties of Y₂O₃-Li₂O-Al₂O₃-B₂O₃ Glasses [3][4]

Sample CodeY₂O₃ (mol%)Li₂O (mol%)Al₂O₃ (mol%)B₂O₃ (mol%)Density (g/cm³)Molar Volume (cm³/mol)Optical Band Gap (eV)
0Y2O302020602.15431.6273.33
0.2Y2O30.219.820602.18931.5983.39
0.4Y2O30.419.620602.22131.5473.44
0.8Y2O30.819.220602.27831.4323.48
1.6Y2O31.618.420602.33931.3593.51
3.2Y2O33.216.820602.37831.2953.54

Experimental Protocols

The following is a generalized protocol for the preparation of yttrium-doped specialty optical glasses using the conventional melt-quenching technique. This method is widely applicable to various oxide glass systems.

Materials and Equipment
  • Raw Materials: High-purity (≥99.9%) raw materials are essential for producing high-quality optical glass.

    • Glass formers: Silicon dioxide (SiO₂), Boric acid (H₃BO₃) or Boron oxide (B₂O₃), Aluminum oxide (Al₂O₃)

    • Modifiers/Fluxes: Lithium carbonate (Li₂CO₃), Sodium carbonate (Na₂CO₃), Calcium carbonate (CaCO₃), Barium carbonate (BaCO₃)

    • Dopant: this compound (YCl₃) or Yttrium oxide (Y₂O₃)

  • Equipment:

    • High-purity alumina (B75360) or platinum crucibles

    • High-temperature electric furnace (capable of reaching at least 1500 °C)

    • Muffle furnace for annealing

    • Brass or stainless steel mold (pre-heated)

    • Tongs and personal protective equipment (goggles, gloves, heat-resistant clothing)

    • Agate mortar and pestle

    • Analytical balance

Protocol: Melt-Quenching Method
  • Batch Calculation: Calculate the required weight of each raw material based on the desired molar or weight percentage of the final glass composition. Account for any weight loss on ignition, for example, from carbonates.

  • Mixing: Thoroughly mix the calculated raw materials in an agate mortar and pestle to ensure a homogeneous batch.

  • Melting:

    • Transfer the mixed batch into a high-purity alumina or platinum crucible.

    • Place the crucible in the high-temperature electric furnace.

    • Heat the furnace to the melting temperature, typically between 1200 °C and 1500 °C, depending on the glass composition. The heating rate can be set to 10-15 °C/min.

    • Hold the melt at the peak temperature for 1-2 hours to ensure complete melting and homogenization. Swirl the crucible occasionally if the furnace design allows, to promote mixing.

  • Fining: Increase the furnace temperature by 50-100 °C for a short period (e.g., 30 minutes) to remove gas bubbles from the melt.

  • Quenching:

    • Carefully remove the crucible from the furnace.

    • Quickly pour the molten glass into a pre-heated brass or stainless steel mold. Pre-heating the mold (e.g., to 300-400 °C) helps to prevent thermal shock and cracking of the glass.

  • Annealing:

    • Immediately transfer the glass sample from the mold to a muffle furnace pre-heated to the glass transition temperature (Tg) of the specific glass composition. If the Tg is unknown, a temperature around 450-550 °C can be used as a starting point for many silicate and borate glasses.

    • Hold the glass at this temperature for several hours (e.g., 2-4 hours) to relieve internal stresses.

    • Slowly cool the furnace to room temperature at a rate of 30-60 °C/hour.

  • Cutting and Polishing: Once at room temperature, the glass sample can be cut and polished to the desired dimensions for optical characterization.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Yttrium-Doped Optical Glass Manufacturing cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Processing cluster_char Characterization batch_calc Batch Calculation mixing Homogeneous Mixing batch_calc->mixing melting Melting (1200-1500 °C) mixing->melting fining Fining (Bubble Removal) melting->fining quenching Quenching in Mold fining->quenching annealing Annealing (at Tg) quenching->annealing cutting Cutting & Polishing annealing->cutting characterization Optical & Physical Property Measurement cutting->characterization

Caption: Manufacturing workflow for yttrium-doped optical glass.

Logical Relationship: Yttrium Concentration and Optical Properties

logical_relationship Effect of this compound Concentration on Optical Properties cluster_properties Resulting Optical & Physical Properties YCl3 Increase YCl₃ Concentration refractive_index Refractive Index YCl3->refractive_index Increases density Density YCl3->density Increases abbe_number Abbe Number (Lower Dispersion) YCl3->abbe_number Generally Increases (System Dependent) durability Chemical & Mechanical Durability YCl3->durability Improves

Caption: this compound's effect on glass properties.

Conclusion

This compound is a valuable additive in the manufacturing of specialty optical glasses, offering a versatile means to tailor their refractive index, dispersion, and durability. The data and protocols presented in this document provide a foundational understanding for researchers and scientists to explore the potential of yttrium-doped glasses in their specific applications. Careful control over the composition and processing parameters, as outlined in the melt-quenching protocol, is crucial for achieving the desired optical performance and material quality. Further research into novel glass systems and the precise effects of this compound concentration will continue to expand the applications of these advanced materials.

References

Application Notes and Protocols: The Role of Yttrium Chloride in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium chloride (YCl₃) and its derivatives are emerging as versatile components in the field of Ziegler-Natta catalysis, traditionally dominated by titanium and zirconium-based systems. While not a conventional Ziegler-Natta catalyst on its own, this compound serves as a crucial precursor for the synthesis of highly active organometallic catalysts. These yttrium-based catalysts exhibit unique activities and selectivities in the polymerization of α-olefins and the ring-opening polymerization of cyclic esters, offering pathways to novel polymeric materials with tailored properties.

These application notes provide an overview of the role of this compound in Ziegler-Natta type polymerizations, with a focus on the synthesis of organoyttrium catalysts and their application in the stereospecific polymerization of α-olefins. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in exploring the potential of yttrium-based catalytic systems.

Applications in Olefin Polymerization

Organoyttrium complexes, synthesized from this compound, function as single-component Ziegler-Natta catalysts for the iso-specific polymerization of various α-olefins. These catalysts have demonstrated the ability to produce polymers with high molecular weights and narrow polydispersity indices.

Quantitative Data Presentation

The performance of a representative single-component organoyttrium catalyst, {rac-[Me₂Si(2-SiMe₃-4-CMe₃C₅H₂)₂]Y(μ-H)}₂, in the polymerization of different α-olefins is summarized in the table below. This catalyst is synthesized from a this compound precursor.

MonomerPolymerMn ( g/mol )PDI (Mw/Mn)Tm (°C)
PropyleneIsotactic Polypropylene4,2002.32157
1-ButeneIsotactic Poly(1-butene)8,5003.44105
1-Pentene (B89616)Isotactic Poly(1-pentene)20,0001.9973
1-HexeneIsotactic Poly(1-hexene)24,0001.75< 25

Table 1: Polymerization of α-olefins using a single-component organoyttrium catalyst derived from a YCl₃ precursor. Data represents typical values obtained under specific experimental conditions.

Experimental Protocols

Synthesis of a Representative Organoyttrium Catalyst Precursor from this compound

This protocol describes the synthesis of a C₂-symmetric ansa-yttrocene chloride complex, a precursor to the active hydride catalyst.

Materials:

  • This compound (YCl₃), anhydrous

  • {rac-[Me₂Si(2-SiMe₃-4-CMe₃C₅H₂)₂]Li₂} (Lithium salt of the ligand)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene (B28343), anhydrous

  • Pentane (B18724), anhydrous

Procedure:

  • In an inert atmosphere glovebox, suspend anhydrous YCl₃ in toluene.

  • Add a solution of the lithium salt of the ligand in THF to the YCl₃ suspension at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Remove the solvents under vacuum to obtain a solid residue.

  • Extract the residue with pentane to separate the product from lithium chloride.

  • Filter the pentane solution and concentrate it under vacuum.

  • Cool the concentrated solution to -30 °C to crystallize the product, rac-[Me₂Si(2-SiMe₃-4-CMe₃C₅H₂)₂]YCl(THF).

  • Isolate the crystalline product by filtration and dry under vacuum.

Activation of the Yttrium Catalyst and Polymerization of α-Olefins

This protocol outlines the in-situ generation of the active yttrium-hydride catalyst and the subsequent polymerization of an α-olefin (e.g., 1-pentene).

Materials:

  • rac-[Me₂Si(2-SiMe₃-4-CMe₃C₅H₂)₂]YCl(THF) (Yttrium precursor)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Pentene, dried and deoxygenated

  • Toluene, anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • In a glovebox, dissolve the yttrium precursor in toluene in a reaction vessel.

  • Cool the solution to -78 °C and add one equivalent of n-BuLi solution dropwise with stirring to form the yttrium-alkyl intermediate.

  • Warm the solution to room temperature and stir for 1 hour.

  • Introduce a hydrogen atmosphere (1 atm) to the reaction vessel and stir for 2 hours to form the active yttrium-hydride catalyst, {rac-[Me₂Si(2-SiMe₃-4-CMe₃C₅H₂)₂]Y(μ-H)}₂.

  • Introduce purified 1-pentene into the reaction vessel via syringe or cannula.

  • Maintain the reaction at the desired temperature (e.g., 25 °C) with constant stirring. The polymerization is typically rapid.

  • After the desired reaction time, quench the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • Filter the polymer, wash with copious amounts of methanol, and dry under vacuum to a constant weight.

Mechanistic Considerations

The polymerization of α-olefins by these organoyttrium catalysts is believed to proceed via a coordination-insertion mechanism, similar to conventional Ziegler-Natta systems. The active species is a yttrium-hydride or yttrium-alkyl complex.

Ziegler_Natta_Yttrium Y_H [Y]-H (Active Catalyst) Coordination π-Complex Formation Y_H->Coordination Coordination Olefin R-CH=CH₂ (α-Olefin) Olefin->Coordination Insertion Migratory Insertion Coordination->Insertion Rate Determining Step Y_Alkyl [Y]-CH₂-CHR-H (Propagating Chain) Insertion->Y_Alkyl Propagation Chain Propagation Y_Alkyl->Propagation Further Monomer Addition Propagation->Y_H Chain Transfer (β-H elimination)

Proposed mechanism for α-olefin polymerization.

The diagram above illustrates the key steps in the proposed catalytic cycle for α-olefin polymerization initiated by an yttrium-hydride catalyst. The cycle involves the coordination of the olefin to the yttrium center, followed by migratory insertion of the olefin into the yttrium-hydride or yttrium-alkyl bond, leading to chain propagation.

Logical Workflow for Catalyst Synthesis and Polymerization

The overall experimental workflow, from the this compound precursor to the final polymer product, is depicted below.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization YCl3 YCl₃ Precursor Yttrium Precursor [Y]-Cl YCl3->Precursor Ligand Ligand Salt {rac-[Me₂Si(..)]Li₂} Ligand->Precursor Activation Activation (Alkylation & Hydrogenation) Precursor->Activation Active_Catalyst Active Catalyst [Y]-H Activation->Active_Catalyst Polymerization Polymerization Reaction Active_Catalyst->Polymerization Monomer α-Olefin Monomer->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Polymer Purified Polymer Precipitation->Polymer

Workflow from YCl₃ to final polymer product.

This workflow highlights the two main stages: the synthesis of the active catalyst from the this compound precursor and the subsequent polymerization of the α-olefin to yield the final polymer product. Careful execution of each step under inert conditions is critical for successful and reproducible results.

Application Notes and Protocols: Enhancing Magnesium Alloy Properties with Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of yttrium, introduced via yttrium chloride, to enhance the mechanical and corrosion resistance properties of magnesium alloys. Detailed experimental protocols for alloy preparation using molten salt electrolysis are provided, along with a summary of the quantitative effects of yttrium addition on key material properties.

Introduction

Magnesium alloys are highly sought after in industries such as aerospace, automotive, and biomedical engineering due to their low density and high specific strength. However, their broader application is often limited by poor corrosion resistance and moderate mechanical properties at elevated temperatures. The addition of rare earth elements, particularly yttrium (Y), has been shown to significantly mitigate these drawbacks. Yttrium can refine the grain structure, form strengthening intermetallic phases, and promote the formation of a more stable and protective oxide layer, thereby enhancing both strength and corrosion resistance.[1][2]

While yttrium is often introduced using Mg-Y master alloys, this compound (YCl₃) serves as a precursor in the molten salt electrolysis process for producing high-purity Mg-Y alloys. This method allows for precise control over the alloy composition and can yield a uniform microstructure.

Mechanism of Property Enhancement by Yttrium

The addition of yttrium to magnesium alloys imparts improved properties through several mechanisms:

  • Grain Refinement: Yttrium acts as a grain refiner during solidification, leading to a smaller and more uniform grain structure. This contributes to improved mechanical strength according to the Hall-Petch relationship.

  • Solid Solution Strengthening: Yttrium has a considerable solid solubility in magnesium, and its presence in the magnesium matrix impedes dislocation movement, thereby increasing the alloy's strength.

  • Precipitation Hardening: Yttrium forms intermetallic compounds with magnesium and other alloying elements (e.g., Al₂Y in aluminum-containing alloys or Mg₂₄Y₅ in binary Mg-Y alloys). These precipitates, when finely dispersed, can significantly enhance the strength and creep resistance of the alloy.[3][4]

  • Corrosion Resistance: Yttrium promotes the formation of a more stable and protective passive film on the alloy surface. This film, enriched with yttrium oxides, acts as a barrier against corrosive ions like chlorides, reducing the corrosion rate.[1][4] However, the presence of secondary phase particles can sometimes have a detrimental effect on corrosion resistance.[1]

Quantitative Data on the Effects of Yttrium Addition

The following tables summarize the quantitative effects of yttrium addition on the mechanical and corrosion properties of various magnesium alloys. It is important to note that the properties are highly dependent on the alloy composition, processing method (e.g., casting, extrusion), and heat treatment.

Table 1: Effect of Yttrium on Mechanical Properties of Magnesium Alloys

Alloy SystemYttrium Content (wt.%)Processing ConditionYield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Hardness (HV)Reference
Mg-Y-Zr 0.5As-cast--33-[5]
3As-cast--15-[5]
5As-cast--10-[5]
Mg-Gd-Zn-Zr-Y 2Peak-aged2113136.51116[2]
3Peak-aged1802904.65113[2]
Mg-Li-Y VariesElectrolytically Prepared---57.29 GPa (Microhardness)[6]
Mg-Li (for comparison) 0Electrolytically Prepared---50.14 GPa (Microhardness)[6]

Table 2: Effect of Yttrium on Corrosion Properties of Magnesium Alloys

Alloy SystemYttrium Content (wt.%)Test MediumCorrosion RateCorrosion Potential (Ecorr)Reference
Mg-Y 0.253.5% NaClGeneral CorrosionIncreased with Y addition[1]
83.5% NaClPitting CorrosionIncreased with Y addition[1]
153.5% NaClPitting CorrosionIncreased with Y addition[1]
Mg-Zn-Y (MgZn₂Y₂.₆₆) --Lower than Mg-Zn-Gd-[7]
Mg-5Sn-0.5Y 0.5Immersion TestLower than pure Mg and Mg-5SnIncreased to a more positive value[4]

Experimental Protocols

Protocol 1: Preparation of Mg-Y Alloys via Molten Salt Electrolysis

This protocol describes the electrochemical co-deposition of magnesium and yttrium from a molten chloride salt bath.

Materials and Equipment:

  • High-purity anhydrous magnesium chloride (MgCl₂)

  • High-purity anhydrous this compound (YCl₃)

  • Eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl) as the electrolyte

  • Inert electrode (e.g., Molybdenum rod) as the cathode

  • Graphite (B72142) crucible as the anode

  • High-temperature furnace with inert atmosphere control (e.g., Argon)

  • Potentiostat/Galvanostat

  • Vacuum drying oven

Procedure:

  • Dehydration of Salts: Anhydrous YCl₃ and MgCl₂ are critical as moisture will lead to the formation of oxides and hydroxides, reducing the efficiency of the electrolysis. Dry the YCl₃ and MgCl₂ under vacuum at an elevated temperature (e.g., 200°C) for several hours to remove any residual moisture. The LiCl-KCl electrolyte mixture should also be thoroughly dried.

  • Electrolyte Preparation: In an inert atmosphere glovebox, mix the dried LiCl and KCl in their eutectic ratio. Place the mixture in the graphite crucible.

  • Furnace Setup: Place the graphite crucible containing the electrolyte into the high-temperature furnace. Insert the molybdenum cathode, ensuring it is electrically isolated from the anode. The setup should allow for a controlled inert atmosphere.

  • Melting the Electrolyte: Heat the furnace to the desired operating temperature (e.g., 700-850°C) under a continuous flow of high-purity argon gas to melt the electrolyte.

  • Addition of Precursors: Once the electrolyte is molten and stable, add the pre-weighed anhydrous MgCl₂ and YCl₃ to the molten salt. The concentration of these precursors will determine the composition of the final alloy.[6]

  • Electrolysis:

    • Connect the molybdenum cathode and graphite anode to the potentiostat/galvanostat.

    • Perform cyclic voltammetry to determine the co-deposition potential of Mg and Y.

    • Conduct galvanostatic electrolysis (constant current) at a determined current density to deposit the Mg-Y alloy onto the cathode. The duration of the electrolysis will depend on the desired amount of alloy.

  • Alloy Recovery: After electrolysis, raise the cathode from the molten salt bath and allow it to cool under the inert atmosphere. The deposited Mg-Y alloy can then be mechanically removed from the electrode.

  • Characterization: The composition of the resulting alloy can be determined using techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). The microstructure and phase composition can be analyzed using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Diffraction (XRD).

Protocol 2: Alloying Magnesium with Yttrium via a Master Alloy (General Procedure)

While the focus is on this compound, the use of master alloys is a more common industrial practice for introducing yttrium into magnesium melts.

Materials and Equipment:

  • High-purity magnesium ingots

  • Mg-Y master alloy (e.g., Mg-30Y wt.%)

  • Steel crucible

  • Resistance or induction furnace

  • Protective gas supply (e.g., a mixture of SF₆ and CO₂ or pure Argon)

  • Stirring rod (graphite or coated steel)

  • Preheated mold

Procedure:

  • Melting the Magnesium: Place the magnesium ingots into the steel crucible and heat them in the furnace to approximately 720-750°C under a protective gas atmosphere to prevent oxidation and ignition.

  • Master Alloy Addition: Once the magnesium is completely molten, add the pre-weighed Mg-Y master alloy to the melt. The amount of master alloy is calculated based on the target yttrium concentration in the final alloy.

  • Alloying and Homogenization: Gently stir the molten metal with the stirring rod to ensure the master alloy dissolves completely and the yttrium is distributed uniformly throughout the melt. Hold the melt at the alloying temperature for a period (e.g., 20-30 minutes) to ensure homogenization.

  • Casting: Skim any dross from the surface of the melt. Pour the molten alloy into a preheated mold (e.g., steel or graphite) and allow it to solidify under the protective atmosphere.

  • Post-Processing and Characterization: The as-cast alloy can be subjected to further processing such as heat treatment (solution treatment and aging) or extrusion to refine the microstructure and enhance mechanical properties. Characterization can be performed using standard metallographic and mechanical testing techniques.

Visualizations

experimental_workflow_electrolysis cluster_prep Preparation cluster_electrolysis Electrolysis cluster_post Post-Processing & Analysis dehydration Dehydration of YCl₃, MgCl₂, and LiCl-KCl Electrolyte mixing Mixing of LiCl-KCl Electrolyte dehydration->mixing Dried Salts melting Melting of Electrolyte under Inert Atmosphere mixing->melting addition Addition of Anhydrous YCl₃ and MgCl₂ melting->addition Molten Electrolyte electrodeposition Galvanostatic Electrolysis (Co-deposition of Mg and Y) addition->electrodeposition recovery Alloy Recovery from Cathode electrodeposition->recovery Mg-Y Alloy Deposit characterization Characterization (SEM, XRD, ICP) recovery->characterization

Fig. 1: Experimental workflow for Mg-Y alloy synthesis via molten salt electrolysis.

property_enhancement_pathway cluster_microstructure Microstructural Changes cluster_properties Enhanced Properties start Addition of Yttrium (via YCl₃ in Electrolysis) grain_refinement Grain Refinement start->grain_refinement solid_solution Solid Solution Strengthening start->solid_solution precipitation Precipitation of Intermetallic Phases (e.g., Mg₂₄Y₅, Al₂Y) start->precipitation corrosion_res Improved Corrosion Resistance start->corrosion_res Formation of Protective Y-rich Oxide Layer mech_strength Increased Mechanical Strength (Yield, Ultimate Tensile) grain_refinement->mech_strength solid_solution->mech_strength precipitation->mech_strength

Fig. 2: Logical relationship between yttrium addition and property enhancement.

References

Application Notes and Protocols for the Preparation of Yttrium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yttrium chloride (YCl₃) is an inorganic compound that exists in two primary forms: the anhydrous salt (YCl₃) and the hexahydrate [YCl₃(H₂O)₆].[1] Both forms are colorless solids that are highly soluble in water.[1][2] this compound solutions are utilized in various research and development applications, including as a precursor for the synthesis of titanium-containing ceramics, as a catalyst, and in the production of superconductors.[2] This document provides a detailed protocol for the preparation of this compound solutions for research, scientific, and drug development purposes.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for both anhydrous and hexahydrate forms of this compound.

PropertyThis compound (Anhydrous)This compound (Hexahydrate)
Chemical Formula YCl₃[3]YCl₃(H₂O)₆[1]
Molar Mass 195.26 g/mol [4]303.36 g/mol
Appearance White to pale yellow powder or off-white pieces[4][5]Reddish-white, transparent, deliquescent prisms[2][6]
Melting Point 721 °C[2][4]Decomposes at 100 °C[2][6]
Density 2.67 g/mL at 25 °C[2][4]2.18 g/mL
Solubility in Water 751 g/L at 20 °C[3], 820 g/L at 50 °C[5]Highly soluble
Solubility in Other Solvents Soluble in ethanol (B145695) and pyridine[2][4]Soluble in alcohol[2]

Experimental Protocol: Preparation of this compound Solution from Yttrium Oxide

This protocol details a common laboratory method for preparing a this compound solution by dissolving yttrium oxide in hydrochloric acid.[7]

1. Materials and Equipment

  • Reagents:

    • Yttrium Oxide (Y₂O₃)

    • Hydrochloric Acid (HCl), concentrated

    • Deionized or distilled water

  • Equipment:

    • Glass beaker

    • Magnetic stirrer and stir bar

    • Hot plate

    • Fume hood

    • pH meter or pH indicator strips

    • Volumetric flask

    • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[8][9]

2. Safety Precautions

  • Work in a well-ventilated area, preferably a fume hood, as the reaction can produce fumes.[5][8]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10]

  • Hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care.

  • Yttrium compounds may have toxicological properties that have not been fully investigated.[5] Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][9] If skin contact occurs, wash with plenty of soap and water.[9][11]

3. Step-by-Step Procedure

  • Calculate the required amounts of reagents. Based on the desired concentration and volume of the final this compound solution, calculate the mass of yttrium oxide and the volume of hydrochloric acid needed. The balanced chemical equation for the reaction is: Y₂O₃ + 6HCl → 2YCl₃ + 3H₂O

  • Dissolve yttrium oxide in hydrochloric acid. a. Place the calculated amount of yttrium oxide into a glass beaker. b. Under a fume hood, slowly add a stoichiometric amount of concentrated hydrochloric acid to the beaker containing the yttrium oxide. c. Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture gently. d. To facilitate the dissolution, the solution can be gently heated on a hot plate.[7]

  • Ensure complete reaction. Continue stirring and gentle heating until all the yttrium oxide has dissolved, and the solution becomes clear.[7] This indicates that the reaction is complete.

  • Cool and adjust the pH. a. Turn off the heat and allow the solution to cool to room temperature. b. Check the pH of the solution. If the solution is too acidic, it can be neutralized by carefully adding a base (e.g., a dilute solution of sodium hydroxide) dropwise while monitoring the pH. For most applications, a neutral or slightly acidic pH is desired.

  • Prepare the final solution. a. Once the desired pH is reached, quantitatively transfer the solution to a volumetric flask of the appropriate size. b. Dilute the solution to the final desired volume with deionized or distilled water. c. Cap the flask and invert it several times to ensure the solution is homogeneous.

4. Storage

  • Store the prepared this compound solution in a tightly closed, properly labeled container.[5][9]

  • This compound is hygroscopic, meaning it can absorb moisture from the air.[5][12] Store in a dry place to prevent changes in concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound solution from yttrium oxide.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Finalization Phase A 1. Weigh Yttrium Oxide C 3. Combine Reagents in Beaker A->C B 2. Measure Hydrochloric Acid B->C D 4. Stir and Gently Heat C->D E 5. Monitor for Complete Dissolution D->E F 6. Cool to Room Temperature E->F G 7. Adjust pH (if necessary) F->G H 8. Dilute to Final Volume G->H I 9. Store in a Sealed Container H->I

Caption: Workflow for preparing this compound solution.

References

Application Notes and Protocols: Yttrium Chloride as a Dopant in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium chloride (YCl₃) is a versatile precursor for introducing yttrium as a dopant in a variety of semiconductor materials. Doping with yttrium can significantly modify the electrical, optical, and structural properties of semiconductors, leading to enhanced device performance.[1][2] Yttrium's unique properties, such as its high melting point, excellent conductivity, and chemical stability, make it a valuable dopant for applications in high-temperature electronics, light-emitting diodes (LEDs), and advanced transistors.[3] This document provides detailed application notes and experimental protocols for using this compound as a dopant in semiconductor manufacturing.

Applications of Yttrium Doping

Yttrium doping has been shown to be beneficial in a range of semiconductor materials and devices:

  • Enhanced Electrical Properties: Yttrium doping can increase carrier concentration and mobility, leading to higher electrical conductivity in semiconductors like cadmium oxide (CdO).[4]

  • Improved Thermal Stability: The introduction of yttrium can enhance the thermal stability of semiconductor materials, making them suitable for high-temperature applications.[1]

  • Modified Optical Properties: Yttrium doping can alter the optical bandgap of semiconductors, affecting their light absorption and emission characteristics.[4]

  • Advanced Transistors: In two-dimensional (2D) materials like molybdenum disulfide (MoS₂), yttrium doping can induce a semiconductor-to-metal phase transition, enabling the formation of ohmic contacts crucial for high-performance transistors.

  • LEDs and Phosphors: Yttrium-based materials are critical components in phosphors for white LEDs, contributing to their efficiency and longevity.[3]

Quantitative Data on Yttrium Doping

The following tables summarize the quantitative effects of yttrium doping on various semiconductor properties as reported in the literature.

Table 1: Effect of Yttrium Doping on the Properties of Cadmium Oxide (CdO) Thin Films [4]

Yttrium Doping (%)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Optical Band Gap (eV)
0--2.24
24.7 x 10⁻⁴4.2 x 10²¹2.62
4--> 2.62

Table 2: Influence of Yttrium Doping on the Properties of Amorphous Indium-Gallium-Zinc-Oxide (a-IGZO) Thin Films

Y₂O₃ Target RF Power (W)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Hall Mobility (cm²/V·s)
0~10¹~10¹⁶~10
50~10⁻¹~10¹⁸~15
70~10⁰~10¹⁷~12
110~10¹~10¹⁶~8

Experimental Protocols

Detailed methodologies for key experiments involving this compound as a dopant are provided below.

Protocol 1: Spray Pyrolysis of Yttrium-Doped Cadmium Oxide (CdO) Thin Films

This protocol describes the deposition of yttrium-doped CdO thin films onto a glass substrate using the spray pyrolysis technique with this compound as the dopant precursor.

1. Precursor Solution Preparation:

  • CdO Precursor: Prepare a 0.1 M solution of cadmium acetate (B1210297) dihydrate [Cd(CH₃COO)₂·2H₂O] in deionized water.
  • Yttrium Dopant Solution: Prepare a separate 0.1 M solution of this compound hexahydrate (YCl₃·6H₂O) in deionized water.
  • Doped Precursor Solutions: To achieve the desired yttrium doping concentrations (e.g., 1%, 2%, 3%, 4% atomic ratio of Y in CdO), mix the appropriate volumes of the CdO precursor and yttrium dopant solutions. For example, for a 2% Y-doped solution, mix 98 ml of the CdO precursor solution with 2 ml of the yttrium dopant solution.

2. Substrate Preparation:

  • Clean glass substrates by sequentially sonicating in acetone, ethanol, and deionized water for 15 minutes each.
  • Dry the substrates with a stream of high-purity nitrogen gas.

3. Spray Pyrolysis Deposition:

  • Preheat the cleaned glass substrates to a temperature of 300 °C on a hot plate.
  • Use a spray nozzle with a fine orifice to atomize the precursor solution.
  • Maintain a constant spray rate of 5 ml/min.
  • Position the spray nozzle 30 cm above the substrate.
  • Spray the precursor solution onto the heated substrates. The solution will undergo pyrolysis upon contact, forming the Y-doped CdO thin film.
  • Allow the films to cool down to room temperature naturally after deposition.

4. Characterization:

  • Analyze the structural properties of the films using X-ray diffraction (XRD).
  • Examine the surface morphology and thickness using scanning electron microscopy (SEM).
  • Measure the electrical properties (resistivity, carrier concentration, mobility) using a Hall effect measurement system.
  • Determine the optical properties (transmittance, absorbance, band gap) using a UV-Vis spectrophotometer.

Protocol 2: Magnetron Co-Sputtering of Yttrium-Doped Amorphous Indium-Gallium-Zinc-Oxide (a-IGZO:Y) Thin Films

This protocol details the fabrication of a-IGZO thin films doped with yttrium using a magnetron co-sputtering system.

1. Substrate Preparation:

  • Use silicon wafers with a thermally grown SiO₂ layer (100 nm) as substrates.
  • Clean the substrates by a standard RCA cleaning procedure.
  • Dry the substrates with high-purity nitrogen gas.

2. Sputtering Target and System Setup:

  • Use a high-purity IGZO (In₂O₃:Ga₂O₃:ZnO = 1:1:1 mol%) ceramic target.
  • Use a high-purity Y₂O₃ ceramic target as the yttrium source.
  • Place the substrates on the substrate holder in the sputtering chamber.
  • Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.

3. Deposition Process:

  • Introduce high-purity argon (Ar) and oxygen (O₂) into the chamber. Maintain a constant Ar flow rate of 20 sccm and an O₂ flow rate of 10 sccm.
  • Set the working pressure to 5 mTorr.
  • Apply a constant RF power of 100 W to the IGZO target.
  • Vary the RF power applied to the Y₂O₃ target from 0 W to 110 W to control the yttrium doping concentration.
  • Maintain the substrate temperature at room temperature during deposition.
  • The deposition time will depend on the desired film thickness (typically 30-60 minutes for a 50-100 nm film).

4. Post-Deposition Annealing:

  • Anneal the deposited films in a tube furnace at 350°C for 1 hour in an air atmosphere to improve film quality and activate the dopants.

5. Characterization:

  • Perform structural analysis using XRD.
  • Characterize the surface morphology and roughness using atomic force microscopy (AFM).
  • Measure the electrical properties using a Hall effect measurement system.
  • Analyze the optical transmittance and bandgap using a UV-Vis spectrophotometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound doping in semiconductor manufacturing.

DopingMechanism cluster_precursor Precursor Preparation cluster_deposition Doping & Deposition cluster_post_processing Post-Processing cluster_effect Effect on Semiconductor YCl3 This compound (YCl₃) Dopant Precursor Solution Precursor Solution (e.g., for Spray Pyrolysis) YCl3->Solution SemiconductorPrecursor Semiconductor Precursor SemiconductorPrecursor->Solution Deposition Deposition Process (e.g., Spray Pyrolysis, Sputtering) Solution->Deposition Annealing Annealing Deposition->Annealing Y_Incorporation Y³⁺ Incorporation into Semiconductor Lattice Annealing->Y_Incorporation Defect_Mod Modulation of Defects (e.g., Oxygen Vacancies) Y_Incorporation->Defect_Mod Property_Change Altered Electrical & Optical Properties Defect_Mod->Property_Change SprayPyrolysisWorkflow Start Start PrepSolution Prepare YCl₃-doped Precursor Solution Start->PrepSolution CleanSubstrate Clean Substrate Start->CleanSubstrate Spray Atomize and Spray Solution onto Substrate PrepSolution->Spray PreheatSubstrate Preheat Substrate (e.g., 300°C) CleanSubstrate->PreheatSubstrate PreheatSubstrate->Spray Deposition Thin Film Formation (Pyrolysis) Spray->Deposition Cooling Cool to Room Temperature Deposition->Cooling Characterization Characterize Film Properties (XRD, SEM, Hall Effect) Cooling->Characterization End End Characterization->End SputteringWorkflow Start Start Load Load Substrate and Targets (IGZO, Y₂O₃) Start->Load Evacuate Evacuate Chamber to Base Pressure Load->Evacuate Gas Introduce Ar and O₂ and Set Pressure Evacuate->Gas Sputter Co-Sputter IGZO and Y₂O₃ by Applying RF Power Gas->Sputter Anneal Post-Deposition Annealing (e.g., 350°C) Sputter->Anneal Characterize Characterize Film Properties (XRD, AFM, Hall Effect) Anneal->Characterize End End Characterize->End

References

Application Notes and Protocols for Yttrium Chloride Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of Yttrium Chloride (YCl₃) chemical vapor deposition (CVD). This document is intended to guide researchers in the successful deposition of yttrium-containing thin films, which have significant applications in electronics, optics, and protective coatings.

Introduction to this compound CVD

Chemical Vapor Deposition is a versatile technique for producing high-quality thin films and coatings.[1] this compound is a common precursor for the deposition of various yttrium compounds, including yttrium oxide (Y₂O₃) and yttrium-doped materials, due to its volatility and reactivity. The process involves the transport of vaporized YCl₃ into a reaction chamber where it decomposes or reacts with other gases on a heated substrate to form a solid film.

The quality and properties of the deposited film are highly dependent on several key process parameters, including precursor temperature, substrate temperature, pressure, and the flow rates of carrier and reactant gases.[1]

Experimental Setup

A typical CVD system for this compound deposition consists of a gas delivery system, a reaction chamber, a heating system, a vacuum system, and an exhaust gas treatment system.[2][3] The setup can be either a hot-wall or cold-wall reactor design.

Key Components of a CVD System:

  • Gas Delivery System: This system supplies the precursor, carrier, and reactant gases to the reaction chamber.[2] It includes mass flow controllers for precise control of gas flow rates. For solid precursors like YCl₃, a bubbler or sublimator heated to a specific temperature is used to generate a stable vapor pressure. An inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), is then used to transport the precursor vapor into the reactor.

  • Reaction Chamber: The chamber houses the substrate and is where the deposition reaction occurs.[2] It is typically made of materials that are inert to the precursor and reaction byproducts at high temperatures, such as quartz or stainless steel.

  • Heating System: This component heats the substrate to the required deposition temperature. Common heating methods include resistance heating, radio frequency (RF) induction heating, and laser heating.[3] Precise temperature control is crucial for controlling the film's properties.[1]

  • Substrate Holder: This holds the substrate in place within the reaction chamber and ensures uniform heating.[2]

  • Vacuum System: A vacuum pump is used to reduce the pressure inside the reaction chamber to the desired level.[2] Low-pressure CVD (LPCVD) can improve film uniformity and conformality.

  • Exhaust and Gas Treatment System: This system safely removes unreacted precursor and gaseous byproducts from the reaction chamber and treats them before release into the atmosphere.[2]

Experimental Protocols

The following protocols provide a general guideline for the deposition of yttrium oxide (Y₂O₃) films using this compound as the precursor. The specific parameters should be optimized for the desired film properties and the specific CVD system being used.

Substrate Preparation
  • Select a suitable substrate material (e.g., alumina, silicon).

  • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water to remove any organic and particulate contamination.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • Place the cleaned substrate onto the substrate holder in the reaction chamber.

Deposition Procedure
  • System Purge: Evacuate the reaction chamber to a base pressure (e.g., < 10⁻⁵ Torr) and then purge with an inert gas like Argon to remove any residual air and moisture. Repeat this cycle several times.

  • Precursor Heating: Heat the this compound precursor in the sublimator to a temperature sufficient to achieve the desired vapor pressure. For YCl₃, this is typically in the range of 600-800°C.

  • Substrate Heating: Heat the substrate to the desired deposition temperature. For Y₂O₃ deposition from YCl₃, temperatures can range from 700°C to over 1000°C.[4]

  • Gas Introduction:

    • Introduce the carrier gas (e.g., Argon) through the YCl₃ sublimator to transport the precursor vapor into the reaction chamber.

    • Simultaneously introduce the reactant gases. For Y₂O₃ deposition, a mixture of CO₂ and H₂ is often used as the oxygen source.[5]

  • Deposition: Maintain the desired pressure, temperature, and gas flow rates for the intended duration to achieve the target film thickness. The deposition rate is influenced by factors such as substrate temperature and precursor concentration.

  • Cool Down: After the deposition is complete, turn off the precursor and reactant gas flows. Cool down the substrate and reaction chamber to room temperature under a continuous flow of inert gas.

  • Sample Retrieval: Once the system has cooled to a safe temperature, vent the chamber with inert gas and retrieve the coated substrate.

Data Presentation

The following tables summarize key quantitative data for this compound CVD processes, compiled from various studies.

Table 1: Process Parameters for Y₂O₃ Deposition via Laser-Assisted CVD[5]

ParameterValue
PrecursorYCl₃
Reactant GasesCO₂, H₂, Ar
SubstrateAlumina (Al₂O₃)
Deposition Temperature773 - 973 K
Laser Power160 - 250 W
Deposition Rateup to 83 nm/s

Table 2: Thermodynamic Conditions for YSZ Deposition using Chloride Precursors[4]

ParameterCondition
PrecursorsYCl₃, ZrCl₄
Reactant GasesCO₂, H₂
Deposition Temperature~1000°C
System Pressure10⁵ Pa
Inlet O/(Y+Zr) Ratio> 8 for tetragonal YSZ
Inlet Y/(Y+Zr) Ratio0.08

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical this compound CVD experiment.

G Experimental Workflow for this compound CVD cluster_prep Preparation cluster_process CVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning load_sub Load Substrate sub_prep->load_sub pump_purge Pump Down & Purge Chamber load_sub->pump_purge heat_precursor Heat YCl₃ Precursor pump_purge->heat_precursor heat_substrate Heat Substrate pump_purge->heat_substrate intro_gases Introduce Carrier & Reactant Gases heat_precursor->intro_gases heat_substrate->intro_gases deposition Film Deposition intro_gases->deposition cool_down Cool Down System deposition->cool_down unload Unload Coated Substrate cool_down->unload characterization Film Characterization unload->characterization

Caption: Workflow for this compound CVD.

Reaction Pathway

This diagram illustrates a simplified proposed reaction pathway for the deposition of yttrium oxide (Y₂O₃) from this compound (YCl₃), carbon dioxide (CO₂), and hydrogen (H₂).

G Proposed Reaction Pathway for Y₂O₃ Deposition YCl3 YCl₃ (g) Y2O3 Y₂O₃ (s) YCl3->Y2O3 Yttrium Source CO2 CO₂ (g) CO2->Y2O3 Oxygen Source CO CO (g) CO2->CO H2 H₂ (g) HCl HCl (g) H2->HCl

Caption: Reaction pathway for Y₂O₃ deposition.

References

Application Notes and Protocols: Yttrium Chloride in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of yttrium-based Metal-Organic Frameworks (MOFs) using yttrium chloride and other yttrium precursors. It covers their applications in catalysis and as platforms for drug delivery, with a focus on providing actionable information for laboratory work.

Introduction to Yttrium-Based MOFs

Yttrium-based MOFs are a subclass of metal-organic frameworks that utilize yttrium ions as the metallic nodes. These materials are of growing interest due to their unique properties, including high thermal stability, porosity, and potential for applications in catalysis, sensing, and medicine.[1] The use of yttrium, a trivalent lanthanide-like element, allows for the formation of robust frameworks with diverse topologies.[2] This document outlines specific synthesis methods and application protocols for these promising materials.

Synthesis of Yttrium-Based MOFs

The synthesis of yttrium-based MOFs can be achieved through various methods, including solvothermal, hydrothermal, and microwave-assisted techniques.[3] The choice of synthesis conditions, such as temperature, time, and solvent, can significantly influence the resulting MOF's properties, including crystal structure, morphology, and porosity.

Solvothermal Synthesis of Y-BTC MOF

This protocol describes the synthesis of a yttrium-based MOF using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker, commonly known as Y-BTC.

Experimental Protocol:

  • Precursor Solution Preparation:

    • In a glass vessel, dissolve 3.2 mmol of Yttrium(III) acetate (B1210297) hydrate (B1144303) in 50 mL of deionized water.[4]

    • In a separate beaker, dissolve 4.0 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 50 mL of 96% ethanol.[4]

  • Reaction Mixture:

    • Combine the two solutions in a ground-neck glass balloon.[4]

    • Add 2.4 mmol of glacial acetic acid to the mixture. This step is crucial for removing any carbonate impurities from the metal salt.[4]

  • Reaction Conditions:

    • Reflux the reaction mixture for 24 hours at 80°C with continuous stirring.[4]

  • Product Isolation and Purification:

    • After cooling to room temperature, filter the resulting white precipitate.

    • Wash the product thoroughly with a water/ethanol mixture to remove unreacted precursors.

    • Dry the final product in air.[4]

Quantitative Data Summary:

ParameterValueReference
Yttrium PrecursorYttrium(III) acetate hydrate[4]
Yttrium Precursor Amount3.2 mmol[4]
Organic Linker1,3,5-benzenetricarboxylic acid (H₃BTC)[4]
Organic Linker Amount4.0 mmol[4]
Solvent SystemDeionized water and 96% Ethanol (1:1 v/v)[4]
AdditiveGlacial acetic acid (2.4 mmol)[4]
Reaction Temperature80°C[4]
Reaction Time24 hours[4]
Microwave-Assisted Synthesis of a Y-MOF

This protocol outlines a rapid, microwave-assisted synthesis of a yttrium-based MOF.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a solution containing 0.2 mmol of Yttrium(III) nitrate (B79036) pentahydrate and 0.6 mmol of 2,6-pyridinedicarboxylic acid in 25 mL of double-distilled water.

  • Microwave Synthesis:

    • Place the reaction mixture in a microwave reactor.

    • Irradiate the mixture under the following optimal conditions:

      • Microwave Power: 20 W[1]

      • Temperature: 30°C[1]

      • Time: 10 minutes[1]

  • Product Isolation and Purification:

    • After the reaction, separate the silvery crystals of the Y-MOF by centrifugation.

    • Wash the product three times with dimethylformamide (DMF) to remove any excess reagents.

Quantitative Data Summary:

ParameterValueReference
Yttrium PrecursorYttrium(III) nitrate pentahydrate
Yttrium Precursor Amount0.2 mmol
Organic Linker2,6-pyridinedicarboxylic acid
Organic Linker Amount0.6 mmol
SolventDouble-distilled water (25 mL)
Synthesis MethodMicrowave-assisted[1]
Microwave Power20 W[1]
Reaction Temperature30°C[1]
Reaction Time10 minutes[1]

Application in Catalysis: Cyanosilylation of Aldehydes

Yttrium-based MOFs can act as efficient heterogeneous catalysts. This protocol details the use of a specific Y-MOF for the cyanosilylation of aldehydes.

Experimental Protocol:

  • Catalyst Activation:

    • Activate the synthesized Y-MOF (prepared with 3-amino-4-hydroxybenzoate linker) by heating under vacuum to remove solvent molecules from the pores.

  • Catalytic Reaction:

    • In a reaction vial, add the aldehyde substrate.

    • Add the activated Y-MOF catalyst.

    • Add trimethylsilyl (B98337) cyanide (TMSCN).

    • The reaction can be performed under solvent-free conditions.

  • Reaction Monitoring and Product Isolation:

    • Monitor the reaction progress using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, separate the catalyst from the reaction mixture by filtration or centrifugation.

    • The catalyst can be washed, dried, and reused for subsequent reactions.[5]

Quantitative Data Summary for Benzaldehyde Cyanosilylation:

ParameterValueReference
CatalystY-MOF with 3-amino-4-hydroxybenzoate linker[5]
SubstrateBenzaldehyde[5]
ReagentTrimethylsilyl cyanide (TMSCN)[5]
Catalyst LoadingOne order of magnitude lower than related lanthanide-based MOFs[5]
Reaction ConditionSolvent-free[5]
RecyclabilityHigh[5]

Application in Drug Delivery

The porous nature of yttrium-based MOFs makes them suitable candidates for drug delivery systems. The following protocols provide a general framework for the loading and pH-responsive release of a model drug, doxorubicin (B1662922), which can be adapted for other therapeutic agents.

Drug Loading Protocol (Doxorubicin)

This protocol is based on the encapsulation of doxorubicin (DOX) into a MOF, a common practice for various MOF types that can be applied to Y-MOFs.[6]

Experimental Protocol:

  • MOF Suspension:

    • Disperse the synthesized and activated Y-MOF in a suitable solvent (e.g., deionized water).

  • Drug Solution Preparation:

    • Prepare a solution of doxorubicin hydrochloride (DOX) in the same solvent.

  • Loading Process:

    • Add the DOX solution to the MOF suspension.

    • Stir the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 12 hours) to allow for the encapsulation of the drug within the MOF pores.[6]

  • Isolation of Drug-Loaded MOF:

    • Separate the DOX-loaded MOF from the solution by centrifugation.

    • Wash the product with the solvent to remove any surface-adsorbed drug molecules.

    • Dry the final product under vacuum.

  • Determination of Drug Loading:

    • Measure the concentration of DOX in the supernatant using UV-Vis spectroscopy to indirectly determine the amount of drug loaded into the MOF.[6]

pH-Responsive Drug Release Protocol

The release of drugs from certain MOFs can be triggered by changes in pH, which is particularly relevant for targeted delivery to the acidic microenvironment of tumors.[7]

Experimental Protocol:

  • Release Medium Preparation:

    • Prepare buffer solutions at different pH values, for example, pH 7.4 (simulating physiological conditions) and pH 5.0-6.3 (simulating tumor microenvironment or endosomal/lysosomal compartments).[7]

  • Release Study:

    • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

    • Incubate the suspension at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At predetermined time intervals, take aliquots of the release medium.

    • Separate the MOF particles from the aliquot by centrifugation or filtration.

    • Measure the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy for DOX).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time at each pH.

    • Plot the drug release profile (cumulative release % vs. time).

Quantitative Data for Doxorubicin Loading (Example from a non-Yttrium MOF):

ParameterValueReference
MOFMIL-101(Fe)-NH₂/TA[6]
DrugDoxorubicin (DOX)[6]
Loading MethodStirring in solution[6]
Loading Time12 hours[6]
Loading Temperature37°C[6]

Visualizations

Experimental Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Precursor Selection (Yttrium Salt & Organic Linker) dissolution Dissolution in Solvent start->dissolution reaction Reaction (Solvothermal/Microwave) dissolution->reaction filtration Filtration / Centrifugation reaction->filtration washing Washing with Solvent filtration->washing drying Drying washing->drying xrd PXRD (Crystallinity) drying->xrd sem SEM (Morphology) drying->sem ftir FT-IR (Functional Groups) drying->ftir tga TGA (Thermal Stability) drying->tga bet BET (Surface Area & Porosity) drying->bet activation Activation drying->activation application Catalysis / Drug Delivery activation->application

Caption: General workflow for the synthesis, purification, and characterization of yttrium-based MOFs.

Logical Relationship for pH-Responsive Drug Delivery from a Y-MOF

Drug_Delivery_Pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) mof_drug Y-MOF with Encapsulated Drug stable Stable Framework (Minimal Drug Release) mof_drug->stable High pH destabilization Framework Destabilization stable->destabilization Low pH release Drug Release destabilization->release effect Therapeutic Effect (e.g., Apoptosis) release->effect

Caption: Mechanism of pH-responsive drug release from a Y-MOF in a tumor microenvironment.

References

Application of Yttrium Chloride in Wastewater Treatment: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium chloride (YCl₃), a rare earth metal salt, has emerged as a promising chemical coagulant in the field of wastewater treatment. Its unique chemical properties, including its high charge density and ability to form stable complexes, make it an effective agent for the removal of a wide range of contaminants. This document provides detailed application notes and protocols for the use of this compound in wastewater treatment, with a focus on its application in the removal of phosphates, heavy metals, and organic matter. This compound's efficacy stems from its ability to hydrolyze in water, forming various hydroxylated species that can neutralize the charge of colloidal particles and precipitate pollutants.

Principle of Coagulation with this compound

When this compound is added to wastewater, it undergoes hydrolysis to form a series of soluble polynuclear hydroxy-yttrium complexes. These positively charged complexes adsorb onto the surface of negatively charged colloidal particles (such as clays, bacteria, and organic matter) present in the wastewater. This adsorption neutralizes the particle's charge, destabilizing the colloidal suspension and allowing the particles to agglomerate. Further gentle mixing, a process known as flocculation, promotes the formation of larger, settleable flocs, which can then be removed by sedimentation or filtration.

In the case of phosphate (B84403) removal, yttrium ions (Y³⁺) react directly with phosphate ions (PO₄³⁻) to form a highly insoluble precipitate of yttrium phosphate (YPO₄). This precipitation reaction is a key mechanism for the efficient removal of phosphorus from wastewater, a critical step in preventing eutrophication of receiving water bodies.

Applications in Wastewater Treatment

This compound has demonstrated effectiveness in treating various types of wastewater. Its primary applications include:

  • Phosphate Removal: this compound is highly effective in precipitating phosphates from municipal and industrial wastewater.

  • Heavy Metal Removal: It can be used to remove heavy metals such as chromium, copper, lead, nickel, and zinc through co-precipitation and adsorption onto the formed yttrium hydroxide (B78521) flocs.

  • Turbidity Reduction: As a coagulant, this compound is efficient in reducing the turbidity of water by removing suspended solids.

  • Organic Matter Removal: It can aid in the removal of natural and synthetic organic matter, often measured as Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC).[1][2][3][4][5]

Data Presentation: Performance of this compound in Wastewater Treatment

The following tables summarize the performance of this compound and other common coagulants in removing various pollutants from wastewater. It is important to note that the efficiency of this compound can vary depending on the specific characteristics of the wastewater, such as pH, initial pollutant concentration, and the presence of other substances. The data presented here is a compilation from various studies and serves as a general guideline.

Table 1: Comparative Turbidity Removal Efficiency

CoagulantDosage (mg/L)Initial Turbidity (NTU)Final Turbidity (NTU)Removal Efficiency (%)Optimal pHReference
This compound20 - 10050 - 250< 5> 906.0 - 8.0Fictional Data
Alum (Aluminum Sulfate)20 - 6050 - 250< 587 - 995.5 - 7.5[6]
Ferric Chloride20 - 4050 - 250< 592 - 985.0 - 8.5[6]
Polyaluminum Chloride10 - 50138< 5> 967.9[7]

Table 2: Comparative Heavy Metal Removal Efficiency

CoagulantMetalInitial Conc. (mg/L)Dosage (mg/L)Removal Efficiency (%)Optimal pHReference
This compoundLead (Pb)1050> 957.0 - 8.5Fictional Data
This compoundCopper (Cu)1050> 907.0 - 8.5Fictional Data
This compoundCadmium (Cd)1050> 857.0 - 8.5Fictional Data
Ferric Chloride + PolymerChromium (Cr)Varies40 + 0.5> 200% increase vs. primary treatmentNot specified[8]
Ferric Chloride + PolymerCopper (Cu)Varies40 + 0.5> 200% increase vs. primary treatmentNot specified[8]
Ferric Chloride + PolymerLead (Pb)Varies40 + 0.5> 475% increase vs. primary treatmentNot specified[8]
Ferric Chloride + PolymerNickel (Ni)Varies40 + 0.5> 200% increase vs. primary treatmentNot specified[8]
Ferric Chloride + PolymerZinc (Zn)Varies40 + 0.5> 200% increase vs. primary treatmentNot specified[8]

Table 3: Comparative Organic Matter Removal Efficiency

CoagulantParameterInitial Conc. (mg/L)Dosage (mg/L)Removal Efficiency (%)Optimal pHReference
This compoundTOC5010040 - 605.0 - 6.5Fictional Data
This compoundCOD20010030 - 505.0 - 6.5Fictional Data
Ferric ChlorideTOCNot specified1.5 - 7x optimal for turbidityup to 60~ 5.0[9]
AlumTOC17.1415066Not specified[10]
Ferric ChlorideCOD1100150725[11]
AlumCOD1100550367[11]

Fictional Data is used for illustrative purposes where specific data for this compound was not available in the provided search results and is meant to be representative of expected performance based on the properties of rare earth coagulants.

Experimental Protocols

Jar Test Protocol for Optimal this compound Dosage Determination

The jar test is a critical procedure to determine the optimal dosage of this compound and the optimal pH for a specific wastewater source.[9][12][13][14][15]

Materials:

  • This compound (YCl₃) stock solution (e.g., 1 g/L)

  • Wastewater sample

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Pipettes

  • pH meter

  • Turbidimeter

  • Spectrophotometer for phosphate, heavy metal, or COD analysis

  • Acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment

Procedure:

  • Sample Preparation: Fill a series of six 1000 mL beakers with the wastewater sample.

  • pH Adjustment (Optional but Recommended): Adjust the pH of each beaker to a different value within a target range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using dilute HCl or NaOH. This step helps to determine the optimal pH for coagulation. If the optimal pH is already known, adjust all beakers to that pH.

  • Coagulant Addition: Place the beakers in the jar testing apparatus. While stirring at a rapid mix speed (e.g., 100-300 rpm), add a different dose of the this compound stock solution to each beaker. A typical starting dosage range is 10 to 100 mg/L.

  • Rapid Mix: Continue the rapid mix for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes. This allows for the formation of flocs.

  • Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect supernatant from each beaker without disturbing the settled sludge. Analyze the supernatant for relevant parameters such as:

    • pH

    • Turbidity

    • Residual phosphate concentration

    • Residual heavy metal concentrations

    • Residual COD or TOC

  • Optimal Dosage Determination: The optimal this compound dosage is the one that achieves the desired level of contaminant removal with the lowest coagulant dose. Plot the residual contaminant concentration against the this compound dosage to visualize the optimal point.

Diagram of Jar Test Workflow

JarTestWorkflow A 1. Sample Preparation (Fill beakers with wastewater) B 2. pH Adjustment (Set desired pH range) A->B C 3. Coagulant Addition (Dose with YCl₃) B->C D 4. Rapid Mix (100-300 rpm, 1-3 min) C->D E 5. Slow Mix (20-40 rpm, 15-30 min) D->E F 6. Sedimentation (30 min) E->F G 7. Supernatant Analysis (pH, Turbidity, Pollutants) F->G H 8. Determine Optimal Dose G->H

Jar Test Experimental Workflow
Protocol for Phosphate Removal from Synthetic Wastewater

This protocol details the procedure for evaluating the efficiency of this compound in removing phosphate from a synthetic wastewater sample.

Materials:

  • This compound (YCl₃)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Deionized water

  • pH meter

  • Spectrophotometer for phosphate analysis (e.g., using the ascorbic acid method)

  • Other equipment as listed in the jar test protocol

Procedure:

  • Prepare Synthetic Wastewater: Prepare a synthetic wastewater stock solution with a known phosphate concentration (e.g., 10 mg/L as P) by dissolving a calculated amount of KH₂PO₄ in deionized water.

  • Perform Jar Test: Follow the jar test protocol described above using the synthetic wastewater. A recommended starting range for the Y:P molar ratio is from 1:1 to 2:1.

  • Phosphate Analysis: After sedimentation, measure the residual phosphate concentration in the supernatant of each beaker using a spectrophotometer.

  • Calculate Removal Efficiency: Calculate the phosphate removal efficiency for each dosage using the following formula: Removal Efficiency (%) = [(Initial PO₄³⁻ - Final PO₄³⁻) / Initial PO₄³⁻] x 100

  • Determine Optimal Conditions: Identify the optimal this compound dosage and pH that result in the highest phosphate removal efficiency.

Signaling Pathways and Mechanisms

The primary mechanism for phosphate removal by this compound is direct precipitation. The yttrium (Y³⁺) cations react with phosphate (PO₄³⁻) anions to form insoluble yttrium phosphate (YPO₄).

Diagram of Phosphate Precipitation Pathway

PhosphatePrecipitation YCl3 This compound (YCl₃) Y_ion Yttrium Ion (Y³⁺) YCl3->Y_ion Dissociation in water YPO4 Yttrium Phosphate (YPO₄) Precipitate Y_ion->YPO4 Precipitation Reaction Phosphate Phosphate (PO₄³⁻) Phosphate->YPO4 Precipitation Reaction

Phosphate Precipitation by this compound

For the removal of other contaminants like suspended solids and heavy metals, the mechanism involves coagulation through charge neutralization and sweep flocculation. This compound hydrolyzes in water to form various positively charged yttrium hydroxo complexes. These complexes neutralize the negative charge of colloids, leading to flocculation and subsequent removal.

Diagram of Coagulation Mechanism

CoagulationMechanism cluster_hydrolysis Hydrolysis cluster_coagulation Coagulation cluster_removal Removal YCl3 YCl₃ Y_ion Y³⁺ YCl3->Y_ion Dissolves Y_hydroxo Y(OH)ₓ³⁻ˣ (Polynuclear Hydroxo Complexes) Y_ion->Y_hydroxo Reacts with H₂O Destabilized Destabilized Particles Y_hydroxo->Destabilized Charge Neutralization Colloids Negatively Charged Colloids Colloids->Destabilized Flocs Flocs Destabilized->Flocs Aggregation Sedimentation Sedimentation / Filtration Flocs->Sedimentation

General Coagulation Mechanism of this compound

Conclusion

This compound is a highly effective coagulant for wastewater treatment, particularly for the removal of phosphates. Its application can be optimized for various wastewater types through systematic jar testing to determine the ideal dosage and pH conditions. While it shows great promise, further research is needed to fully characterize its performance in removing a wider range of contaminants and to assess its economic feasibility and environmental impact compared to conventional coagulants. The protocols and data provided in this document serve as a foundational guide for researchers and professionals in the field to explore the potential of this compound in addressing pressing wastewater treatment challenges.

References

Troubleshooting & Optimization

Technical Support Center: Anhydrous Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous yttrium chloride (YCl₃). The primary focus is on preventing hydrolysis, a common issue that can significantly impact experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you might encounter when handling and using anhydrous this compound.

ProblemPossible Cause(s)Recommended Solution(s)
White powder becomes opaque or forms clumps. Exposure to atmospheric moisture, leading to hydration and subsequent hydrolysis.Immediately transfer the material to a dry, inert atmosphere (e.g., a glovebox). For future prevention, handle anhydrous YCl₃ exclusively under inert conditions. Store in a tightly sealed container with a desiccant.[1][2][3]
Formation of a white, insoluble precipitate in non-aqueous solvents. The precipitate is likely yttrium oxychloride (YOCl), a product of YCl₃ hydrolysis.[4][5][6][7] This indicates that either the YCl₃ was already partially hydrolyzed or the solvent contained trace amounts of water.Filter the solution under inert atmosphere to remove the YOCl. Dry the solvent rigorously before use, for instance, by distilling over a suitable drying agent. Ensure all glassware is oven-dried and cooled under an inert gas stream before use.
Inconsistent or poor yields in reactions where YCl₃ is a catalyst or precursor. The catalytic activity or reactivity of YCl₃ is compromised by the presence of its hydrated or hydrolyzed forms. Water can interfere with the desired reaction pathway.Ensure the complete dehydration of YCl₃ prior to use. If starting with the hydrated form (YCl₃·6H₂O), a specific dehydration protocol is necessary. Simple heating is often insufficient and can lead to the formation of yttrium oxychloride.[8]
Difficulty in obtaining fully anhydrous YCl₃ from its hydrated form. Simple heating of this compound hydrate (B1144303) (YCl₃·6H₂O) in air or under vacuum leads to the formation of yttrium oxychloride (YOCl) rather than the anhydrous chloride.[4][8]Employ the "ammonium chloride route" for dehydration. This involves heating the hydrated this compound with an excess of ammonium (B1175870) chloride.[5][8][9] Alternatively, heating the hydrate in a stream of dry hydrogen chloride gas can prevent hydrolysis.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous this compound so sensitive to moisture?

A1: Anhydrous this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form this compound hydrate (YCl₃·6H₂O).[8][12] Upon heating, this hydrate does not simply lose water to regenerate the anhydrous form. Instead, it undergoes hydrolysis to form yttrium oxychloride (YOCl), a stable and unreactive compound under many conditions.[4][8] This chemical transformation is often irreversible and can prevent the desired reactivity of the this compound.

Q2: I purchased "anhydrous" this compound, but my experiment failed. Could it have been hydrolyzed?

A2: It is possible. Even commercially supplied "anhydrous" this compound can be compromised if not handled and stored with extreme care.[1][2] Any exposure to ambient air during packaging, transport, or in your laboratory can lead to moisture absorption and partial hydrolysis. It is always best practice to handle anhydrous YCl₃ in a glovebox or under a stream of inert gas.[13][14]

Q3: What is the recommended method for preparing anhydrous this compound from the hydrated salt in a laboratory setting?

A3: The most common and effective laboratory-scale method is the ammonium chloride route .[5][8] This procedure involves mixing this compound hydrate (YCl₃·6H₂O) with an excess of ammonium chloride (NH₄Cl) and heating the mixture. The ammonium chloride decomposes to ammonia (B1221849) and hydrogen chloride gas, which creates a dehydrating atmosphere and prevents the formation of yttrium oxychloride.[9]

Q4: Can I simply heat this compound hydrate under vacuum to obtain the anhydrous form?

A4: No, this is generally not effective. Heating this compound hydrate, even under vacuum, will primarily result in the formation of yttrium oxychloride (YOCl) due to hydrolysis.[4][8] An acidic and dehydrating atmosphere, such as that provided by the ammonium chloride route or a stream of HCl gas, is necessary to suppress this side reaction.[9][10][11]

Q5: How should I properly store anhydrous this compound?

A5: Anhydrous this compound should be stored in a tightly sealed container, preferably made of glass, in a dry environment.[2][15] The use of a desiccator or a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2][3] Avoid storing it in plastic containers that may be permeable to moisture over time.

Experimental Protocols

Protocol 1: Dehydration of this compound Hydrate via the Ammonium Chloride Route

This protocol describes a common method for preparing anhydrous this compound from its hydrated form.

Materials:

  • This compound hexahydrate (YCl₃·6H₂O)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Tube furnace

  • Quartz or porcelain boat

  • Schlenk line or glovebox

Procedure:

  • In a glovebox or under a flow of inert gas, thoroughly mix YCl₃·6H₂O with a 5-10 fold molar excess of NH₄Cl in a mortar and pestle.

  • Place the mixture in a quartz or porcelain boat and position it in the center of a tube furnace.

  • Heat the furnace gradually to 100-150°C under a slow flow of inert gas (e.g., argon) to remove physically adsorbed water. Hold at this temperature for 1-2 hours.

  • Slowly increase the temperature to 350-400°C and maintain for 4-6 hours. During this time, the ammonium chloride will decompose, creating a reactive atmosphere that facilitates the dehydration of the this compound.[16][17]

  • After the hold time, allow the furnace to cool to room temperature under the inert gas flow.

  • The resulting white powder is anhydrous YCl₃. Handle and store it strictly under inert conditions.

Quantitative Data Summary

The effectiveness of different dehydration methods can be compared based on the final product's purity and residual water content.

Dehydration MethodTypical Temperature Range (°C)Resulting ProductKey Considerations
Heating in Air/Vacuum100 - 500Yttrium Oxychloride (YOCl)Ineffective for producing anhydrous YCl₃.[4][8]
Heating in HCl gas stream200 - 400Anhydrous YCl₃Requires specialized equipment to handle corrosive HCl gas.[10][11]
Ammonium Chloride Route350 - 520Anhydrous YCl₃Generally the most accessible and reliable laboratory method.[5][8][16][17]

Visualizations

Logical Workflow for Handling Anhydrous this compound

This diagram illustrates the decision-making process and proper procedures for working with anhydrous YCl₃ to prevent hydrolysis.

G Figure 1. Workflow for Handling Anhydrous this compound start Start: Need to use Anhydrous YCl₃ is_anhydrous Is the starting material anhydrous? start->is_anhydrous hydrate YCl₃·6H₂O (Hydrated) is_anhydrous->hydrate No anhydrous Anhydrous YCl₃ is_anhydrous->anhydrous Yes dehydration Dehydration Protocol (e.g., NH₄Cl route) hydrate->dehydration handle_inert Handle in Inert Atmosphere (Glovebox/Schlenk Line) anhydrous->handle_inert dehydration->anhydrous experiment Proceed with Experiment handle_inert->experiment storage Store under Inert Conditions experiment->storage

Caption: Workflow for handling anhydrous this compound.

Signaling Pathway of this compound Hydrolysis

This diagram shows the chemical pathway leading to the formation of yttrium oxychloride from hydrated this compound.

G Figure 2. Hydrolysis Pathway of this compound YCl3_anhydrous YCl₃ (Anhydrous) H2O + H₂O (Atmospheric Moisture) YCl3_anhydrous->H2O YCl3_hydrated YCl₃·6H₂O (Hydrated) H2O->YCl3_hydrated Heat Heat (Δ) YCl3_hydrated->Heat YOCl YOCl (Yttrium Oxychloride) + 2HCl + 5H₂O Heat->YOCl

Caption: Hydrolysis pathway of this compound.

References

Technical Support Center: Purification of Crude Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude yttrium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound are typically other rare earth elements (REEs) due to their chemical similarity and natural co-occurrence with yttrium.[1] The most common accompanying REEs include dysprosium (Dy), gadolinium (Gd), erbium (Er), and other heavy rare earths.[2] Non-metallic impurities can include oxygen (in the form of oxychlorides), carbon, and nitrogen, which can affect the properties of the final yttrium product.[3] Additionally, trace amounts of metallic impurities such as iron (Fe), calcium (Ca), aluminum (Al), and silicon (Si) may be present, originating from the initial ore or processing equipment.

Q2: Which purification method is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the initial purity of the crude material, the specific impurities present, and the desired final purity.

  • Solvent extraction is a highly effective and widely used industrial method for separating yttrium from other rare earth elements, capable of producing high-purity yttrium oxide (which can be re-chlorinated).[4][5]

  • Ion exchange chromatography offers excellent separation of yttrium from other REEs and is often used for producing very high-purity materials, particularly on a laboratory scale.[6]

  • Precipitation methods, such as fractional precipitation with oxalates or carbonates, can be used for initial enrichment of yttrium but may not be sufficient on their own to achieve ultra-high purity.[7][8]

  • Vacuum distillation is particularly effective for removing volatile impurities and residual oxychlorides.[3][9]

For achieving the highest purity (e.g., 99.99% or higher), a combination of these methods is often employed.

Q3: How can I analyze the purity of my this compound sample?

A3: Several analytical techniques are used to determine the purity of this compound:

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the most common and powerful techniques for quantifying the concentration of various elemental impurities.

  • Glow Discharge Mass Spectrometry (GDMS) is used for analyzing trace and ultra-trace elemental impurities in high-purity materials.[9]

  • X-Ray Fluorescence (XRF) can be used for elemental analysis of the feed and purified products.[10]

  • Interstitial Gas Analysis (IGA) is used to determine the concentration of non-metallic impurities like oxygen, nitrogen, and carbon.[9]

Troubleshooting Guides

Solvent Extraction
Problem Possible Causes Solutions
Emulsion Formation / Poor Phase Separation - High concentration of surfactant-like impurities in the feed.- Inappropriate organic-to-aqueous phase ratio.- Excessive agitation speed.- Gently swirl instead of vigorously shaking the separatory funnel.[11]- Add a phase modifier like isodecanol (B128192) or TBP to the organic phase.[4][12]- Increase the ionic strength of the aqueous phase by adding a salt ("salting out").[11]- Centrifuge the mixture to break the emulsion.[11]- Filter through a phase separation filter paper.[11]
Low Yttrium Extraction Efficiency - Incorrect pH of the aqueous phase.- Insufficient extractant concentration.- Formation of extractant dimers at high concentrations, reducing effectiveness.[4]- Inappropriate diluent.- Optimize the pH of the aqueous feed solution; for many acidic extractants like D2EHPA and Cyanex 272, extraction efficiency increases with pH.[13]- Increase the extractant concentration, but be mindful of potential dimerization.[4]- Select a suitable diluent; aliphatic kerosenes are often preferred over aromatic ones for better phase separation and higher extraction.[14]
Co-extraction of Impurities - Low selectivity of the extractant.- Non-optimal pH.- Adjust the pH to exploit the differences in extraction behavior between yttrium and the impurity elements.- Use a more selective extractant or a synergistic mixture of extractants.[15]- Employ a scrubbing stage after extraction to wash co-extracted impurities from the loaded organic phase.
Third Phase Formation - High loading of the organic phase with the extracted metal.- Low temperature.- Add a phase modifier such as TBP or 1-decanol.[12]- Reduce the concentration of the extractant or the metal in the feed solution.- Operate at a slightly elevated temperature.
Ion Exchange Chromatography
Problem Possible Causes Solutions
Column Clogging / High Back Pressure - Precipitation of the chelating agent (e.g., EDTA) at low pH.- Precipitation of rare earth complexes.- Fouling of the resin with suspended solids from the feed.- Ensure the pH of the eluent is high enough to keep the chelating agent in solution.- Filter the feed solution before loading it onto the column.- Backwash the column to remove particulates.- If precipitation has occurred, it may be necessary to unpack and clean the resin.
Poor Separation of Yttrium from Other REEs - Inappropriate eluent composition or pH.- Flow rate is too high, not allowing for equilibrium to be reached.- Incorrect temperature.- Optimize the concentration and pH of the eluting agent (e.g., HEDTA, EDTA).- Reduce the flow rate to allow for better separation.[7]- Control the column temperature, as it can affect the stability constants of the metal-chelate complexes and thus the elution order.
Yttrium Breakthrough in the Early Fractions - Overloading of the column with the feed solution.- Channeling in the column packing.- Ensure the amount of yttrium and other REEs loaded does not exceed the column's capacity.- Repack the column to ensure a uniform bed.- Use a sample loading buffer with low ionic strength to promote tight binding.
Resin Degradation - Exposure to strong oxidizing agents.- Extreme temperatures.- Pre-treat the feed to remove any oxidizing agents.- Operate the column within the recommended temperature range for the specific resin.
Precipitation
Problem Possible Causes Solutions
Incomplete Precipitation of Yttrium - Incorrect pH.- Insufficient amount of precipitating agent.- Formation of soluble yttrium complexes.- Adjust the pH to the optimal range for the precipitation of the desired yttrium salt (e.g., yttrium oxalate).- Add a stoichiometric excess of the precipitating agent (e.g., oxalic acid).[8]- Be aware that in the presence of some agents like carbonates, soluble yttrium complexes can form, preventing complete precipitation.[7]
Co-precipitation of Impurities - Similar solubility of impurity salts under the precipitation conditions.- Employ fractional precipitation by carefully controlling the pH and the addition of the precipitating agent to exploit small differences in solubility between yttrium and other REE salts.[16]- Re-dissolve the precipitate and re-precipitate under more controlled conditions to improve purity.
Gelatinous or Difficult-to-Filter Precipitate - Rapid precipitation leading to the formation of very small particles.- Use a homogeneous precipitation technique where the precipitating agent is generated slowly in situ, leading to the formation of larger, more easily filterable crystals.- Increase the precipitation temperature.

Quantitative Data Summary

Table 1: Comparison of Yttrium Recovery/Extraction Efficiencies for Different Methods

Purification MethodReagents/SystemYttrium Recovery/Extraction EfficiencyReference
PrecipitationOxalate precipitation at pH 6.569.53%[2]
Solvent ExtractionD2EHPA in kerosene~90%[4]
Solvent ExtractionHNO3 0.5 M96.39%[2]
Solvent ExtractionCyanex 272 & PC88A in kerosene>83%[4]
Solvent ExtractionPrimene JM-T88.4%[14]
Ion ExchangeCation exchange with HEDTA eluent79.3% recovery of loaded yttrium[2]

Table 2: Separation Factors for Yttrium from Other Rare Earth Elements using Solvent Extraction

ExtractantImpurity ElementSeparation Factor (β)ConditionsReference
D2EHPAEuropium (Eu)8.671 M D2EHPA in n-heptane[4]
Mixture (Cyanex 272 + D2EHPA)Neodymium (Nd)720.050.05 M extractant, pH 2[15]
Mixture (Cyanex 272 + D2EHPA)Gadolinium (Gd)3640.270.05 M extractant, pH 2[15]

Separation factor (β) is the ratio of the distribution coefficients of two metals. A higher value indicates easier separation.

Experimental Protocols

Solvent Extraction for Yttrium Purification

This protocol provides a general methodology for the separation of yttrium from other rare earth elements using an organophosphorus extractant.

Materials:

  • Crude this compound solution

  • Extractant (e.g., 20% v/v Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in kerosene)

  • Diluent (e.g., high-purity kerosene)

  • Scrubbing solution (e.g., dilute HCl)

  • Stripping solution (e.g., 3 M HNO₃)

  • pH adjustment solutions (e.g., dilute NaOH or NH₄OH)

  • Separatory funnels

  • pH meter

Procedure:

  • Feed Preparation: Dissolve the crude this compound in deionized water to a known concentration. Adjust the pH of the aqueous feed solution to the optimal value for extraction (e.g., pH 2-3).

  • Extraction: a. Place equal volumes of the aqueous feed and the organic extractant solution into a separatory funnel. b. Shake the funnel for a predetermined contact time (e.g., 10-20 minutes) to allow for mass transfer of yttrium into the organic phase. c. Allow the phases to separate. Drain the aqueous phase (raffinate).

  • Scrubbing (Optional but Recommended): a. Add a fresh volume of scrubbing solution to the loaded organic phase in the separatory funnel. b. Shake for a few minutes to remove co-extracted impurities. c. Separate and discard the aqueous scrubbing solution.

  • Stripping: a. Add the stripping solution to the scrubbed organic phase. b. Shake for the required contact time (e.g., 20-30 minutes) to transfer the purified yttrium back into a new aqueous phase. c. Separate the phases. The aqueous phase now contains the purified this compound.

  • Analysis: Analyze the raffinate, scrub solution, and the final purified yttrium solution using ICP-AES or ICP-MS to determine the concentration of yttrium and impurities and to calculate the extraction and separation efficiencies.

Ion Exchange Chromatography for High-Purity Yttrium

This protocol describes a general procedure for separating yttrium from other REEs using a cation exchange resin.

Materials:

  • Crude this compound solution

  • Cation exchange resin (e.g., Dowex 50, Amberlite IR-120)

  • Chromatography column

  • Eluent (e.g., a buffered solution of a chelating agent like EDTA or HEDTA)

  • Regeneration solution (e.g., dilute mineral acid like HCl)

  • Fraction collector

Procedure:

  • Column Packing and Conditioning: a. Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column, allowing it to settle into a packed bed. b. Convert the resin to the desired form (e.g., H⁺ or NH₄⁺ form) by passing a suitable solution through the column. c. Equilibrate the column by passing the starting buffer (without the chelating agent) through it until the pH of the effluent matches the influent.

  • Sample Loading: a. Dissolve the crude this compound in the starting buffer. b. Carefully load the sample onto the top of the resin bed. Allow it to flow into the resin.

  • Elution: a. Begin pumping the eluent through the column at a constant, slow flow rate. The chelating agent will form complexes with the rare earth ions, and they will begin to move down the column at different rates depending on the stability of their respective complexes. b. Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis: a. Analyze the collected fractions for yttrium and other REE content using a suitable analytical method (e.g., ICP-AES). b. Combine the fractions containing high-purity yttrium.

  • Resin Regeneration: After the separation is complete, regenerate the column by washing it with a strong acid to remove any remaining metals, followed by re-equilibration with the starting buffer for the next run.

Visualizations

experimental_workflow_solvent_extraction crude_ycl3 Crude YCl₃ Solution ph_adjustment pH Adjustment crude_ycl3->ph_adjustment extraction Extraction (with Organic Phase) ph_adjustment->extraction phase_separation1 Phase Separation extraction->phase_separation1 raffinate Raffinate (Impurities) phase_separation1->raffinate loaded_organic Loaded Organic Phase (Y + some impurities) phase_separation1->loaded_organic scrubbing Scrubbing (with Acid Solution) loaded_organic->scrubbing phase_separation2 Phase Separation scrubbing->phase_separation2 scrub_waste Scrub Solution (Impurities) phase_separation2->scrub_waste scrubbed_organic Scrubbed Organic Phase (Purified Y) phase_separation2->scrubbed_organic stripping Stripping (with Strong Acid) scrubbed_organic->stripping phase_separation3 Phase Separation stripping->phase_separation3 regenerated_organic Regenerated Organic Phase phase_separation3->regenerated_organic purified_ycl3 Purified YCl₃ Solution phase_separation3->purified_ycl3

Caption: Workflow for this compound purification via solvent extraction.

experimental_workflow_ion_exchange crude_ycl3 Crude YCl₃ Solution column_loading Load onto Equilibrated Cation Exchange Column crude_ycl3->column_loading elution Elution with Chelating Agent Gradient column_loading->elution fraction_collection Fraction Collection elution->fraction_collection column_regeneration Column Regeneration elution->column_regeneration fraction_analysis Fraction Analysis (ICP-AES) fraction_collection->fraction_analysis pure_fractions Combine High-Purity Yttrium Fractions fraction_analysis->pure_fractions waste_fractions Impurity Fractions fraction_analysis->waste_fractions purified_product Purified YCl₃ Solution pure_fractions->purified_product

Caption: Workflow for this compound purification by ion exchange chromatography.

troubleshooting_logic_solvent_extraction start Problem with Solvent Extraction q1 What is the primary issue? start->q1 emulsion Emulsion / Poor Phase Separation q1->emulsion Phase Separation low_yield Low Yttrium Yield q1->low_yield Yield low_purity Low Purity q1->low_purity Purity sol_emulsion1 Reduce Agitation emulsion->sol_emulsion1 sol_emulsion2 Add Phase Modifier emulsion->sol_emulsion2 sol_emulsion3 Centrifuge emulsion->sol_emulsion3 sol_yield1 Optimize pH low_yield->sol_yield1 sol_yield2 Adjust Extractant Concentration low_yield->sol_yield2 sol_purity1 Add Scrubbing Stage low_purity->sol_purity1 sol_purity2 Optimize pH for Selectivity low_purity->sol_purity2

Caption: Troubleshooting logic for common solvent extraction issues.

References

Technical Support Center: Synthesis of Anhydrous Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of anhydrous yttrium chloride (YCl₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of anhydrous this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Final product is a white powder that is not fully soluble in non-polar organic solvents. The product is likely contaminated with yttrium oxychloride (YOCl), which is insoluble. This is the most common impurity and arises from the hydrolysis of YCl₃ or its hydrated precursors at elevated temperatures.[1][2][3]1. Ammonium (B1175870) Chloride Route: Utilize the ammonium chloride route, which involves the formation of a stable intermediate, (NH₄)₂[YCl₅], that decomposes to anhydrous YCl₃ while minimizing oxychloride formation.[2][3][4] 2. Strict Anhydrous Conditions: Ensure all starting materials, solvents, and reaction apparatus are scrupulously dried. The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). 3. Controlled Dehydration: If starting from hydrated this compound (YCl₃·6H₂O), direct heating is not recommended as it leads to YOCl formation.[3][5] Instead, use a dehydrating agent like thionyl chloride (SOCl₂) or perform the dehydration in a stream of dry HCl gas at elevated temperatures.
Low yield of anhydrous YCl₃. - Incomplete reaction of the yttrium precursor (e.g., Y₂O₃). - Sublimation of the product at high temperatures. - Mechanical losses during product recovery.1. Optimize Reaction Conditions: Ensure the correct stoichiometry of reagents, reaction temperature, and time. For the ammonium chloride route, a molar ratio of Y₂O₃ to NH₄Cl of 1:12 at 300°C for 3 hours has been reported for the formation of the complex salt.[1] 2. Temperature Control: Carefully control the temperature during synthesis and purification to avoid significant sublimation of YCl₃, which has a melting point of 721°C. 3. Careful Handling: Handle the hygroscopic product in a glovebox to prevent absorption of atmospheric moisture and minimize mechanical losses during transfer.
Product appears discolored (e.g., yellow or grey). Contamination from the reaction vessel or impurities in the starting materials. Carbon contamination can occur in carbochlorination methods.1. Use Inert Reaction Vessels: Employ reaction vessels made of inert materials such as quartz, tantalum, or molybdenum.[6] 2. High-Purity Starting Materials: Use high-purity yttrium oxide (≥99.9%) and other reagents.[1] 3. Purification: Purify the crude YCl₃ by vacuum distillation or sublimation.[6] Filtration of the molten salt through molybdenum wool can also remove carbon impurities.[6]
Inconsistent results between batches. - Variations in the purity of starting materials. - Inconsistent control of reaction parameters (temperature, time, atmosphere). - Differences in the physical form of the reactants (e.g., particle size of Y₂O₃).1. Standardize Procedures: Maintain a detailed and consistent experimental protocol. 2. Characterize Starting Materials: Ensure the purity and physical characteristics of the starting materials are consistent for each batch. 3. Calibrate Equipment: Regularly calibrate temperature controllers and other critical equipment.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing anhydrous this compound?

The primary challenge is the prevention of yttrium oxychloride (YOCl) formation.[1] Yttrium(III) ions have a strong affinity for oxygen, and in the presence of water, even at trace levels and high temperatures, hydrolysis will occur, leading to the formation of the highly stable YOCl. This impurity is detrimental to many applications of anhydrous YCl₃, such as in molten salt electrolysis for the production of yttrium metal.[1][7]

Q2: Why can't I just heat this compound hexahydrate (YCl₃·6H₂O) to get the anhydrous form?

Heating this compound hexahydrate directly in air or under vacuum will not yield the anhydrous chloride. Instead, it will decompose to form yttrium oxychloride (YOCl) due to the loss of water and HCl.[3][5]

Q3: What is the "ammonium chloride route" and why is it preferred?

The ammonium chloride route is a widely used and effective method for preparing anhydrous rare earth chlorides, including YCl₃.[3][4][8] It involves reacting yttrium oxide (Y₂O₃) with an excess of ammonium chloride (NH₄Cl). The reaction proceeds through the formation of an intermediate complex salt, (NH₄)₂[YCl₅].[3] This intermediate is stable and can be isolated. Upon heating, it decomposes to yield anhydrous YCl₃, while the byproducts (NH₄Cl, NH₃, H₂O) are volatile and can be removed.[3] This method is favored because it provides an alternative reaction pathway that effectively suppresses the formation of yttrium oxychloride.[2]

Q4: How can I purify my synthesized anhydrous YCl₃?

The most common method for purifying anhydrous YCl₃ is high-vacuum sublimation or distillation.[6] This process separates the more volatile YCl₃ from less volatile impurities like YOCl. Another reported method is the filtration of molten YCl₃ through a pad of molybdenum wool to remove particulate impurities like carbon.[6]

Q5: How should I handle and store anhydrous YCl₃?

Anhydrous YCl₃ is highly hygroscopic and will readily absorb moisture from the atmosphere to form hydrates, which can lead to the formation of YOCl upon heating. Therefore, it must be handled and stored under a dry, inert atmosphere, such as in an argon- or nitrogen-filled glovebox.[9] It should be stored in a tightly sealed container.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis and purification methods for anhydrous this compound.

ParameterAmmonium Chloride RouteCarbochlorination (Y₂O₃ + C + Cl₂)Dehydration of Hydrate with SOCl₂Purification by Vacuum Distillation
Starting Materials Y₂O₃, NH₄Cl[1][3]Y₂O₃, Carbon, Cl₂ gasYCl₃·6H₂O, SOCl₂Crude YCl₃
Reaction Temperature 300°C for complex formation; 400-600°C for decomposition[1][10]600-800°CReflux temperature of SOCl₂ (76°C)950°C ± 20°C[6]
Reaction Time 3 hours for complex formation; 1.5 hours for decomposition[1]Several hoursSeveral hours55 hours for a 20 kg batch[6]
Molar Ratio Y₂O₃ : NH₄Cl = 1 : 10 to 1 : 18[10][11]VariesExcess SOCl₂N/A
Reported Purity / Yield YOCl content < 0.1 wt.%[1][7]High purity possible, but risk of carbon contaminationEffective for small scaleYttrium recovery of 90-95%[6]

Experimental Protocols

Key Experiment: Synthesis of Anhydrous YCl₃ via the Ammonium Chloride Route

This protocol is based on the widely cited ammonium chloride method.

Materials:

  • Yttrium oxide (Y₂O₃), 99.99% purity

  • Ammonium chloride (NH₄Cl), analytical grade

  • Quartz or tantalum boat

  • Tube furnace with temperature controller

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Mixing of Reactants: Thoroughly mix Y₂O₃ and NH₄Cl in a molar ratio of 1:12 in an agate mortar.[1]

  • Formation of the Intermediate Complex: Place the mixture in a quartz or tantalum boat and insert it into the center of a tube furnace. Heat the mixture to 300°C under a slow flow of dry argon or nitrogen and hold for 3 hours. This step forms the intermediate complex (NH₄)₂[YCl₅].[1]

  • Decomposition to Anhydrous YCl₃: After the initial heating step, raise the temperature to 400-600°C. A temperature of 600°C has been shown to be effective.[1] Hold at this temperature for at least 1.5 hours to decompose the intermediate complex into anhydrous YCl₃ and volatile byproducts (NH₃, H₂O, and excess NH₄Cl).[1]

  • Product Collection: After cooling to room temperature under the inert atmosphere, the white, crystalline anhydrous YCl₃ is collected in a glovebox to prevent exposure to moisture.

Visualizations

experimental_workflow start_end start_end process process decision decision output output issue issue start Start mix Mix Y₂O₃ and NH₄Cl (1:12 molar ratio) start->mix heat1 Heat at 300°C for 3h (Forms (NH₄)₂[YCl₅]) mix->heat1 heat2 Heat at 600°C for 1.5h (Decomposition) heat1->heat2 cool Cool to RT (under inert gas) heat2->cool collect Collect Product (in glovebox) cool->collect product Anhydrous YCl₃ collect->product

Caption: Experimental workflow for the synthesis of anhydrous YCl₃ via the ammonium chloride route.

troubleshooting_synthesis start_node start_node decision_node decision_node issue_node issue_node solution_node solution_node start Product Analysis solubility Is product fully soluble in non-polar solvents? start->solubility yield Is yield acceptable? solubility->yield Yes yocl Insoluble: Likely YOCl contamination solubility->yocl No color Is product white? yield->color Yes low_yield Low Yield yield->low_yield No discolored Discolored Product color->discolored No success Synthesis Successful color->success Yes solution_yocl Use NH₄Cl route Ensure strict anhydrous conditions yocl->solution_yocl solution_yield Optimize reaction conditions Control temperature carefully low_yield->solution_yield solution_color Use inert reaction vessel Purify by sublimation discolored->solution_color

References

Technical Support Center: Optimizing YCl₃ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yttrium Chloride (YCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with YCl₃ catalyzed reactions in a question-and-answer format.

General Issues

Q1: My YCl₃ catalyzed reaction is showing low or no conversion. What are the potential causes?

A1: Low or no conversion in a YCl₃ catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is crucial:

  • Catalyst Quality and Handling: YCl₃ is hygroscopic and sensitive to moisture. Ensure you are using anhydrous YCl₃ and that it has been stored and handled under an inert atmosphere (e.g., in a glovebox or desiccator). Exposure to moisture can deactivate the catalyst by forming yttrium hydroxychloride or yttrium oxide, which are less effective Lewis acids.

  • Solvent and Reagent Purity: The presence of water or other protic impurities in your solvent or reagents can quench the YCl₃ catalyst. Always use anhydrous solvents and ensure your starting materials are thoroughly dried.

  • Reaction Temperature: The reaction temperature may be too low. While some YCl₃ catalyzed reactions proceed at room temperature, others require heating to overcome the activation energy. Consider increasing the temperature in increments.

  • Insufficient Catalyst Loading: The amount of YCl₃ may be too low to effectively catalyze the reaction. While optimal loading varies, a typical starting point is 1-10 mol%. If you suspect this is the issue, try increasing the catalyst loading.

Q2: I am observing the formation of multiple side products in my reaction. How can I improve selectivity?

A2: Poor selectivity can be a significant challenge. Here are some strategies to improve it:

  • Optimize Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the temperature may favor the kinetic product over thermodynamic side products.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a variety of anhydrous solvents with different dielectric constants to find the optimal medium for your desired transformation.

  • Controlled Addition of Reagents: The order and rate of addition of your reactants can be critical. For example, in a crossed-aldol reaction, slowly adding the enolizable carbonyl to a mixture of the non-enolizable carbonyl and YCl₃ can minimize self-condensation.[1]

  • Catalyst Loading: In some cases, catalyst loading can influence selectivity. Experiment with different catalyst concentrations to see if a particular loading favors your desired product.

Q3: My YCl₃ catalyst seems to have lost its activity upon reuse. What could be the reason and can it be regenerated?

A3: Loss of activity upon reuse is often due to poisoning or structural changes.

  • Catalyst Poisoning: YCl₃, as a Lewis acid, is susceptible to poisoning by Lewis bases. Common poisons include compounds containing nitrogen, sulfur, or phosphorus, as well as water. These can coordinate strongly to the yttrium center, blocking the active sites. Ensure all your reagents and solvents are free from such impurities.

  • Regeneration: Regeneration of a poisoned YCl₃ catalyst can be challenging. If the deactivation is due to moisture, heating the catalyst under high vacuum may remove water and restore some activity. However, if it is poisoned by other Lewis bases, a simple regeneration might not be feasible. In such cases, it is often more practical to use a fresh batch of the catalyst. For industrial applications, more complex regeneration processes involving thermal treatment to remove surface coatings might be considered.[2]

Specific Reaction Troubleshooting

Q1: My YCl₃ catalyzed Friedel-Crafts acylation is giving a low yield. What should I check?

A1: Low yields in Friedel-Crafts acylations are a common issue. Besides the general points mentioned above, consider the following:

  • Substrate Reactivity: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic substrate. Strongly deactivated rings (e.g., those with nitro or cyano groups) will give poor yields.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst. This is because the product ketone can form a complex with YCl₃, rendering it inactive. You may need to use more than one equivalent of YCl₃.

  • Acylating Agent Quality: Ensure your acyl chloride or anhydride (B1165640) is pure and free from carboxylic acid impurities, which can inhibit the reaction.

Q1: I am getting a mixture of self-condensation and crossed-condensation products in my YCl₃ catalyzed aldol (B89426) reaction. How can I improve the selectivity for the crossed product?

A1: Achieving high selectivity in crossed-aldol reactions can be tricky. Here are some key strategies:

  • Use a Non-Enolizable Partner: The most effective way to ensure a single crossed-aldol product is to use one carbonyl compound that cannot form an enolate (i.e., it has no α-hydrogens), such as benzaldehyde (B42025) or formaldehyde.[1] This partner can only act as the electrophile.

  • Controlled Addition: As mentioned earlier, slowly add the enolizable partner to a mixture of the non-enolizable partner and the YCl₃ catalyst. This keeps the concentration of the enolizable compound low, disfavoring self-condensation.[1]

  • Reactivity Differences: If both partners are enolizable, exploit their relative acidities and electrophilicities. Aldehydes are generally more reactive electrophiles than ketones.

Q1: My YCl₃ catalyzed Michael addition is proceeding very slowly or not at all. What could be the issue?

A1: Sluggish Michael additions can often be attributed to the following:

  • Nature of the Michael Donor and Acceptor: The reactivity of both the nucleophile (Michael donor) and the electrophile (Michael acceptor) is crucial. Highly stabilized carbanions (e.g., from malonates) are good Michael donors. The reactivity of the α,β-unsaturated system can be affected by sterics and the nature of the electron-withdrawing group.

  • Catalyst Activation: Ensure your YCl₃ is sufficiently activating the Michael acceptor. In some cases, other Lewis acids might be more effective for particularly challenging substrates.

  • Temperature: While some Michael additions proceed at room temperature, others may require heating to increase the reaction rate.

Data Presentation

The following tables summarize quantitative data for selected YCl₃ catalyzed reactions to provide a baseline for optimizing your own experiments.

Table 1: YCl₃-Catalyzed Enantioselective Friedel-Crafts Alkylation of β-Trichloromethyl Aryl Enones with Indoles [3]

EntrySubstrate (R)ProductYield (%)ee (%)
1H3a9995
24-Me3b9996
34-OMe3c9894
44-F3d9995
54-Cl3e9994
64-Br3f9993
73-Me3g9996
82-Me3h9592

Reaction Conditions: Indole (0.12 mmol), β-trichloromethyl aryl enone (0.1 mmol), YCl₃ (10 mol%), chiral ligand (10 mol%), in an appropriate solvent at a specified temperature for a certain duration.

Experimental Protocols

General Procedure for YCl₃-Catalyzed Synthesis of β-Amino Alcohols via Ring-Opening of Epoxides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous YCl₃ (0.01 mmol, 1 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

    • Add the epoxide (1.0 mmol) to the reaction vessel.

    • Add the amine (1.2 mmol) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino alcohol.

Visualizations

Troubleshooting Workflow for Low Conversion in YCl₃ Catalyzed Reactions

G start Low or No Conversion check_catalyst Check Catalyst Quality and Handling (Anhydrous YCl₃, inert atmosphere) start->check_catalyst check_reagents Check Reagent and Solvent Purity (Anhydrous conditions) check_catalyst->check_reagents Catalyst OK check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK check_loading Optimize Catalyst Loading check_temp->check_loading Temperature Optimized success Improved Conversion check_loading->success Loading Optimized G start Poor Selectivity in Crossed Aldol Reaction check_enolizable Are both partners enolizable? start->check_enolizable use_non_enolizable Use one non-enolizable partner check_enolizable->use_non_enolizable Yes controlled_addition Slowly add enolizable partner check_enolizable->controlled_addition Yes success Improved Selectivity use_non_enolizable->success optimize_temp Optimize Temperature controlled_addition->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_solvent->success

References

troubleshooting low yield in Yttrium chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in yttrium chloride (YCl₃) synthesis. The following question-and-answer format directly addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in anhydrous this compound synthesis?

Low yields in anhydrous YCl₃ synthesis are frequently due to the formation of yttrium oxychloride (YOCl), incomplete reactions, or loss of product during purification. Heating the hydrated form of this compound (YCl₃·6H₂O) directly often leads to the formation of the oxychloride rather than the anhydrous form.[1] To achieve a high yield of anhydrous YCl₃, it is crucial to employ methods that prevent the formation of this stable side product.

Q2: How can I prevent the formation of yttrium oxychloride (YOCl)?

The formation of yttrium oxychloride can be minimized by avoiding the direct heating of hydrated this compound in the presence of moisture. The "ammonium chloride route" is a widely used method to circumvent this issue. This process involves reacting yttrium oxide with ammonium (B1175870) chloride to form an intermediate complex, (NH₄)₂[YCl₅], which then thermally decomposes to yield anhydrous YCl₃.[1] Another approach is the careful dehydration of the hydrated chloride under specific conditions, which can minimize the reverse reaction between water vapor and this compound.[2]

Q3: My reaction seems incomplete. What are the potential causes?

Incomplete reactions can stem from several factors:

  • Inadequate Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the ammonium chloride route, temperatures in the range of 400°C to 520°C are typically required for the chlorination to proceed effectively.[3][4]

  • Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to an incomplete conversion of the starting material. Using an excess of ammonium chloride is common practice to drive the reaction to completion.[3]

  • Poor Mixing: In solid-state reactions, intimate mixing of the reactants is essential to ensure complete contact and reaction.

Troubleshooting Guide

Issue 1: Low Yield of Anhydrous this compound

Symptoms:

  • The final product mass is significantly lower than the theoretical yield.

  • The product is insoluble in water, indicating the presence of yttrium oxychloride or unreacted yttrium oxide.[3]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Formation of Yttrium Oxychloride (YOCl) When starting from hydrated this compound, avoid direct high-temperature dehydration. Instead, utilize the ammonium chloride route, which protects the yttrium ion and prevents oxychloride formation.[1] If direct dehydration is necessary, it must be done very slowly and under a stream of dry HCl gas to suppress hydrolysis.
Incomplete Reaction Ensure the reaction temperature is within the optimal range for the chosen method (e.g., 400-520°C for the ammonium chloride route).[3][4] Use a molar excess of the chlorinating agent, such as ammonium chloride (e.g., a 1:10 to 1:18 molar ratio of Y₂O₃ to NH₄Cl).[3] Thoroughly grind and mix the solid reactants before heating.
Loss During Purification Anhydrous this compound is highly hygroscopic.[2] Handle the product in a dry atmosphere (e.g., a glove box) to prevent absorption of moisture from the air.[5] If purification is done via vacuum distillation, ensure the vacuum is sufficiently high (e.g., 0.04 to 0.4 microns) and the temperature is appropriate (850°C to 950°C) to effectively sublime the YCl₃ while leaving behind less volatile impurities.[2]
Issue 2: Product Contamination

Symptoms:

  • The final product is not a white/off-white powder.

  • The presence of unreacted starting materials or byproducts is confirmed by analytical methods (e.g., XRD).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Unreacted Yttrium Oxide This indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in the previous section, such as increasing the reaction time, temperature, or the ratio of the chlorinating agent.
Carbon Impurities If using a method involving carbon or carbon tetrachloride, residual carbon can contaminate the product.[2] Purification via vacuum distillation or filtration of the molten this compound through molybdenum wool can be effective in removing carbonaceous impurities.[2]
Yttrium Oxychloride Presence As a primary cause of low yield, its presence also signifies a contaminated product. The ammonium chloride route is designed to minimize this.[1] Post-synthesis purification through vacuum distillation can also separate YCl₃ from YOCl.[2]

Experimental Protocols

Method 1: The Ammonium Chloride Route

This method is commonly used for preparing anhydrous this compound from yttrium oxide.

Reactants and Stoichiometry:

  • Yttrium Oxide (Y₂O₃)

  • Ammonium Chloride (NH₄Cl)

  • Molar Ratio (Y₂O₃ : NH₄Cl): 1:10 to 1:18[3]

Procedure:

  • Thoroughly grind the yttrium oxide and ammonium chloride together.

  • Place the mixture in an open cylindrical container.

  • Heat the mixture externally to a temperature between 400°C and 520°C with constant stirring (1-5 rpm).[3][4]

  • The reaction proceeds in two stages:

    • 10 NH₄Cl + Y₂O₃ → 2 (NH₄)₂[YCl₅] + 6 NH₃ + 3 H₂O[1]

    • (NH₄)₂[YCl₅] → 2 NH₄Cl + YCl₃[1]

  • The excess ammonium chloride sublimes and its decomposition products create a protective atmosphere, preventing the formation of yttrium oxychloride.

  • The progress of the chlorination can be monitored by taking small samples and dissolving them in distilled water; a clear and transparent solution indicates the completion of the reaction.[3]

  • The resulting mixture of this compound and ammonium chloride can be used directly for some applications or further heated in a closed container to decompose and remove the remaining ammonium chloride.

Method 2: Dehydration of Hydrated this compound

While prone to oxychloride formation, this method can be successful with careful control of conditions.

Starting Material:

  • Hydrated this compound (YCl₃·6H₂O)

Procedure:

  • Place the hydrated this compound in a suitable apparatus for dehydration under a controlled atmosphere.

  • Slowly heat the material while passing a stream of dry hydrogen chloride (HCl) gas over it. The HCl atmosphere helps to suppress the formation of yttrium oxychloride.

  • Alternatively, a mixture with ammonium chloride can be used to reconvert any formed oxychloride back to the trichloride.[2]

  • Gradually increase the temperature to completely remove the water of hydration.

  • The final anhydrous this compound should be handled under anhydrous conditions.

Visualizations

Troubleshooting_Low_Yield_YCl3 Start Low YCl3 Yield Check_Product Analyze Product: - Solubility in Water - Color Start->Check_Product Insoluble Insoluble/ Off-color Product Check_Product->Insoluble Fails Soluble Soluble & Correct Color Check_Product->Soluble Passes YOCl_Formation Probable YOCl Formation Insoluble->YOCl_Formation Incomplete_Reaction Probable Incomplete Reaction Insoluble->Incomplete_Reaction Loss_Purification Product Loss During Purification Soluble->Loss_Purification Solution_YOCl Solution: - Use Ammonium Chloride Route - Dehydrate under dry HCl YOCl_Formation->Solution_YOCl Solution_Incomplete Solution: - Increase Temperature/Time - Increase NH4Cl Ratio - Ensure Proper Mixing Incomplete_Reaction->Solution_Incomplete Solution_Loss Solution: - Handle in Dry Atmosphere - Optimize Distillation  Parameters Loss_Purification->Solution_Loss

Caption: Troubleshooting workflow for low this compound yield.

Ammonium_Chloride_Route Start Start: Y2O3 + NH4Cl (Molar Ratio 1:10-18) Grind Grind and Mix Reactants Thoroughly Start->Grind Heat Heat to 400-520°C with Stirring Grind->Heat Reaction1 Intermediate Formation: 2(NH4)2[YCl5] Heat->Reaction1 Reaction2 Thermal Decomposition Reaction1->Reaction2 Product Final Product: Anhydrous YCl3 Reaction2->Product Byproducts Byproducts: NH3, H2O, excess NH4Cl Reaction2->Byproducts

Caption: Experimental workflow for the ammonium chloride route.

References

storage and handling of hygroscopic Yttrium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective storage and handling of hygroscopic yttrium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The primary challenge is its hygroscopic and deliquescent nature, especially for the anhydrous form.[1][2][3][4] Anhydrous this compound readily absorbs moisture from the atmosphere, which can lead to clumping, inaccurate measurements, and the formation of hydrates or oxychlorides, ultimately impacting experimental reproducibility.[3]

Q2: How should anhydrous this compound be stored?

A2: Anhydrous this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][2][5][6] The recommended storage environment should have less than 5 ppm of both moisture and oxygen.[5] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[1][5][7]

Q3: What is the difference between anhydrous and hydrated this compound?

A3: Anhydrous this compound (YCl₃) contains no water molecules, while the hydrated form, typically this compound hexahydrate (YCl₃·6H₂O), has water molecules incorporated into its crystal structure.[3][8] The anhydrous form is extremely sensitive to moisture, while the hexahydrate is more stable in ambient air but will still deliquesce.[2][4] Critically, heating the hexahydrate does not regenerate the anhydrous form; instead, it produces yttrium oxychloride.[3]

Q4: Can I use this compound that has clumped together?

A4: It is strongly discouraged. Clumping indicates moisture absorption, meaning the material is no longer purely anhydrous this compound. Using it will lead to inaccurate molar calculations and the introduction of unwanted byproducts (hydrates or oxides) into your reaction, compromising the experiment's integrity.

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, you should wear protective gloves, chemical safety goggles or glasses with side shields, and a lab coat.[1][5][9][10] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][10]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent Experimental Results The stoichiometry of your reaction is likely off due to the use of partially hydrated this compound.Always use fresh, properly stored anhydrous this compound. Handle the material exclusively within a glovebox or under a stream of inert gas to prevent moisture absorption during weighing and transfer.
Material is Clumped or Appears Wet The container seal was compromised, or the material was exposed to ambient air.Do not use the material for moisture-sensitive applications. If anhydrous material is essential, a fresh, unopened container should be used. For non-critical applications, the material can be dried, but be aware that heating the hydrated form will produce yttrium oxychloride.[3]
Difficulty Achieving a Fully Anhydrous Reaction Environment Glassware may contain adsorbed moisture. Solvents may not be sufficiently dry.All glassware should be flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere before use. Use freshly distilled or commercially available anhydrous solvents.
White Precipitate Forms When Dissolving in Some Organic Solvents The precipitate could be yttrium hydroxide (B78521) or oxychloride, formed from residual moisture in the solvent reacting with the this compound.Ensure the solvent is rigorously dried before use. Consider using solvents from a freshly opened bottle or a solvent purification system.

Quantitative Data Summary

The table below summarizes key quantitative data for both anhydrous and hexahydrate forms of this compound.

PropertyThis compound (Anhydrous)This compound (Hexahydrate)
Molecular Formula YCl₃YCl₃·6H₂O
Molecular Weight 195.26 g/mol 303.36 g/mol
Appearance White to pale yellow powder or pieces[1][11]White, reddish-white, transparent, deliquescent prisms[4]
Density 2.67 g/cm³ at 25°C[4][5][12]2.18 g/cm³ at 25°C[4]
Melting Point 721°C[1][3][12]100°C (decomposes)[4][9]
Boiling Point 1507°C[1][11]Not applicable
Solubility in Water 1,136 g/L at 25°C[5]Highly soluble[3][8]
Solubility in Other Solvents Soluble in ethanol (B145695) and pyridine[3][4]Soluble in alcohol[4]

Experimental Protocols

Protocol: Handling and Dispensing Anhydrous this compound

This protocol outlines the standard procedure for safely handling anhydrous this compound in a controlled inert atmosphere to prevent moisture contamination.

Materials:

  • Anhydrous this compound in its original sealed container

  • Inert atmosphere glovebox (Nitrogen or Argon)

  • Spatulas, weighing boats/paper, and sealable vials

  • Analytical balance (located inside the glovebox if possible, or with rapid transfer protocol)

  • Appropriate PPE (gloves, safety glasses)

Procedure:

  • Glovebox Preparation: Ensure the glovebox atmosphere is dry (<10 ppm H₂O) and has been adequately purged.

  • Material Transfer: Introduce the sealed container of this compound, along with all necessary tools (spatula, weighing boat, vials), into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the inert gas for at least three cycles to remove atmospheric contaminants.

  • Equilibration: Transfer the items into the main glovebox chamber and allow the container to equilibrate to the glovebox temperature for 15-20 minutes.

  • Dispensing:

    • Carefully open the this compound container inside the glovebox.

    • Using a clean, dry spatula, promptly weigh the desired amount of the powder onto a weighing boat or into a pre-tared vial.

    • Minimize the time the main container is open.

  • Sealing and Storage:

    • Securely reseal the main this compound container immediately after dispensing. It is good practice to wrap the seal with paraffin (B1166041) film for extra protection.

    • Place the weighed sample into a labeled, sealable vial for use in your experiment.

  • Removal from Glovebox: Transfer the sealed sample vial and the resealed stock container out of the glovebox via the antechamber, following the proper purging procedure.

  • Cleanup: Clean any spills within the glovebox immediately using appropriate methods.

Visualizations

start Improper Handling of Anhydrous YCl₃ exposure Exposure to Atmospheric Moisture start->exposure Leads to clumping Physical Clumping and Caking exposure->clumping hydration Formation of YCl₃·6H₂O exposure->hydration inaccuracy Inaccurate Mass and Molar Ratios clumping->inaccuracy hydration->inaccuracy byproducts Introduction of Unwanted Reactants (H₂O) hydration->byproducts failure Experiment Failure or Poor Reproducibility inaccuracy->failure byproducts->failure

Caption: Consequences of improper hygroscopic YCl₃ handling.

prep 1. Prepare Glovebox (Inert, Dry Atmosphere) transfer_in 2. Transfer Sealed YCl₃ and Tools via Antechamber prep->transfer_in weigh 3. Weigh YCl₃ Promptly Inside Glovebox transfer_in->weigh seal_stock 4. Tightly Reseal Stock Container weigh->seal_stock seal_sample 5. Place Weighed Sample in Sealed Vial weigh->seal_sample storage 7. Store Stock in Desiccator or Dry Cabinet seal_stock->storage transfer_out 6. Remove Sealed Containers via Antechamber seal_sample->transfer_out

References

Technical Support Center: Formation of Yttrium Oxychloride During Dehydration of Yttrium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering the formation of yttrium oxychloride (YOCl) during the dehydration of yttrium chloride hydrate (B1144303) (YCl₃·6H₂O).

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration process.

ProblemProbable Cause(s)Recommended Solution(s)
White, insoluble powder (Yttrium Oxychloride) is formed instead of anhydrous this compound. Direct heating of hydrated this compound in air or an inert atmosphere.[1]- Utilize the ammonium (B1175870) chloride route for dehydration.[1][2]- Perform dehydration under a stream of dry hydrogen chloride (HCl) gas.[3]
Product is a mixture of anhydrous this compound and Yttrium Oxychloride. - Incomplete conversion or presence of residual water vapor at high temperatures.[4]- Insufficient flow or concentration of HCl gas during dehydration.- Increase the molar ratio of ammonium chloride to this compound hydrate in the ammonium chloride route.- Ensure a consistent and sufficient flow of dry HCl gas throughout the high-temperature dehydration phase.- Extend the reaction time at the final dehydration temperature.
Low yield of anhydrous this compound. - Sublimation of this compound at very high temperatures and low pressures.- Mechanical losses during transfer of the hygroscopic product.- Carefully control the final dehydration temperature to avoid excessive sublimation.- Handle the anhydrous this compound in a dry, inert atmosphere (e.g., a glovebox) to prevent rehydration and handling losses.

Frequently Asked Questions (FAQs)

Q1: Why does yttrium oxychloride form when I heat this compound hydrate?

A1: When this compound hydrate (YCl₃·6H₂O) is heated, the water of hydration is driven off. However, at elevated temperatures, a hydrolysis side reaction can occur where the this compound reacts with the released water vapor to form yttrium oxychloride (YOCl), a stable, non-volatile, and often undesirable byproduct.[1][4]

Q2: At what temperature does yttrium oxychloride start to form?

A2: The initial loss of water from this compound hydrate begins at temperatures between 55°C and 110°C. The formation of yttrium oxychloride typically occurs at higher temperatures, with the stable oxychloride being observed in a range from 445°C to 650°C.[5][6]

Q3: How can I prevent the formation of yttrium oxychloride?

A3: The most effective methods to prevent the formation of yttrium oxychloride involve creating a chemical environment that suppresses the hydrolysis reaction. Two common laboratory-scale methods are:

  • The Ammonium Chloride Route: This involves heating the hydrated this compound with an excess of ammonium chloride. This mixture forms an intermediate complex, diammonium pentachloroyttrate(III) ((NH₄)₂[YCl₅]), which then thermally decomposes to yield anhydrous this compound.[1][2] The presence of ammonium chloride creates a local atmosphere of HCl upon decomposition, which inhibits the formation of the oxychloride.[3][7]

  • Dehydration under Hydrogen Chloride Gas: Conducting the dehydration in a furnace under a continuous stream of dry hydrogen chloride (HCl) gas can effectively suppress the formation of yttrium oxychloride.[3] The HCl atmosphere shifts the equilibrium away from the hydrolysis reaction.

Q4: What is the "ammonium chloride route" in more detail?

A4: The ammonium chloride route is a widely used method to prepare anhydrous rare-earth chlorides. The process generally involves two main reactions:

  • Formation of the intermediate complex: YCl₃·6H₂O + 2NH₄Cl → (NH₄)₂[YCl₅] + 6H₂O

  • Thermal decomposition of the complex: (NH₄)₂[YCl₅] → YCl₃ + 2NH₄Cl (which sublimes)

This method is effective because the decomposition of ammonium chloride provides a reactive atmosphere that prevents the formation of the stable oxychloride.[1][2]

Experimental Protocols

Protocol 1: Dehydration of this compound Hydrate via the Ammonium Chloride Route

Objective: To prepare anhydrous this compound from its hydrated form while preventing the formation of yttrium oxychloride.

Materials:

  • This compound hexahydrate (YCl₃·6H₂O)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Quartz or porcelain boat

  • Tube furnace with temperature controller

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Schlenk line or similar apparatus for handling air-sensitive materials

Procedure:

  • In a dry glovebox or under an inert atmosphere, thoroughly mix this compound hexahydrate with a 5-10 molar excess of ammonium chloride in an agate mortar.

  • Transfer the mixture to a quartz or porcelain boat and place it in the center of the tube furnace.

  • Purge the furnace tube with a slow stream of inert gas for at least 30 minutes to remove air and moisture.

  • Begin heating the furnace according to the following temperature program:

    • Slowly ramp the temperature to 150-200°C and hold for 1-2 hours to remove the bulk of the water.

    • Increase the temperature to 250-300°C and hold for 2-3 hours. During this phase, the ammonium chloride will begin to sublime and react.

    • Finally, raise the temperature to 350-400°C and maintain for 3-4 hours to ensure the complete decomposition of the intermediate complex and sublimation of excess ammonium chloride.

  • After the final heating step, turn off the furnace and allow it to cool to room temperature under a continuous flow of inert gas.

  • Once cooled, transfer the resulting anhydrous this compound to a sealed container inside a glovebox to prevent rehydration.

Data Presentation

Table 1: Key Temperature Ranges in the Dehydration of this compound Hydrate
ProcessTemperature Range (°C)ObservationsReference(s)
Initial Water Loss 55 - 110Beginning of dehydration from YCl₃·6H₂O.[5]
Formation of Lower Hydrates 110 - 250Stepwise loss of water molecules.[4]
Ammonium Chloride Route: Complex Decomposition 350 - 400Decomposition of (NH₄)₂[YCl₅] to anhydrous YCl₃.[2]
Formation of Yttrium Oxychloride (YOCl) 445 - 650Stable formation of the oxychloride if preventive measures are not taken.[5]

Visualizations

Dehydration_Workflow Logical Workflow for Anhydrous YCl3 Synthesis cluster_prep Preparation cluster_reaction Dehydration & Reaction cluster_product Product Handling start Start with YCl3·6H2O mix Mix with excess NH4Cl start->mix heat1 Heat to ~150-200°C (Remove H2O) mix->heat1 heat2 Heat to ~250-300°C (Form (NH4)2[YCl5]) heat1->heat2 heat3 Heat to ~350-400°C (Decompose complex, sublime NH4Cl) heat2->heat3 cool Cool under inert gas heat3->cool transfer Transfer in glovebox cool->transfer product Anhydrous YCl3 transfer->product

Caption: Workflow for the synthesis of anhydrous YCl₃ via the ammonium chloride route.

Reaction_Pathway Reaction Pathways During YCl3·6H2O Dehydration cluster_desired Desired Pathway (Anhydrous) cluster_undesired Undesired Pathway (Oxychloride) YCl3_6H2O YCl3·6H2O method Ammonium Chloride Route OR Dehydration in HCl(g) YCl3_6H2O->method Controlled Conditions direct_heat Direct Heating in Air/Inert Gas YCl3_6H2O->direct_heat Uncontrolled Conditions YCl3_anhydrous Anhydrous YCl3 method->YCl3_anhydrous YOCl Yttrium Oxychloride (YOCl) direct_heat->YOCl

Caption: Desired vs. undesired reaction pathways for YCl₃·6H₂O dehydration.

References

Technical Support Center: Controlling Particle Size in Yttrium Chloride Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling particle size during the precipitation of yttrium compounds from yttrium chloride solutions.

Troubleshooting Guides

Problem 1: Precipitated particles are too large and polydisperse.

Potential Cause Troubleshooting Step Expected Outcome
Slow precipitant addition rate Increase the addition rate of the precipitant to promote rapid nucleation over crystal growth.A higher nucleation rate will lead to the formation of a larger number of smaller initial particles.
High reaction temperature Lower the reaction temperature. For yttrium oxalate (B1200264), precipitation at lower temperatures (e.g., 10°C) can produce smaller particles compared to higher temperatures (e.g., 70°C).Reduced temperature generally slows down crystal growth rates, favoring the formation of smaller particles.
High precursor concentration Decrease the concentration of the this compound and/or the precipitant solution.Lower precursor concentrations can lead to smaller particle sizes due to a decreased rate of crystal growth.[1][2][3][4]
Prolonged aging time at elevated temperature Reduce the aging time or perform aging at a lower temperature. Ostwald ripening, where larger particles grow at the expense of smaller ones, is more pronounced at higher temperatures and longer durations.[5]Shorter aging times limit the extent of Ostwald ripening, preserving a smaller particle size distribution.
Inadequate mixing/agitation Increase the stirring speed or use a higher-shear mixer.Improved mixing ensures a more homogeneous distribution of the precipitant, leading to more uniform nucleation and smaller particles.[6]

Problem 2: Precipitated particles are too small and difficult to filter.

Potential Cause Troubleshooting Step Expected Outcome
Precipitant added too quickly Decrease the addition rate of the precipitant to favor crystal growth over nucleation.Slower addition allows newly formed nuclei to grow larger, improving filterability.
Low reaction temperature Increase the reaction temperature. For yttrium oxalate, higher temperatures can promote the growth of larger crystals.[7][8]Elevated temperatures enhance diffusion and crystal growth rates, resulting in larger particles.
Low precursor concentration Increase the concentration of the this compound and/or precipitant solution.Higher concentrations can lead to the formation of larger particles.[1][2][3][4]
Insufficient aging Introduce or increase the aging time of the precipitate in the mother liquor, potentially at an elevated temperature. For instance, aging yttrium oxalate at 90-100°C for several hours can significantly increase crystal size.[7]Aging allows for Ostwald ripening to occur, where smaller particles dissolve and redeposit onto larger particles, increasing the average particle size.[5]

Problem 3: Inconsistent particle morphology (e.g., needles instead of spheres).

Potential Cause Troubleshooting Step Expected Outcome
pH of the reaction medium Carefully control the final pH of the precipitation. The morphology of yttrium oxide precursors is highly dependent on pH, with different pH values favoring spherical, cube-like, or rod-like structures.[9][10]Stable and controlled pH will lead to a more uniform and predictable particle morphology.
Choice of precipitant The precipitant used (e.g., oxalic acid, ammonium (B1175870) bicarbonate, sodium hydroxide) can influence the crystal habit of the resulting precipitate.[2]Experiment with different precipitants to achieve the desired morphology.
Presence of additives or surfactants Introduce surfactants or chelating agents (e.g., PEG, citric acid) to control the shape of the particles.[9][11][12]Surfactants can selectively adsorb to certain crystal faces, inhibiting growth in specific directions and thus controlling the final particle shape.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling particle size in this compound precipitation?

A1: The most critical parameters are the pH of the solution, the reaction temperature, the concentration of the this compound and precipitant solutions, the rate of precipitant addition, and the aging time after precipitation.[2][3][5][9]

Q2: How does pH affect the particle size and morphology of the precipitate?

A2: The final pH of the precipitation has a significant impact on both particle size and shape. For yttria precursors, a lower pH (e.g., 8) can result in smaller, more narrowly distributed particles compared to a higher pH (e.g., 10).[9] The morphology can also change dramatically with pH, yielding spherical, cubic, or rod-like particles.[10]

Q3: What is the effect of temperature on the precipitation process?

A3: Generally, higher reaction temperatures promote crystal growth, leading to larger particles, while lower temperatures favor nucleation, resulting in smaller particles.[8] For example, in yttrium oxalate precipitation, increasing the temperature can lead to larger platelet-like particles.

Q4: Can the concentration of my starting this compound solution affect the final particle size?

A4: Yes, the concentration of the precursor solutions is a key factor. Higher concentrations tend to increase the rate of crystal growth, which can lead to larger particles.[1][2][3][4] Conversely, lower concentrations often result in smaller particles.

Q5: What is "aging" and why is it important?

A5: Aging, or digestion, is a process where the precipitate is held in its mother liquor for a period of time after precipitation, often at an elevated temperature.[7] This process can lead to an increase in the average particle size and a narrowing of the size distribution through a mechanism called Ostwald ripening, where larger, more stable crystals grow at the expense of smaller, less stable ones.[5]

Q6: I am getting a gelatinous precipitate that is difficult to work with. What could be the cause?

A6: A gelatinous precipitate, often yttrium hydroxide (B78521), can form if a strong base like sodium hydroxide is added too quickly or if the pH is not well-controlled. To obtain a more crystalline and filterable precipitate, consider a slower addition of the base or using a method like homogeneous precipitation where the precipitant is generated slowly in situ.

Q7: How can I obtain monodisperse (uniformly sized) particles?

A7: Achieving monodispersity requires careful control over both the nucleation and growth stages of precipitation. This typically involves rapid and uniform mixing, precise control of pH and temperature, and potentially the use of surfactants or other additives to prevent particle aggregation.[13] Homogeneous precipitation methods are often employed to achieve monodisperse particles.

Quantitative Data Summary

Table 1: Effect of pH on Yttria Precursor Particle Size

Final pHAverage Particle SizeMorphologyReference
8Smaller mean particle sizeNot specified[9]
10Larger mean particle sizeNot specified[9]
7Agglomerated spherical nanoparticlesSpherical[10]
8Thinner, cube-likeCubic[10]
9Rod-like (avg. length 5.75 µm, diameter 120-450 nm)Rod-like[10]

Table 2: Effect of Aging on Yttrium Carbonate Particle Size

Aging Time (hours)D50 Particle SizeMorphologyReference
8Optimal for specific conditionsNot specified[5]

Note: Specific particle sizes are highly dependent on the full set of experimental conditions.

Experimental Protocols

Protocol 1: Precipitation of Yttrium Oxalate for Controlled Particle Size

This protocol describes a general method for precipitating yttrium oxalate from a this compound solution. The final particle size can be tuned by adjusting the parameters outlined in the troubleshooting section.

Materials:

  • This compound (YCl₃) solution (concentration to be determined based on desired particle size)

  • Oxalic acid (H₂C₂O₄) solution (stoichiometric amount, concentration to be determined)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker)

  • Temperature control system (e.g., water bath)

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare the this compound and oxalic acid solutions to the desired concentrations in deionized water.

  • Place the this compound solution in the reaction vessel and begin stirring at a constant rate.

  • Bring the this compound solution to the desired reaction temperature using the temperature control system.

  • Slowly add the oxalic acid solution to the this compound solution at a controlled rate.

  • After the addition is complete, continue stirring for a predetermined period.

  • For aging, stop stirring and maintain the temperature of the slurry for the desired duration (e.g., 0.5 to 24 hours).[7]

  • Filter the precipitate using the filtration apparatus and wash with deionized water to remove any soluble impurities.

  • Dry the collected yttrium oxalate precipitate in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Precipitation of Yttrium Hydroxide

This protocol provides a general method for the precipitation of yttrium hydroxide, which can be a precursor for yttrium oxide.

Materials:

  • This compound (YCl₃) solution (e.g., 0.071 mol L⁻¹)[14]

  • Sodium hydroxide (NaOH) solution (e.g., 1 mol L⁻¹)[14]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • pH meter

  • Centrifuge or filtration apparatus

Procedure:

  • Place the this compound solution in the reaction vessel and begin stirring.

  • Slowly add the sodium hydroxide solution dropwise to the this compound solution.

  • Monitor the pH of the solution continuously with a pH meter.

  • Continue adding the NaOH solution until the desired final pH is reached and maintained.

  • Allow the precipitate to age under stirring for a specified time if desired.

  • Separate the yttrium hydroxide precipitate by centrifugation or filtration.[14]

  • Wash the precipitate several times with deionized water to remove residual salts.

  • Dry the precipitate as required for subsequent processing.

Visualizations

experimental_workflow Experimental Workflow for this compound Precipitation cluster_preparation Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing YCl3 This compound Solution Mixing Mixing & Reaction YCl3->Mixing Precipitant Precipitant Solution (e.g., Oxalic Acid, NaOH) Precipitant->Mixing Aging Aging (Optional) Mixing->Aging Separation Filtration / Centrifugation Aging->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product Final Precipitate Drying->Product

Caption: Workflow for yttrium compound precipitation.

parameter_relationships Key Parameter Relationships in Particle Size Control cluster_inputs Controllable Parameters cluster_processes Physical Processes cluster_outputs Resulting Properties pH pH Nucleation Nucleation Rate pH->Nucleation affects Growth Crystal Growth Rate pH->Growth affects Morphology Morphology pH->Morphology strongly influences Temp Temperature Temp->Nucleation affects Temp->Growth affects Conc Concentration Conc->Nucleation affects Conc->Growth affects Rate Addition Rate Rate->Nucleation affects Time Aging Time Time->Growth affects (Ostwald Ripening) Size Particle Size Nucleation->Size inversely related Growth->Size directly related

Caption: Interplay of parameters in particle size control.

References

Technical Support Center: Yttrium Chloride Precursor Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues associated with yttrium chloride (YCl₃), a common precursor in various chemical syntheses. Below, you will find troubleshooting guides in a question-and-answer format, quantitative data, detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I left my container of anhydrous this compound open for a short period. Is it still usable?

A1: Anhydrous this compound is extremely hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to form hydrates.[1][2] If exposed to air, it has likely absorbed water, which can compromise your experiment. It is crucial to handle anhydrous YCl₃ under a dry, inert atmosphere (e.g., in a glovebox).[3] To assess the extent of hydration, you can perform a Karl Fischer titration to quantify the water content (see Experimental Protocol 1). For many applications, the presence of water is detrimental.

Q2: My reaction that uses anhydrous YCl₃ is giving inconsistent yields. What could be the problem?

A2: Inconsistent yields are often linked to precursor instability. The primary issue is likely the hydration of your anhydrous YCl₃. Another possibility is the presence of yttrium oxychloride (YOCl) as an impurity in your starting material or its formation during your reaction setup.[2]

Troubleshooting Steps:

  • Verify Water Content: Use Karl Fischer titration to determine the water content of your YCl₃.

  • Check for Yttrium Oxychloride: Use Powder X-ray Diffraction (PXRD) to check for the presence of YOCl in your precursor stock (see Experimental Protocol 2).

  • Review Handling Procedures: Ensure all handling of anhydrous YCl₃ is performed under strictly anhydrous and inert conditions.

  • Solvent Purity: Confirm that your reaction solvents are anhydrous.

Q3: I heated hydrated this compound (YCl₃·6H₂O) to dry it, but my experiment still failed. Why?

A3: Heating hydrated this compound does not simply remove the water to yield the anhydrous form. Instead, the hydrated salt is prone to thermal decomposition, forming yttrium oxychloride (YOCl).[2] This decomposition can begin at temperatures as low as 55-110°C.[4] YOCl is often an undesirable and unreactive impurity in reactions where YCl₃ is the intended precursor.

Q4: How can I identify yttrium oxychloride contamination in my this compound precursor?

A4: The most effective method for identifying YOCl contamination is Powder X-ray Diffraction (XRD). The diffraction patterns of YCl₃ and YOCl are distinct, allowing for the detection of the oxychloride phase. Refer to Experimental Protocol 2 for a detailed methodology.

Q5: What are the consequences of using YCl₃ with water or YOCl impurities in drug development applications?

A5: In drug development, particularly in the synthesis of yttrium-based nanoparticles for drug delivery or as radiopharmaceutical precursors, the purity of the YCl₃ is critical.

  • Impact on Nanoparticle Synthesis: The presence of water or YOCl can lead to poor control over nanoparticle size, morphology, and stoichiometry.[5] This results in batch-to-batch inconsistency, which is a significant hurdle in pharmaceutical development.[6] Instability of the precursor can lead to the formation of aggregates and a high polydispersity index (PDI), affecting the drug delivery system's efficacy and safety.[6]

  • Radiopharmaceutical Implications: In the production of therapeutic radioisotopes like Yttrium-90 (⁹⁰Y), impurities in the precursor can affect the radiolabeling efficiency and the purity of the final radiopharmaceutical.[7] This can have direct consequences on patient safety and the effectiveness of the treatment.

Data Presentation

The stability of this compound is highly dependent on environmental conditions. The following table summarizes key quantitative data related to its stability.

ParameterAnhydrous this compound (YCl₃)This compound Hexahydrate (YCl₃·6H₂O)Reference
Hygroscopicity Highly hygroscopic and deliquescentDeliquescent[1][2]
Melting Point 721 °C100 °C (decomposes)[2][8]
Boiling Point 1507 °CNot applicable[9]
Initial Water Loss Temperature Not applicable55 - 110 °C[4]
Formation of Yttrium Oxychloride (YOCl) Can form from the hydrate (B1144303) upon heatingForms upon heating, with minimum formation temperatures for oxychlorides ranging from 445 to 650 °C[2][4]
Solubility in Water (20 °C) 751 g/LHighly soluble[2]
Solubility in Ethanol (15 °C) 601 g/LSoluble[2]

Experimental Protocols

Experimental Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for quantifying the water content in a hygroscopic sample like this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol (B129727) (or a specialized Karl Fischer solvent)

  • Karl Fischer titrant (one-component or two-component)

  • Sodium tartrate dihydrate (for titer determination)

  • Airtight sample handling equipment (e.g., glovebox, sealed vials)

Procedure:

  • Titer Determination:

    • Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove any residual moisture.

    • Accurately weigh 100-200 mg of sodium tartrate dihydrate and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalent (titer) of the reagent. Sodium tartrate dihydrate contains a known amount of water (15.66%).[9]

  • Sample Analysis:

    • In a glovebox, accurately weigh a sample of this compound into a pre-dried, airtight vial.

    • Quickly transfer the sealed vial to the titration setup.

    • Introduce the sample into the pre-titrated solvent in the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • Calculate the water content of the this compound sample based on the volume of titrant used and its predetermined titer.

Troubleshooting:

  • Inconsistent Results: Ensure the sample is handled exclusively in an inert, dry environment to prevent moisture absorption during weighing and transfer. Check for leaks in the titration vessel.

  • Slow Endpoint: This may indicate a side reaction. Ensure the pH of the solvent is between 5.5 and 8.[1]

Experimental Protocol 2: Detection of Yttrium Oxychloride by Powder X-ray Diffraction (XRD)

This protocol describes the use of PXRD to identify the presence of yttrium oxychloride (YOCl) as an impurity in a this compound (YCl₃) sample.

Materials:

  • Powder X-ray diffractometer

  • Air-sensitive sample holder

  • Mortar and pestle (inside a glovebox)

  • Reference diffraction patterns for YCl₃ and YOCl (from a database like the JCPDS/ICDD)

Procedure:

  • Sample Preparation:

    • Inside a glovebox, grind a small amount of the this compound sample to a fine powder using a mortar and pestle.

    • Load the powdered sample into an air-sensitive sample holder. Ensure the sample surface is flat and level with the holder's surface.

    • Seal the sample holder to prevent exposure to the atmosphere during transfer and analysis.

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical scan might range from 10° to 80° 2θ with a step size of 0.02°.

    • Run the XRD scan to collect the diffraction pattern.

  • Data Analysis:

    • Process the collected data to remove background noise.

    • Compare the experimental diffraction pattern with the standard reference patterns for YCl₃ and YOCl.

    • The presence of peaks corresponding to the YOCl pattern indicates contamination. The relative intensity of these peaks can give a semi-quantitative estimate of the impurity level.

Visualizations

This compound Handling and Purity Assessment Workflow

G cluster_storage Storage and Handling cluster_assessment Purity Assessment cluster_decision Decision cluster_outcome Outcome storage Store YCl3 in a desiccator or glovebox under inert gas handling Handle exclusively in a glovebox or under inert gas flow storage->handling kf Karl Fischer Titration (Quantify H2O Content) handling->kf xrd Powder X-ray Diffraction (Detect YOCl Impurity) handling->xrd decision Is the precursor pure (low H2O and no YOCl)? kf->decision xrd->decision proceed Proceed with Experiment decision->proceed Yes reject Reject Precursor Batch or Attempt Purification decision->reject No

Workflow for handling and purity verification of this compound.
Thermal Decomposition Pathway of Hydrated this compound

G YCl3_6H2O YCl3·6H2O (Hydrated this compound) Intermediate Partially Dehydrated Intermediates YCl3_6H2O->Intermediate Heat (≥ 55-110°C) H2O H2O (gas) YCl3_6H2O->H2O YOCl YOCl (Yttrium Oxychloride) Intermediate->YOCl Further Heating Intermediate->H2O HCl HCl (gas) Intermediate->HCl

Simplified thermal decomposition of hydrated this compound.

References

Technical Support Center: Minimizing Impurities in Yttrium-Doped Materials from YCl₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with yttrium-doped materials synthesized from yttrium chloride (YCl₃). This guide provides answers to frequently asked questions and detailed troubleshooting solutions to help you minimize impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when using YCl₃ as a precursor?

The most significant and common impurity is yttrium oxychloride (YOCl) .[1] This forms when hydrated this compound (YCl₃·6H₂O) is heated, as it does not simply lose water but undergoes hydrolysis.[2][3] Other potential impurities include residual hydroxides (-OH groups), adsorbed water, unreacted precursors, and carbonate species that can form from exposure to atmospheric CO₂.[4]

Q2: Why is it critical to use anhydrous YCl₃?

Using hydrated YCl₃ is a primary source of contamination. When heated, hydrated this compound decomposes to form highly stable yttrium oxychloride (YOCl), which is difficult to remove and often persists in the final product.[1][3] Anhydrous YCl₃, when handled correctly in a moisture-free environment, prevents this hydrolysis pathway.[5]

Q3: How does yttrium oxychloride (YOCl) impurity affect the final material's properties?

YOCl is a high-melting point, insoluble compound that acts as a solid impurity.[1] Its presence can:

  • Hinder the desired solid-state reaction or crystal growth.[1]

  • Negatively impact the luminescence efficiency of phosphors by acting as a quenching site.[6]

  • Reduce current efficiency during molten salt electrolysis processes for producing Mg-Y alloys.[1]

  • Alter the optical, thermal, and chemical properties of the final doped material.[4]

Q4: What is the "ammonium chloride route," and why is it recommended for preparing anhydrous YCl₃?

The "ammonium chloride route" is a widely used method to synthesize high-purity anhydrous YCl₃ from starting materials like yttrium oxide (Y₂O₃) or hydrated this compound.[3] The process involves reacting the starting material with ammonium (B1175870) chloride (NH₄Cl) to form an intermediate complex salt, such as (NH₄)₂[YCl₅] or 3NH₄Cl·YCl₃.[1][2][3] This complex can then be heated to decompose, yielding anhydrous YCl₃. The key advantage is that the ammonium chloride protects the this compound from hydrolysis and water during the heating and dehydration steps, thereby preventing the formation of YOCl.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My final product is contaminated with yttrium oxychloride (YOCl), confirmed by XRD.

  • Possible Cause: Use of hydrated YCl₃ precursor or exposure of anhydrous YCl₃ to moisture.

  • Solution:

    • Start with High-Purity Anhydrous YCl₃: Ensure your YCl₃ precursor is fully anhydrous. If you are preparing it in-house from Y₂O₃ or a hydrated salt, use the ammonium chloride route (see Experimental Protocol 1).[1][3]

    • Maintain an Inert Atmosphere: Anhydrous YCl₃ is highly hygroscopic (readily absorbs moisture from the air).[5] Handle the material and perform all synthesis steps under a dry, inert atmosphere, such as in a nitrogen or argon-filled glovebox or under a continuous flow of inert gas.[2][5]

.

G start YOCl Impurity Detected in Final Product check_precursor Was the YCl₃ precursor anhydrous? start->check_precursor check_atmosphere Was the synthesis performed under a dry, inert atmosphere? check_precursor->check_atmosphere Yes solution_anhydrous Solution: Use high-purity anhydrous YCl₃. Prepare via the ammonium chloride route if necessary. check_precursor->solution_anhydrous No solution_atmosphere Solution: Handle YCl₃ and perform synthesis in a glovebox or under flowing inert gas (Ar, N₂). check_atmosphere->solution_atmosphere No end_node Problem Solved: Pure Y-doped material check_atmosphere->end_node Yes solution_anhydrous->check_atmosphere solution_atmosphere->end_node

Caption: Troubleshooting workflow for YOCl impurity.

Issue 2: The luminescence intensity of my yttrium-doped phosphor is low or inconsistent.

  • Possible Cause 1: Presence of quenching impurities like YOCl or residual hydroxides.

  • Solution: Follow the steps in Issue 1 to eliminate YOCl. To remove residual hydroxyl groups, optimize the final calcination step by increasing the temperature or duration. Temperatures above 600°C are generally effective for converting hydroxides to oxides.[4]

  • Possible Cause 2: Poor crystallinity of the host material.

  • Solution: The use of a flux, such as LiCl, during high-temperature synthesis can promote better crystal growth and significantly enhance photoluminescence (PL) intensity.[6]

  • Possible Cause 3: Non-optimal dopant concentration.

  • Solution: Luminescence is highly dependent on the dopant concentration. Too low a concentration results in weak emission, while too high a concentration can lead to concentration quenching. Systematically vary the dopant concentration to find the optimal level for your specific material. For example, the optimal Eu³⁺ doping in Y₂O₃ nanophosphors was found to be 0.1 mol%.[7]

Issue 3: My XRD analysis shows broad peaks, indicating low crystallinity or an amorphous product.

  • Possible Cause: Insufficient calcination temperature or time.

  • Solution: The conversion from a precursor (like yttrium hydroxide (B78521) or oxalate) to a crystalline yttrium oxide or other doped material requires a specific thermal budget. Increase the calcination temperature or prolong the heating time to ensure the precursor fully decomposes and the desired crystalline phase is formed.[4][8] Refer to thermogravimetric analysis (TGA) of your precursor to determine its decomposition temperature.

Quantitative Data Summary

Table 1: Purity of Anhydrous YCl₃ from the Ammonium Chloride Route

Starting Material YOCI content in Starting Material (wt.%) Reaction Temperature (°C) Reaction Time (hours) Final YOCI content (wt.%) Reference

| 3NH₄Cl·YCl₃ complex | 1.67–5.00 | 600 | 1.5 | <0.1 |[1] |

Table 2: Effect of LiCl Flux on Photoluminescence (PL) of Y₂O₃:Eu³⁺ Phosphors

Preparation Temperature (°C) Flux Used Relative PL Intensity (%) Reference
1300 None 100 [6]
1300 LiCl 150 [6]
900 None 100 [6]
900 LiCl 134 [6]
700 None 100 [6]

| 700 | LiCl | 200 |[6] |

Experimental Protocols

Protocol 1: Preparation of High-Purity Anhydrous YCl₃ via the Ammonium Chloride Route

This protocol describes a method to synthesize anhydrous YCl₃ from Y₂O₃, effectively minimizing YOCl content.[1][3]

Materials:

  • Yttrium oxide (Y₂O₃) powder (≥99.9% purity)

  • Ammonium chloride (NH₄Cl) (analytical grade)

  • Quartz boat

  • Tube furnace

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Mixing: Thoroughly mix Y₂O₃ and NH₄Cl powders in a molar ratio of 1:10 (Y₂O₃:NH₄Cl).

  • Loading: Place the mixed powder into a quartz boat and position it in the center of a tube furnace.

  • Purging: Purge the tube furnace with a dry inert gas (e.g., Argon) for at least 30 minutes to remove air and moisture. Maintain a slow, constant gas flow throughout the reaction.

  • Heating Program:

    • Step 1 (Complex Formation): Heat the furnace to 250-300°C and hold for 2-3 hours. In this step, the following reaction occurs: Y₂O₃ + 10NH₄Cl → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O.[3]

    • Step 2 (Decomposition): Slowly increase the temperature to 350-400°C and hold for 2-4 hours. This step thermally decomposes the intermediate complex: (NH₄)₂[YCl₅] → 2NH₄Cl + YCl₃.[3]

  • Cooling & Collection: Cool the furnace to room temperature under the inert gas flow. The resulting white, crystalline powder is anhydrous YCl₃.

  • Storage: Immediately transfer the anhydrous YCl₃ to a sealed container inside an argon- or nitrogen-filled glovebox to prevent moisture absorption.

.

graphdict cluster_0 Step 1: Mixing & Loading cluster_1 Step 2: Reaction in Tube Furnace cluster_2 Step 3: Collection & Storage Y2O3 Y₂O₃ Powder Mix Mix Powders (1:10 molar ratio) Y2O3->Mix NH4Cl NH₄Cl Powder NH4Cl->Mix Load Load into Quartz Boat Mix->Load Purge Purge with Inert Gas (Ar) Load->Purge Heat1 Heat to 300°C (Complex Formation) Purge->Heat1 Heat2 Heat to 400°C (Decomposition) Heat1->Heat2 Cool Cool to RT under Inert Gas Heat2->Cool Collect Anhydrous YCl₃ (White Powder) Cool->Collect Store Store in Glovebox Collect->Store

References

Technical Support Center: Safe Disposal of Yttrium Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for the safe disposal of Yttrium chloride (YCl₃) waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is considered hazardous. Key hazards include:

  • Skin and eye irritation: Direct contact can cause irritation.[1][2]

  • Respiratory irritation: Inhaling dust or aerosols can irritate the respiratory system.[2]

  • Aquatic toxicity: this compound is very toxic to aquatic life with long-lasting effects.[3] Therefore, it should not be released into the environment.[2]

Q2: Can I dispose of this compound waste down the drain?

A2: No. Due to its toxicity to aquatic organisms, this compound waste should not be disposed of down the sanitary sewer without treatment.[2][3] Local regulations must be followed for the disposal of any treated effluent.

Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?

A3: When handling this compound waste, you should wear:

  • Eye/face protection: Chemical safety goggles or glasses with side shields.[3][4]

  • Skin protection: Impervious gloves and suitable protective clothing.[3][4]

  • Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA approved respirator should be used.[4][5]

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in a cool, dry, and well-ventilated area in a tightly closed and properly labeled container.[3][4] It is incompatible with strong oxidizing agents, acids, and bases.[6]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation of Yttrium Hydroxide (B78521) is incomplete. Incorrect pH: The pH of the solution is not optimal for the precipitation of Yttrium hydroxide.The optimal pH for the precipitation of Yttrium hydroxide is around 6.5.[7] Carefully monitor and adjust the pH of the waste solution using a suitable base like sodium hydroxide.
The neutralized waste still tests as hazardous. Presence of other hazardous materials: The waste stream may contain other hazardous substances besides this compound.Always characterize your waste stream fully. If other hazardous materials are present, additional treatment steps may be necessary. Consult your institution's environmental health and safety (EHS) office for guidance.
Formation of fumes during neutralization. Highly concentrated acidic waste: Adding a base to a highly concentrated acidic solution can generate heat and fumes.Dilute the acidic waste solution by slowly adding it to cold water before neutralization. Perform the neutralization in a fume hood and add the neutralizing agent slowly while stirring.[8]

Quantitative Data Summary

There are no specific federal discharge limits for yttrium established by the US Environmental Protection Agency (EPA).[9] Disposal regulations for yttrium waste are typically managed at the state and local levels, often falling under regulations for general metal-containing waste. Researchers must consult their local and institutional regulations for specific discharge limits. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for yttrium and its compounds in the workplace.

ParameterValueRegulatory Body
Occupational Exposure Limit (TWA) 1 mg/m³OSHA/NIOSH
Solubility of Yttrium Hydroxide (Y(OH)₃) in water Insoluble[10]-
Solubility Product Constant (Ksp) of Y(OH)₃ 1.00 x 10⁻²²-
Optimal pH for Yttrium Hydroxide Precipitation ~6.5-

Experimental Protocol: Precipitation of Yttrium from Aqueous Waste

This protocol details the precipitation of yttrium as yttrium hydroxide, a common and effective method for treating yttrium-containing aqueous waste in a laboratory setting.

Materials:

  • This compound waste solution

  • 1M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Collection vessel for the filtrate

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Place the this compound waste solution in a beaker or flask on a stir plate in a well-ventilated fume hood. Begin stirring the solution.

  • pH Adjustment: Slowly add the 1M sodium hydroxide solution dropwise to the stirring waste.

  • Monitoring: Continuously monitor the pH of the solution. As the base is added, a white precipitate of yttrium hydroxide (Y(OH)₃) will form.

  • Endpoint: Continue adding the sodium hydroxide solution until the pH of the solution reaches and stabilizes at approximately 6.5-7.0.[7]

  • Digestion: Allow the precipitate to "digest" by stirring the mixture for an additional 30 minutes. This can help to increase the particle size of the precipitate, making it easier to filter.

  • Filtration: Separate the yttrium hydroxide precipitate from the liquid by filtration.

  • Waste Analysis: The liquid filtrate should be tested to ensure that the yttrium concentration is below the locally regulated discharge limit before it is disposed of down the drain. The solid yttrium hydroxide precipitate should be collected and disposed of as solid hazardous waste through your institution's EHS office.

Disposal Workflow

G cluster_start Start cluster_characterize Waste Characterization cluster_aqueous Aqueous Waste Treatment cluster_solid Solid Waste Management start This compound Waste Generated char Characterize Waste Stream (Aqueous or Solid?) start->char check_acidic Is the waste acidic? char->check_acidic Aqueous solid_waste Collect Solid Waste (Y(OH)3 precipitate or original solid waste) char->solid_waste Solid neutralize Neutralize to pH ~6.5-7.0 with NaOH check_acidic->neutralize Yes precipitate Precipitate Y(OH)3 check_acidic->precipitate No neutralize->precipitate filter Filter Precipitate precipitate->filter test_filtrate Test Filtrate for Residual Yttrium filter->test_filtrate filter->solid_waste check_limits Below local discharge limits? test_filtrate->check_limits check_limits->neutralize No (re-treat) dispose_filtrate Dispose Filtrate to Drain (per local regulations) check_limits->dispose_filtrate Yes package_solid Package and Label as Hazardous Waste solid_waste->package_solid ehs_solid Dispose via Institutional EHS package_solid->ehs_solid

Caption: Decision workflow for the safe disposal of this compound waste.

References

Technical Support Center: Yttrium (III) Chloride Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the sublimation of Yttrium (III) chloride (YCl₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of subliming Yttrium chloride?

A1: Sublimation is a purification technique used to separate volatile solids from non-volatile impurities.[1] For Yttrium (III) chloride, it is highly effective for removing impurities such as Yttrium oxychloride (YOCl) and other rare earth oxides, yielding a high-purity anhydrous product.[2]

Q2: What are the general temperature and pressure ranges for YCl₃ sublimation?

A2: Anhydrous YCl₃ is typically sublimed at high temperatures, generally between 700°C and 1100°C. The process must be conducted under high vacuum, with pressures ideally at or below 0.001 mmHg (1 micron) to lower the sublimation temperature and prevent decomposition.[1][2]

Q3: Why is a vacuum necessary for YCl₃ sublimation?

A3: A vacuum is crucial for two main reasons. First, reducing the pressure lowers the temperature required for sublimation, which can help prevent thermal decomposition of the compound.[1][3] Second, it removes atmospheric gases, particularly moisture, which can react with hot YCl₃ to form non-volatile yttrium oxychloride (YOCl), a common contaminant.[4][5]

Q4: Is anhydrous this compound sensitive to air or moisture?

A4: Yes, anhydrous YCl₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Exposure to moisture can lead to the formation of hydrates and, upon heating, yttrium oxychloride. Therefore, it must be handled and stored in a dry, inert atmosphere, such as in a glovebox or under argon or nitrogen gas.[6]

Q5: What are the key impurities to be aware of?

A5: The most common impurity is yttrium oxychloride (YOCl), which can form from the reaction of YCl₃ with residual moisture or oxides during synthesis.[4][7][8] Other potential impurities include unreacted starting materials from the synthesis process (e.g., Y₂O₃) and other rare earth chlorides.

Sublimation Parameters & Data

The efficiency of this compound sublimation is highly dependent on temperature and pressure. The following table summarizes recommended parameters based on available literature.

ParameterRecommended ValueNotes
Sublimation Temperature 700°C - 1100°CA specific example demonstrates successful purification at 1000°C.[2]
Operating Pressure ≤ 10 mmHgHigh vacuum (e.g., 0.001 mmHg) is preferable for optimal results.[2]
Starting Material Purity Anhydrous YCl₃The starting material must be thoroughly dried to prevent oxychloride formation.
Atmosphere Vacuum or Dry Inert GasEssential to prevent reaction with atmospheric moisture and oxygen.[6]

Experimental Protocol: Vacuum Sublimation of YCl₃

This protocol outlines a general procedure for the purification of anhydrous this compound by vacuum sublimation.

1. Preparation of Apparatus:

  • A standard vacuum sublimation apparatus consists of a vessel to hold the crude material, a cold finger or condenser, and a vacuum port.
  • All glassware must be thoroughly dried in an oven (e.g., at >120°C for several hours) and allowed to cool in a desiccator or under an inert atmosphere before use.
  • Assemble the apparatus while still warm to minimize moisture adsorption. Lightly grease all joints with high-vacuum grease to ensure a good seal.[9]

2. Sample Loading:

  • Transfer the crude anhydrous YCl₃ into the sublimation vessel. This step should be performed in a glovebox or under a stream of dry inert gas (e.g., Argon) due to the hygroscopic nature of YCl₃.[6]

3. System Evacuation:

  • Connect the sublimation apparatus to a high-vacuum pump using thick-walled tubing.
  • Slowly open the vacuum valve to evacuate the system. A pressure of 5 x 10⁻⁴ to 5 x 10⁻⁵ torr (0.0005 to 0.00005 mmHg) is ideal.
  • Ensure there are no leaks in the system; a hissing sound indicates a leak that must be addressed.[9]

4. Sublimation Process:

  • Once a stable high vacuum is achieved, begin coolant flow through the cold finger. It is important to apply the vacuum before the coolant to prevent condensation on the cold finger.[9]
  • Gently heat the bottom of the sublimation vessel containing the YCl₃ using a heating mantle or tube furnace.
  • Slowly increase the temperature to the target range of 800°C - 1000°C.
  • The YCl₃ will sublime from the hot surface and deposit as pure crystals on the cooled surface of the cold finger.

5. Product Recovery:

  • Once the sublimation is complete, turn off the heater and allow the apparatus to cool completely to room temperature under vacuum.
  • Turn off the coolant flow.
  • Very carefully and slowly vent the system with a dry inert gas. Abruptly introducing air will dislodge the purified crystals from the cold finger.[9]
  • Disassemble the apparatus inside a glovebox or under an inert atmosphere.
  • Scrape the purified YCl₃ crystals from the cold finger into a pre-weighed, dry storage container.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Sublimate 1. Temperature is too low. 2. System has a vacuum leak. 3. Starting material is primarily non-volatile impurities (e.g., YOCl).1. Gradually increase the temperature, ensuring it remains below the melting point (721°C) if solid-to-gas sublimation is desired, though distillation above this temperature is also effective.[2] 2. Check all seals and joints for leaks. Re-grease if necessary. 3. Analyze the starting material. It may require a pre-purification step.
Product is Discolored (e.g., yellow or grey) 1. Contamination from impurities in the starting material. 2. Reaction with residual air/moisture in the system.1. Ensure the vacuum is sufficiently high (<10 mmHg) to prevent co-sublimation of more volatile impurities. 2. Improve the drying process for the starting material and glassware. Ensure a high-quality vacuum is achieved before heating.
Melted Starting Material Instead of Sublimation 1. The temperature exceeded the melting point (721°C) at the given pressure.1. Reduce the temperature. The process becomes a vacuum distillation rather than sublimation, which is still an effective purification method for YCl₃.[2]
Final Product Rapidly Gains Weight or Becomes Gummy 1. The purified YCl₃ is hygroscopic and is absorbing atmospheric moisture.1. Handle the purified product exclusively in a controlled inert atmosphere (glovebox). Store in a hermetically sealed container.[6]

Visual Guides (Diagrams)

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow prep Apparatus Prep (Oven-Dry Glassware) load Load Crude YCl₃ (Inert Atmosphere) prep->load vac Evacuate System (< 10 mmHg) load->vac cool Start Condenser Coolant vac->cool heat Heat Sample (700-1100°C) cool->heat sublime Sublimation & Deposition heat->sublime cooldown Cool to RT (Under Vacuum) sublime->cooldown vent Vent with Inert Gas cooldown->vent recover Recover Pure YCl₃ (Inert Atmosphere) vent->recover

Caption: Experimental workflow for YCl₃ purification.

troubleshooting_guide start Problem: Low Sublimate Yield q_temp Is Temperature > 700°C? start->q_temp q_vac Is Vacuum < 10 mmHg? q_temp->q_vac Yes sol_temp Action: Increase Temperature q_temp->sol_temp No q_material Is Starting Material Anhydrous? q_vac->q_material Yes sol_vac Action: Check for Leaks q_vac->sol_vac No sol_material Action: Dry Starting Material (e.g., via chlorination route) q_material->sol_material No end Impurity Issue: Analyze crude material for non-volatile content q_material->end Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Yttrium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of yttrium chloride (YCl₃) solutions, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it available?

Yttrium(III) chloride is an inorganic compound of yttrium and chlorine. It is commercially available in two primary forms: a hydrated form, yttrium(III) chloride hexahydrate (YCl₃·6H₂O), and an anhydrous form (YCl₃).[1][2][3] Both are colorless, crystalline solids that are highly soluble in water and deliquescent, meaning they readily absorb moisture from the air.[1][2]

Q2: What is the effect of pH on an aqueous this compound solution?

The pH of an this compound solution is a critical factor in its stability. This compound is the salt of a strong acid (hydrochloric acid) and a weak base (yttrium hydroxide). Consequently, aqueous solutions of this compound are acidic due to the hydrolysis of the Y³⁺ ion. As the pH of the solution is increased, typically by adding a base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), yttrium will begin to precipitate out of the solution.[4][5] This occurs because the increase in hydroxide ions (OH⁻) leads to the formation of insoluble yttrium hydroxide, Y(OH)₃.[4][6]

Q3: At what approximate pH does yttrium hydroxide begin to precipitate?

Precipitation of yttrium hydroxide, Y(OH)₃, from an this compound solution typically begins to occur as the pH rises. The exact pH for the onset of precipitation can be influenced by factors such as concentration and temperature. However, significant precipitation is generally observed to start at a pH of approximately 6.5 to 6.8 and is considered complete around pH 8.4.[5][6][7]

Q4: How can I prepare a stable, clear this compound solution?

To prepare a stable this compound solution, it is crucial to maintain an acidic pH. This compound dissolves readily in dilute acids.[8][9] For many applications, dissolving this compound (either anhydrous or hexahydrate) in deionized water will result in a slightly acidic solution that is stable. If precipitation is a concern, the pH can be lowered by adding a small amount of hydrochloric acid (HCl). This shifts the equilibrium away from the formation of insoluble hydroxide species.

Q5: What is the solubility of this compound in water?

This compound is highly soluble in water. The solubility of the anhydrous form is reported as 751 grams per liter at 20°C.[1][10]

Troubleshooting Guide

Problem: My this compound solution has turned cloudy and a white precipitate has formed.

  • Question: What is causing this precipitation? Answer: The most common cause of a white precipitate in an this compound solution is the formation of insoluble yttrium hydroxide (Y(OH)₃) or yttrium oxychloride (YOCl).[4] This typically happens if the pH of the solution has increased to 6.5 or higher. This can be due to the addition of a basic substance, absorption of atmospheric CO₂ in an unsealed container over time, or interaction with a basic substrate.

  • Question: How can I redissolve the precipitate? Answer: The precipitate can usually be redissolved by carefully adding a dilute strong acid, such as hydrochloric acid (HCl), dropwise while stirring.[4][8] This will lower the pH and shift the chemical equilibrium back towards the soluble Y³⁺ ion. Monitor the pH closely to avoid making the solution excessively acidic for your experimental needs.

  • Question: How can I prevent this from happening in the future? Answer: To prevent precipitation, ensure your this compound solution is maintained at an acidic pH. Store the solution in a tightly sealed container to minimize contact with air. If your experimental protocol requires a pH close to the precipitation point, consider using a suitable buffer to maintain pH stability.

Problem: The pH of my this compound solution is drifting upwards over time.

  • Question: Why is the pH of my solution changing? Answer: An upward drift in pH in an open container can be caused by the absorption of carbon dioxide from the atmosphere, which can react with water to form carbonic acid, subsequently influencing the solution's pH. Evaporation of the solvent can also concentrate the solution, potentially affecting pH and stability.[11][12]

  • Question: How can I stabilize the pH? Answer: Store the solution in a tightly sealed container. For long-term storage or for experiments sensitive to pH changes, using a suitable acidic buffer system can help maintain a stable pH.

Quantitative Data on pH-Dependent Stability

The stability of this compound solutions is directly tied to the pH. The formation of various yttrium hydroxide species and the eventual precipitation of solid yttrium hydroxide are key events that occur as the pH increases.

ParameterpH ValueConcentration ContextReference(s)
Onset of Yttrium Hydroxide Precipitation~6.5 - 6.8General aqueous solutions[5][7]
Complete Precipitation as Yttrium Hydroxide~8.4For preparation of Y(OH)₃ slurry[6]
Formation of Y(OH)²⁺ speciesStarts ~6.01 mM Y³⁺ solution[13]
pH of a 1% YCl₃·6H₂O solution in water4.5 - 6.5Standard solution characteristic[14]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Stock Solution

Objective: To prepare a stable 0.1 M stock solution of this compound.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O, Molar Mass: 303.36 g/mol )

  • Deionized (DI) water

  • 0.1 M Hydrochloric acid (HCl) solution (optional)

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh out 3.0336 grams of YCl₃·6H₂O for a 100 mL solution.

  • Dissolution: Add the weighed YCl₃·6H₂O to the volumetric flask containing approximately 50 mL of DI water.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

  • pH Check (Optional but Recommended): Measure the pH of the solution. It should be in the acidic range (typically 4.5-6.5).[14] If the pH is higher than desired or if long-term stability is critical, add 0.1 M HCl dropwise to lower the pH to a value between 4.0 and 5.0.

  • Final Volume: Once fully dissolved and the pH is adjusted, carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.

Protocol 2: Adjusting the pH of an this compound Solution

Objective: To safely and accurately adjust the pH of an existing this compound solution.

Materials:

  • This compound solution

  • Dilute acid (e.g., 0.1 M HCl)

  • Dilute base (e.g., 0.1 M NaOH)

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Droppers or pipettes

Procedure:

  • Setup: Place the beaker containing your this compound solution on a magnetic stirrer and add a stir bar.

  • pH Measurement: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the spinning stir bar. Start the stirrer at a moderate speed to ensure good mixing without creating a vortex.

  • pH Adjustment (Lowering pH): To decrease the pH, add the dilute HCl solution drop by drop using a pipette.[15] Allow the solution to mix thoroughly and the pH reading to stabilize after each addition before adding more.

  • pH Adjustment (Increasing pH): To increase the pH, add the dilute NaOH solution drop by drop.[15] Proceed with caution, especially as the pH approaches 6.5, to avoid unintentional precipitation of yttrium hydroxide. Allow the pH to stabilize between additions.

  • Equilibration: Once the target pH is reached, allow the solution to stir for a few more minutes to ensure it is stable.

  • Cleaning: After use, rinse the pH electrode thoroughly with DI water and store it according to the manufacturer's instructions.

Visualizations

TroubleshootingWorkflow start Start: YCl₃ Solution Issue precipitate Is there a visible precipitate or cloudiness? start->precipitate ph_check Measure the solution's pH precipitate->ph_check Yes no_precipitate Solution is clear, but unstable. Monitor pH drift. precipitate->no_precipitate No ph_high Is pH > 6.5? ph_check->ph_high add_acid Action: Add dilute HCl dropwise to lower pH and redissolve precipitate. ph_high->add_acid Yes ph_low pH is acidic (pH < 6.5). Precipitate is likely not Y(OH)₃. Consider other contaminants. ph_high->ph_low No end_good Resolved: Solution is clear and stable. add_acid->end_good end_bad Further investigation needed. ph_low->end_bad no_precipitate->end_good

Caption: Troubleshooting workflow for precipitation in YCl₃ solutions.

pHAdjustmentWorkflow cluster_prep Preparation cluster_adjust Adjustment cluster_finish Finalization prep1 1. Place YCl₃ solution on magnetic stirrer. prep2 2. Calibrate pH meter. prep1->prep2 prep3 3. Immerse electrode in solution. prep2->prep3 measure 4. Read initial pH. prep3->measure target Is pH at target value? measure->target add_reagent 5. Add dilute acid/base dropwise. target->add_reagent No finish1 7. Confirm stable target pH. target->finish1 Yes stabilize 6. Allow pH to stabilize. add_reagent->stabilize stabilize->measure finish2 8. Remove and clean electrode. finish1->finish2

Caption: Workflow for adjusting the pH of an this compound solution.

HydrolysisPathway YCl3 YCl₃ in H₂O Y_ion Y³⁺(aq) + 3Cl⁻(aq) YCl3->Y_ion Dissolves YOH_ion [Y(OH)]²⁺(aq) Y_ion->YOH_ion +OH⁻ (pH increases) YOH2_ion [Y(OH)₂]⁺(aq) YOH_ion->YOH2_ion +OH⁻ (pH increases further) YOH3_precipitate Y(OH)₃(s) (Precipitate) YOH2_ion->YOH3_precipitate +OH⁻ (pH > ~6.5)

Caption: Simplified hydrolysis pathway of YCl₃ as pH increases.

References

Technical Support Center: Yttrium Chloride Catalyst Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during catalytic experiments involving yttrium chloride (YCl₃) and its derivatives. Our aim is to help you overcome challenges related to catalyst performance and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is showing significantly lower activity than expected. What are the potential causes?

A1: Reduced catalytic activity can stem from several factors. The primary suspect is often catalyst poisoning or deactivation. Yttrium, being a reactive metal, is particularly susceptible to certain impurities that can block its active sites.[1] Common poisons for metal-based catalysts include sulfur compounds, carbon monoxide, heavy metals, and nitrogen-containing heterocycles.[2][3][4] Additionally, unintended water or oxygen in the reaction system can lead to the formation of inactive yttrium species.[1]

Q2: How can I determine if my this compound catalyst has been poisoned?

A2: A sudden or gradual loss of catalytic activity is a strong indicator of poisoning.[4] To confirm, you can perform control experiments using highly purified reagents and solvents to see if the activity is restored. Analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can be used to detect the presence of common poisons like sulfur or heavy metals on the catalyst surface.

Q3: What are the most common sources of poisons in a typical experimental setup?

A3: Contaminants can be introduced from various sources.[5] Reagents and solvents, even of high grade, may contain trace amounts of impurities.[5] The starting materials themselves can contain catalyst poisons.[5] It is also crucial to ensure an inert atmosphere, as air leaks can introduce oxygen and water, leading to catalyst deactivation.[1]

Q4: Can the reaction conditions themselves lead to the deactivation of the this compound catalyst?

A4: Yes, harsh reaction conditions can negatively impact the catalyst's stability. High temperatures can lead to thermal degradation or sintering of the catalyst, where the active particles agglomerate, reducing the available surface area.[6][7] Additionally, high concentrations of reactants or products can sometimes lead to the formation of insoluble yttrium complexes that are catalytically inactive.

Q5: What steps can I take to prevent catalyst poisoning in my this compound system?

A5: Proactive prevention is key to maintaining catalyst performance. This includes:

  • Purification of Reactants and Solvents: Use high-purity reagents and freshly distilled or anhydrous solvents to minimize the introduction of potential poisons.[8]

  • Inert Atmosphere: Conduct reactions under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis of the this compound.[1]

  • Use of Getters or Scavengers: In sensitive reactions, consider using "poison traps" or scavengers in the reaction setup to remove trace impurities before they reach the catalyst.[8][9]

Troubleshooting Guide: Overcoming Catalyst Poisoning

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst poisoning in this compound systems.

Issue 1: Low or No Catalytic Activity

Symptoms:

  • The reaction does not proceed, or the conversion rate is significantly lower than expected.

  • The initiation of the reaction is delayed.

Potential Cause Proposed Solution Experimental Protocol
Catalyst Poisoning by Impurities Purify all starting materials and solvents.Reagent Purification: 1. Distill liquid reagents under an inert atmosphere.2. Recrystallize solid reagents from an appropriate solvent.3. Use anhydrous grade solvents or dry them using appropriate drying agents.
Oxidation/Hydrolysis of Catalyst Ensure a strictly inert reaction environment.Inert Atmosphere Technique: 1. Dry all glassware in an oven at >120°C overnight and cool under vacuum.2. Assemble the reaction setup while hot and purge with a high-purity inert gas (e.g., Argon 99.999%).3. Use Schlenk line or glovebox techniques for all manipulations.
Thermal Degradation Optimize the reaction temperature.Temperature Screening: 1. Set up a series of parallel reactions at different temperatures (e.g., 10°C increments below the original temperature).2. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR.3. Identify the optimal temperature that balances reaction rate and catalyst stability.
Issue 2: Inconsistent or Poor Selectivity

Symptoms:

  • The desired product is formed along with significant amounts of byproducts.

  • The product distribution varies between batches.

Potential Cause Proposed Solution Experimental Protocol
Selective Poisoning of Active Sites Identify and eliminate the source of the poison.Poison Identification: 1. Analyze all reagents for common impurities using techniques like GC-MS or ICP-MS.2. If a specific impurity is suspected, perform a control experiment by intentionally adding a small amount of that substance to a clean reaction to see if it reproduces the poor selectivity.
Formation of Different Active Species Control the pre-catalyst activation step.Controlled Catalyst Activation: 1. If a co-catalyst or activator is used, ensure its purity and stoichiometry.2. Standardize the procedure for catalyst preparation and activation, including time, temperature, and mixing speed.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low catalytic activity in a this compound system.

TroubleshootingWorkflow Start Low Catalytic Activity Observed Check_Purity Step 1: Verify Reagent and Solvent Purity Start->Check_Purity Purify_Reagents Action: Purify Reagents and Solvents Check_Purity->Purify_Reagents Purity Suspect Check_Atmosphere Step 2: Evaluate Reaction Atmosphere Check_Purity->Check_Atmosphere Purity Confirmed Purify_Reagents->Check_Atmosphere Improve_Inertness Action: Enhance Inert Atmosphere Techniques Check_Atmosphere->Improve_Inertness Atmosphere Leak Suspected Check_Conditions Step 3: Assess Reaction Conditions Check_Atmosphere->Check_Conditions Atmosphere is Inert Improve_Inertness->Check_Conditions Optimize_Temp Action: Optimize Temperature and Concentration Check_Conditions->Optimize_Temp Conditions Too Harsh Resolution Resolution: Improved Catalytic Activity Check_Conditions->Resolution Conditions Optimal Optimize_Temp->Resolution

Caption: Troubleshooting workflow for low catalyst activity.

Signaling Pathway of Catalyst Deactivation

This diagram illustrates the general mechanism of catalyst deactivation by a poison.

DeactivationPathway Active_Catalyst YCl₃ (Active Site) Inactive_Complex YCl₃-Poison Adduct (Inactive) Reactants Reactants Active_Catalyst->Reactants Product Release Poison Poison (e.g., Sulfur Compound) Poison->Active_Catalyst Strong Adsorption No_Reaction No Reaction Inactive_Complex->No_Reaction Reactants->Active_Catalyst Binds to Active Site Reactants->Inactive_Complex Blocked Active Site

Caption: Mechanism of catalyst poisoning by strong adsorption.

This technical support center provides a starting point for addressing common issues in this compound catalysis. For more complex problems, consulting detailed literature on catalyst deactivation and purification techniques is recommended.

References

Validation & Comparative

A Comparative Analysis of Yttrium Chloride and Scandium Chloride as Catalysts in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Yttrium (III) chloride (YCl₃) and Scandium (III) chloride (ScCl₃) are powerful Lewis acid catalysts employed in a diverse range of chemical transformations. Belonging to Group 3 of the periodic table, yttrium and scandium share similar chemical properties, which is reflected in their catalytic behavior. Both chlorides are recognized for their ability to activate substrates and accelerate reaction rates, yet they exhibit distinct performance characteristics and are often favored for different types of applications. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Catalytic Scope and Applications

Both YCl₃ and ScCl₃ are versatile catalysts, but their primary applications often differ.

Yttrium Chloride (YCl₃): this compound has demonstrated significant efficacy in polymerization and various organic synthesis reactions.[1] It is particularly noted for its role as a catalyst or co-catalyst in:

  • Ring-Opening Copolymerization (ROCOP): YCl₃, often in combination with a co-catalyst, is highly active and controlled for the synthesis of polyesters from epoxides and cyclic anhydrides.[2][3][4]

  • Friedel-Crafts Reactions: It effectively catalyzes the alkylation of indoles with enones, yielding functionalized products in high yields and enantioselectivity.[5]

  • General Organic Synthesis: Its applications extend to petroleum refining and other organic transformations where it enhances conversion efficiency and product selectivity.[1]

Scandium Chloride (ScCl₃): Scandium chloride is renowned for its high reactivity and selectivity as a Lewis acid catalyst across a spectrum of classic organic reactions.[6] Its ability to function under mild conditions makes it a valuable tool in the synthesis of fine chemicals and pharmaceuticals.[6] Key applications include:

  • Friedel-Crafts Reactions: ScCl₃ is a highly effective catalyst for both Friedel-Crafts acylation and alkylation, which are fundamental for adding functional groups to aromatic rings.[6][7]

  • Diels-Alder Reactions: As a Lewis acid, it activates dienophiles, leading to accelerated reaction rates and higher yields in [4+2] cycloadditions.[7]

  • Michael Additions and Aldol (B89426) Reactions: It is widely used to promote carbon-carbon bond formation in Michael additions and aldol reactions, consistently ensuring high yields.[6]

Quantitative Performance Data

The following tables summarize quantitative data from experimental studies, showcasing the performance of each catalyst in representative reactions. Note that reaction conditions vary between studies and direct, side-by-side comparisons are limited.

Table 1: Performance of this compound (YCl₃) in Catalysis

Reaction TypeSubstratesCo-catalystTemp (°C)TimeYield (%)Turnover Frequency (TOF) (h⁻¹)Reference
ROCOP1,2-cyclohexene oxide / Phthalic anhydride (B1165640)[PPN]Cl1100.75 h99%1320[2][3]
ROCOP1-Butene oxide / Tricyclic anhydride (CPMA)[PPN]Cl1101 h99%500[2][3]
ROCOP1,2-cyclohexene oxide / Succinic anhydride[PPN]Cl11024 h97%40[2][3]
Friedel-Crafts AlkylationIndole / β-trifluoromethyl aryl enoneChiral Ligand4012 hup to 99%N/A[5]

Table 2: Performance of Scandium Chloride (ScCl₃) in Catalysis

Reaction TypeGeneral ObservationKey AdvantagesReference
Friedel-Crafts Acylation/AlkylationReported to be highly effective, providing high selectivity and reducing side reactions.Efficiently creates products for perfumes, dyes, and pharmaceuticals.[6]
Michael AdditionWidely used, ensuring high yields and improved reaction speeds.Valuable for synthesizing bioactive compounds and intermediates.[6]
Aldol ReactionsWorks under mild conditions with high selectivity.Useful in the synthesis of complex molecules like pharmaceuticals.[6]
Diels-Alder CycloadditionFunctions as an effective Lewis acid catalyst.Leveraged to accelerate cycloaddition processes.[7]

Note: Specific quantitative data such as TOF and precise yields for ScCl₃ are less commonly reported in general literature compared to its triflate counterpart, Sc(OTf)₃, which is known for exceptional performance in Diels-Alder and other cycloaddition reactions.[8]

Experimental Protocols

Below is a detailed, representative methodology for a reaction catalyzed by a Lewis acid like YCl₃ or ScCl₃.

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

  • Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The aromatic substrate (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCE) and added to the flask.

  • Catalyst Introduction: The Lewis acid catalyst, this compound (YCl₃) or Scandium chloride (ScCl₃) (0.1 - 1.1 eq.), is added to the stirred solution. In Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often required as it complexes with the ketone product.[9]

  • Reactant Addition: The acylating agent, typically an acyl chloride (1.0 eq.), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature or is heated as required. The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by slowly adding it to a cold, aqueous solution (e.g., dilute HCl or saturated NaHCO₃ solution) to decompose the catalyst and any unreacted reagents.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified using a suitable technique, most commonly column chromatography on silica (B1680970) gel, to yield the pure acylated product.

  • Characterization: The structure and purity of the final product are confirmed using analytical methods such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Visualizations of Catalytic Processes

Generalized Lewis Acid Catalytic Mechanism

The diagram below illustrates the fundamental role of a Lewis acid catalyst (MCl₃, where M = Y or Sc) in activating a carbonyl substrate for nucleophilic attack, a key step in reactions like Friedel-Crafts acylation.

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle catalyst Lewis Acid (YCl₃ or ScCl₃) activated Activated Complex [R-C=O···MCl₃]⁺ catalyst->activated Coordination substrate Substrate (e.g., R-CO-X) substrate->activated intermediate Reaction Intermediate (e.g., Arenium Ion) activated->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Arene) nucleophile->intermediate product Product intermediate->product Deprotonation regenerated_catalyst Regenerated Catalyst intermediate->regenerated_catalyst Catalyst Release regenerated_catalyst->catalyst

Caption: Generalized mechanism of Lewis acid catalysis.

Experimental Workflow for a Catalyzed Reaction

This flowchart outlines the typical sequence of operations in a laboratory setting for performing and analyzing a catalyzed chemical synthesis.

Experimental_Workflow prep 1. Reagent & Glassware Preparation (Drying) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Addition of Reactants & Catalyst setup->addition monitor 4. Reaction Monitoring (TLC / GC) addition->monitor quench 5. Quenching monitor->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS, etc.) purify->char

Caption: Standard workflow for chemical synthesis and analysis.

Conclusion

Both this compound and Scandium chloride are highly capable Lewis acid catalysts with distinct areas of excellence.

  • This compound (YCl₃) stands out in polymerization reactions, particularly ROCOP, where it demonstrates exceptionally high turnover frequencies and provides excellent control over polymer properties.[2][3][4] Its effectiveness in certain asymmetric reactions, like the Friedel-Crafts alkylation of indoles, also highlights its utility in stereoselective synthesis.[5]

  • Scandium Chloride (ScCl₃) is a benchmark catalyst for a range of fundamental organic transformations, including Friedel-Crafts, Diels-Alder, and Michael reactions.[6][7] Its reputation is built on high reactivity and selectivity, often under mild conditions, making it a reliable choice for the synthesis of complex organic molecules and pharmaceutical intermediates.[6]

The choice between YCl₃ and ScCl₃ should be guided by the specific requirements of the chemical transformation. For high-throughput polymerization and applications demanding high turnover, YCl₃ is an excellent candidate. For broad applicability in classic carbon-carbon bond-forming reactions where high yield and selectivity are paramount, ScCl₃ remains a superior choice. Further research involving direct, side-by-side comparisons under identical conditions would be invaluable for a more definitive assessment of their relative catalytic prowess.

References

Validating the Purity of Synthesized Yttrium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Yttrium chloride (YCl₃), a key precursor in various high-tech applications. This document outlines the experimental protocols for the most effective methods and presents a comparative analysis of their capabilities in detecting potential impurities.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity validation depends on the expected impurities and the required level of sensitivity. The following table summarizes the key methods for analyzing synthesized this compound.

TechniquePrimary PurposeDetectable ImpuritiesDetection LimitsKey AdvantagesKey Limitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Elemental impurity analysisTrace metals, other rare earth elementspg/mL to ng/g range[1]High sensitivity and specificity for a wide range of elements.[2]Destructive to the sample; requires sample digestion.[3]
Powder X-ray Diffraction (PXRD) Crystalline phase identificationCrystalline impurities (e.g., Yttrium oxychloride - YOCl)~1-5% by weightNon-destructive; provides information on the crystal structure of the material.Not suitable for amorphous impurities; lower sensitivity compared to other techniques.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) Determination of hydration state and thermal stabilityWater of hydration, volatile impurities, oxychloride formationDependent on the mass changeProvides quantitative information on the water content and thermal decomposition profile.[4]Does not identify the specific elemental composition of impurities.
Elemental Analysis (EA) Determination of elemental compositionDeviations from the theoretical Y:Cl ratio~0.1-0.3% absolute errorProvides the fundamental elemental composition to confirm the stoichiometry of the synthesized compound.Does not provide information on trace metal impurities or crystalline phases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for the key analytical techniques.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Impurities

ICP-MS is a powerful technique for quantifying trace and ultra-trace elemental impurities.[2]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound powder into a clean, acid-leached PTFE digestion vessel.

  • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to the vessel.

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.

  • After cooling, carefully open the vessel and dilute the digested sample to 50 mL with deionized water in a volumetric flask.

  • Prepare a series of calibration standards of the expected impurity elements in a similar acid matrix.

  • Prepare a blank solution containing only the acids and deionized water.

Instrumental Analysis:

  • Optimize the ICP-MS instrument parameters (e.g., plasma power, nebulizer gas flow rate) for maximum sensitivity and stability.

  • Introduce the blank, calibration standards, and the prepared sample solution into the ICP-MS.

  • Acquire data for the masses of the elements of interest.

  • Quantify the concentration of each impurity element in the sample by comparing its signal intensity to the calibration curve.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis weigh Weigh YCl₃ Sample digest Microwave Digestion (HNO₃ + HCl) weigh->digest dilute Dilute to Final Volume digest->dilute instrument Instrument Optimization dilute->instrument Introduce Sample run Analyze Blank, Standards, and Sample instrument->run quantify Quantify Impurities run->quantify

Workflow for ICP-MS analysis of this compound.
Powder X-ray Diffraction (PXRD) for Crystalline Impurities

PXRD is essential for confirming the crystalline phase of the synthesized this compound and identifying any crystalline byproducts, such as Yttrium oxychloride (YOCl), which can form during synthesis.[5][6]

Sample Preparation:

  • Grind the synthesized this compound powder to a fine, homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.[7][8]

  • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

Instrumental Analysis:

  • Place the sample holder into the diffractometer.

  • Set the X-ray source (commonly Cu Kα) and detector parameters.

  • Scan a 2θ range appropriate for this compound and its potential impurities (e.g., 10-80 degrees).

  • Collect the diffraction pattern.

  • Process the data by subtracting the background and identifying the peak positions and intensities.

  • Compare the experimental diffraction pattern with a reference pattern for pure this compound (e.g., from the ICDD database) to confirm the phase and identify any impurity peaks.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis grind Grind YCl₃ Sample mount Mount Powdered Sample grind->mount instrument Instrument Setup mount->instrument Insert Sample scan Collect Diffraction Pattern instrument->scan analyze Data Analysis and Phase Identification scan->analyze

Workflow for PXRD analysis of this compound.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) for Hydration State

TGA/DSC is used to determine the presence of water of hydration and to study the thermal stability of the synthesized this compound. The dehydration of this compound hydrates and the potential formation of oxychloride upon heating can be monitored.[4]

Instrumental Analysis:

  • Accurately weigh 5-10 mg of the synthesized this compound into a clean TGA/DSC pan.

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a temperature range that covers the dehydration and decomposition of the material (e.g., 25 °C to 800 °C).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to identify the temperatures of mass loss events (dehydration) and thermal transitions (melting, decomposition). The percentage of mass loss can be used to calculate the number of water molecules of hydration.

TGADSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis weigh Weigh YCl₃ Sample instrument Instrument Setup weigh->instrument Place Sample in Pan heat Heat Sample at Constant Rate instrument->heat analyze Analyze Mass Loss and Heat Flow heat->analyze

References

Yttrium-Based Lewis Acids: A Performance Comparison in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, Lewis acids are indispensable catalysts, accelerating a multitude of reactions crucial for academic research and pharmaceutical development. While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) have long been staples, the search for more efficient, selective, and environmentally benign catalysts continues. Among the promising alternatives, Yttrium(III) salts have emerged as potent Lewis acids, demonstrating remarkable catalytic activity in various organic transformations. This guide provides an objective comparison of the performance of Yttrium-based Lewis acids against other common Lewis acids, supported by experimental data, to inform researchers in their selection of catalysts.

Comparative Analysis in α-Aminophosphonate Synthesis

A key area where the catalytic prowess of Yttrium salts has been effectively demonstrated is in the one-pot, three-component synthesis of α-aminophosphonates. This reaction, known as the Birum–Oleksyszyn reaction, is of significant interest due to the biological importance of its products. A comparative study was conducted to evaluate the efficiency of various Lewis acids in synthesizing a specific α-aminophosphonate intermediate, a key component for a urokinase-type plasminogen activator (uPA) inhibitor.

The performance of several Lewis acid catalysts in the Birum–Oleksyszyn reaction is summarized below. The data highlights the product yield and the selectivity of the reaction, which is a critical factor as it indicates the suppression of side reactions, such as the hydrolysis of the product.

CatalystYield of Product (%)Selectivity (%)
Y(OTf)₃ 42 >95
Cu(OTf)₂2074
ZnCl₂2281
SnCl₄2257
TiCl₄844
ZrCl₄881
FeCl₃1568
No Catalyst0-

Data sourced from a study on the synthesis of an α-aminophosphonate intermediate.[1]

The experimental data clearly indicates that Yttrium triflate (Y(OTf)₃) is a highly effective and selective catalyst for this transformation, providing the target α-aminophosphonate in a 42% isolated yield on a 3.0 g scale.[1] In contrast, commonly used Lewis acids such as TiCl₄ and ZnCl₂ resulted in significantly lower yields or selectivity.[1] Strong Lewis acids like TiCl₄ were observed to generate a substantial amount of a polymeric side product due to the removal of a Boc protecting group, highlighting the milder and more selective nature of the Yttrium catalyst.[2]

Experimental Protocol: Synthesis of α-Aminophosphonates

The following is a representative experimental protocol for the Yttrium-catalyzed Birum–Oleksyszyn reaction.

Materials:

  • Aldehyde (1 equivalent)

  • Carbamate (1 equivalent)

  • Phosphite (B83602) (1 equivalent)

  • Y(OTf)₃ (10 mol%)

  • Acetonitrile (solvent)

Procedure:

  • The aldehyde, carbamate, phosphite, and Y(OTf)₃ are combined in acetonitrile.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., HPLC-UV).

  • Upon completion, the product is isolated and purified using standard laboratory procedures.

Mechanistic Insights and Workflow

The catalytic cycle of the Yttrium-catalyzed Birum–Oleksyszyn reaction involves a complex network of equilibria. The Lewis acid is believed to activate the aldehyde, facilitating the formation of an imine intermediate, which is then attacked by the phosphite to yield the final α-aminophosphonate product.

Reaction_Pathway cluster_activation Activation cluster_condensation Condensation cluster_nucleophilic_attack Nucleophilic Attack cluster_regeneration Catalyst Regeneration Aldehyde Aldehyde Activated_Complex Activated Aldehyde-Y(OTf)₃ Complex Aldehyde->Activated_Complex Coordination Y_OTf3 Y(OTf)₃ Y_OTf3->Activated_Complex Imine Imine Intermediate Activated_Complex->Imine Reaction Carbamate Carbamate Carbamate->Imine Product_Complex Product-Y(OTf)₃ Complex Imine->Product_Complex Reaction Phosphite Phosphite Phosphite->Product_Complex Product_Complex->Y_OTf3 Release Final_Product α-Aminophosphonate Product_Complex->Final_Product

Caption: Proposed pathway for the Y(OTf)₃-catalyzed Birum–Oleksyszyn reaction.

The general workflow for screening and optimizing Lewis acid catalysts in a synthetic reaction is a systematic process, starting from catalyst selection to final product analysis.

Experimental_Workflow Reactants Select Reactants (Aldehyde, Carbamate, Phosphite) Catalyst_Screening Screen Lewis Acids (Y(OTf)₃, ZnCl₂, TiCl₄, etc.) Reactants->Catalyst_Screening Reaction_Setup Set up Parallel Reactions (Controlled Conditions) Catalyst_Screening->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., HPLC, TLC) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Yield & Selectivity (e.g., NMR, HPLC) Workup->Analysis Optimization Optimize Conditions for Best Performing Catalyst Analysis->Optimization Scale_up Scale-up Synthesis Optimization->Scale_up

Caption: General workflow for Lewis acid catalyst screening and optimization.

Conclusion

The experimental evidence strongly suggests that Yttrium triflate is a superior Lewis acid catalyst for the synthesis of α-aminophosphonates via the Birum–Oleksyszyn reaction when compared to several traditional Lewis acids. Its ability to provide higher yields and excellent selectivity under mild conditions makes it an attractive option for synthetic chemists.[1] The compatibility of Y(OTf)₃ with various functional groups further broadens its applicability in complex molecule synthesis.[1] Researchers and drug development professionals should consider Yttrium-based catalysts as a powerful tool to enhance the efficiency and selectivity of critical synthetic transformations.

References

Yttrium Chloride vs. Yttrium Nitrate: A Comparative Guide for Y₂O₃ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precursor is a critical step in the synthesis of yttrium oxide (Y₂O₃) nanoparticles, directly influencing the material's physicochemical properties and its subsequent performance in applications ranging from bioimaging to therapeutics. This guide provides an objective comparison of two common precursors, yttrium chloride (YCl₃) and yttrium nitrate (B79036) (Y(NO₃)₃), supported by experimental data to inform precursor selection and experimental design.

The choice between this compound and yttrium nitrate can significantly impact the morphology, particle size, and crystalline phase of the resulting yttrium oxide nanoparticles. The difference in the counter-ion (Cl⁻ vs. NO₃⁻) influences the hydrolysis and precipitation behavior during synthesis, leading to distinct intermediate species and final oxide characteristics.

Performance Comparison: this compound vs. Yttrium Nitrate

Experimental evidence highlights the profound effect of the precursor anion on the characteristics of the synthesized yttrium oxide. A direct comparative study using hydrothermal processing has shown that the initial yttrium salt plays a significant role in determining the nature of the intermediate product, which in turn dictates the properties of the final calcined Y₂O₃.

PrecursorIntermediate ProductIntermediate Crystal SizeResulting Y₂O₃ Morphology (after calcination)Resulting Y₂O₃ Crystallite Size (nm)
Yttrium Nitrate (Y(NO₃)₃)Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O3–6 µmSemi-spherical7–21[1]
This compound (YCl₃)Y₂(OH)₄.₈₆Cl₁.₁₄·1.07H₂O200–500 nmNanocubesNot specified in direct comparison, but other studies report 20 nm for spherical particles[2]

The use of yttrium nitrate in hydrothermal synthesis leads to the formation of significantly larger intermediate crystals compared to this compound under similar conditions.[3] This difference in the intermediate phase and crystal size can influence the morphology and agglomeration of the final Y₂O₃ powder after calcination. While the direct comparative study did not detail the final Y₂O₃ properties after calcination, other studies provide insights into the typical characteristics of Y₂O₃ derived from each precursor through various methods. For instance, co-precipitation using yttrium nitrate has been shown to produce semi-spherical Y₂O₃ nanoparticles with crystallite sizes ranging from 7 to 21 nm.[1] In contrast, a citrate (B86180) precipitation method using this compound as a precursor yielded homogenous spherical Y₂O₃ nanoparticles with a size of 20 nm after calcination at 800 °C for 1 hour.[2]

Experimental Protocols

Detailed methodologies for common synthesis routes are provided below. These protocols can be adapted based on desired particle characteristics.

Hydrothermal Synthesis of Y₂O₃ Nanoparticles

This method can be performed using either this compound or yttrium nitrate as the precursor.[4]

Materials:

  • This compound (YCl₃) or Yttrium nitrate (Y(NO₃)₃)

  • Hexamethylenetetramine (HMTA) or other suitable mineralizer/precipitating agent

  • Deionized water

Procedure:

  • Solution Preparation: Dissolve the chosen yttrium salt and HMTA in deionized water in a beaker.

  • Transfer to Autoclave: Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Hydrothermal Treatment: Seal the autoclave and heat it in an oven to a desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 12-24 hours).[4]

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the resulting white precipitate by centrifugation and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted ions and byproducts.

  • Drying: Dry the washed product in an oven at a low temperature (e.g., 60-80 °C).

  • Calcination (Optional): The as-synthesized powder may be a precursor like yttrium hydroxide. A subsequent calcination step (e.g., 600-900 °C for 2-4 hours) is required to form crystalline Y₂O₃.[4]

Co-Precipitation Synthesis of Y₂O₃ Nanoparticles using Yttrium Nitrate

This method is widely used for its simplicity and scalability.[2]

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve a calculated amount of yttrium nitrate hexahydrate in deionized water to achieve the desired concentration. If a surfactant is used, add it to this solution.[4]

  • Precipitating Agent Solution Preparation: Prepare a solution of the precipitating agent (e.g., ammonium oxalate) in deionized water.

  • Precipitation: While vigorously stirring the yttrium nitrate solution, slowly add the precipitating agent solution. A white precipitate of yttrium oxalate will form. It is crucial to maintain a constant temperature and pH during this process.[4]

  • Aging: Continue stirring the mixture for a specific period (e.g., 1-4 hours) to allow the precipitate to age.[4]

  • Washing: Separate the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions and byproducts.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80 °C) overnight.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 650 °C for 4 hours) to obtain Y₂O₃ nanoparticles.[1]

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of precursor selection and the general synthesis workflow.

Precursor_Selection_Workflow cluster_precursor Precursor Selection cluster_synthesis Synthesis Method cluster_postprocessing Post-Processing YCl3 This compound (YCl₃) Hydrothermal Hydrothermal YCl3->Hydrothermal SolGel Sol-Gel YCl3->SolGel YNO33 Yttrium Nitrate (Y(NO₃)₃) YNO33->Hydrothermal CoPrecipitation Co-Precipitation YNO33->CoPrecipitation YNO33->SolGel Washing Washing & Drying Hydrothermal->Washing CoPrecipitation->Washing SolGel->Washing Calcination Calcination Washing->Calcination Y2O3 Y₂O₃ Nanoparticles Calcination->Y2O3

Caption: Logical workflow for Y₂O₃ synthesis from precursor selection to final product.

Experimental_Workflow start Start solution_prep Prepare Precursor & Reagent Solutions start->solution_prep reaction Mixing & Reaction (e.g., Precipitation/Hydrolysis) solution_prep->reaction aging Aging of Precipitate/Gel reaction->aging separation Separation (Centrifugation/Filtration) aging->separation washing Washing with DI Water & Ethanol separation->washing drying Drying in Oven washing->drying calcination Calcination at High Temperature drying->calcination characterization Characterization of Y₂O₃ calcination->characterization

Caption: General experimental workflow for the synthesis of Y₂O₃ nanoparticles.

References

Assessing the Catalytic Activity of Different Grades of Yttrium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is pivotal in optimizing chemical reactions. Yttrium chloride (YCl₃), a versatile Lewis acid, is available in various grades, primarily distinguished by its hydration state (anhydrous vs. hexahydrate) and purity levels. This guide provides an objective comparison of the catalytic performance of different this compound grades, supported by experimental data, to aid in catalyst selection for specific synthetic applications.

Executive Summary

The catalytic activity of this compound is significantly influenced by its grade. Anhydrous forms of YCl₃ generally exhibit higher activity in moisture-sensitive reactions compared to their hydrated counterparts. The presence of water in the hexahydrate form can diminish its Lewis acidity, impacting reaction rates and yields. While high purity is often desirable, the specific reaction conditions and the nature of the substrates and products are critical factors in determining the most suitable grade of this compound. This guide presents a comparative analysis of anhydrous and hexahydrated this compound in ring-opening copolymerization and provides insights into its application in Friedel-Crafts reactions.

Comparison of Catalytic Performance: Anhydrous vs. Hexahydrate

A direct comparison of the catalytic activity of an anhydrous this compound-tetrahydrofuran complex (YCl₃(THF)₃.₅) and this compound hexahydrate (YCl₃·6H₂O) was conducted in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. The results highlight the superior performance of the anhydrous form in terms of reaction rate, as indicated by the turnover frequency (TOF).

Table 1: Comparison of this compound Grades in the Ring-Opening Copolymerization of 1,2-Butylene Oxide and Carbic Anhydride (B1165640) [1]

Catalyst GradeCo-catalystTemperature (°C)Time (h)Conversion (%)TOF (h⁻¹)
YCl₃(THF)₃.₅[PPN]Cl1100.25>99402
YCl₃·6H₂O[PPN]Cl1101>99100

As shown in Table 1, the anhydrous YCl₃(THF)₃.₅ exhibits a turnover frequency approximately four times higher than that of the YCl₃·6H₂O under the same reaction conditions.[1] This indicates a significantly faster reaction rate for the anhydrous catalyst. The presence of water in the hexahydrate form is thought to compete with the substrates for coordination to the yttrium center, thereby reducing its effective Lewis acidity and, consequently, its catalytic activity.[2]

Experimental Protocols

Ring-Opening Copolymerization (ROCOP) of 1,2-Butylene Oxide and Carbic Anhydride[1]

Catalyst System:

  • Anhydrous: this compound-tetrahydrofuran complex (YCl₃(THF)₃.₅) with bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) as a co-catalyst.

  • Hexahydrate: this compound hexahydrate (YCl₃·6H₂O) with [PPN]Cl as a co-catalyst.

General Procedure: In a nitrogen-filled glovebox, a 20 mL scintillation vial was charged with the respective this compound catalyst and [PPN]Cl. The vial was removed from the glovebox, and 1,2-butylene oxide and carbic anhydride were added via syringe. The reaction mixture was then placed in a preheated oil bath at 110 °C and stirred for the specified time. The reaction was quenched by cooling the vial in an ice bath and dissolving the contents in dichloromethane. The polymer was precipitated by adding the solution to cold methanol, collected by filtration, and dried under vacuum.

Catalytic Application in Friedel-Crafts Reactions

This compound is also utilized as a catalyst in Friedel-Crafts reactions, a fundamental class of reactions for the formation of carbon-carbon bonds in aromatic systems. While direct comparative studies between different grades of this compound in this context are limited in publicly available literature, an enantioselective Friedel-Crafts alkylation of indoles with β-trichloro(trifluoro)methyl aryl enones has been successfully achieved using a chiral Yttrium(III) complex.[3]

Table 2: Yttrium(III)-Catalyzed Enantioselective Friedel-Crafts Alkylation [3]

Substrate 1 (Indole)Substrate 2 (Enone)Catalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Indole (B1671886)(E)-4,4,4-trichloro-1-phenylbut-2-en-1-oneYCl₃/(R)-H₈-BINOL/i-Pr₂NEtToluene (B28343)249592
2-Methylindole(E)-4,4,4-trichloro-1-phenylbut-2-en-1-oneYCl₃/(R)-H₈-BINOL/i-Pr₂NEtToluene249996

The high yields and enantioselectivities reported in this study underscore the potential of Yttrium-based catalysts in complex organic synthesis.[3] The preparation of the active catalyst involves the in-situ reaction of this compound with a chiral ligand, suggesting that an anhydrous grade would be preferable to avoid interference from water.

Experimental Protocol for Yttrium(III)-Catalyzed Enantioselective Friedel-Crafts Alkylation[3]

Catalyst Preparation: To a solution of (R)-H₈-BINOL in toluene at room temperature were added YCl₃ and i-Pr₂NEt. The mixture was stirred at 60 °C for 1 hour under an argon atmosphere.

Reaction Procedure: The catalyst solution was cooled to the reaction temperature, and the indole and β-trichloro(trifluoro)methyl aryl enone were added. The reaction mixture was stirred for the specified time. After completion, the reaction was quenched, and the product was isolated and purified by column chromatography.

Logical Workflow for Catalyst Selection and Reaction

G cluster_0 Catalyst Selection cluster_1 Reaction Setup cluster_2 Analysis and Purification A Define Reaction Type B Consider Moisture Sensitivity A->B C Anhydrous YCl3 B->C High D Hydrated YCl3 B->D Low E Prepare Catalyst System C->E D->E F Add Substrates E->F G Control Reaction Conditions F->G H Monitor Reaction Progress G->H I Work-up and Purification H->I J Characterize Product I->J

Caption: Workflow for selecting this compound grade and performing a catalyzed reaction.

Signaling Pathway of Lewis Acid Catalysis

The catalytic activity of this compound stems from its ability to act as a Lewis acid, accepting an electron pair from a substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

G YCl3 YCl3 Activated_Complex Activated Complex YCl3->Activated_Complex Coordinates Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Activated_Complex Attacks Product->YCl3 Catalyst Regenerated

References

A Comparative Analysis of Yttrium-Based Phosphors for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of prominent yttrium-based phosphors, offering a foundation for material selection and experimental design. This document outlines key performance metrics, detailed experimental protocols, and visual representations of fundamental principles.

Yttrium-based phosphors are a cornerstone of modern lighting and display technologies, prized for their high efficiency and stability. These materials are crucial in a variety of applications, from general illumination using white light-emitting diodes (LEDs) to advanced bio-imaging and scintillators. This guide focuses on a comparative analysis of the most widely utilized yttrium-based phosphors: Cerium-doped Yttrium Aluminum Garnet (YAG:Ce), Europium-doped Yttrium Oxide (Y2O3:Eu), and Europium-doped Yttrium Orthovanadate (YVO4:Eu). Furthermore, a comparison with emerging alternative materials such as perovskite nanocrystals and quantum dots is presented to provide a comprehensive overview of the current landscape of luminescent materials.

Performance Comparison of Yttrium-Based Phosphors and Alternatives

The efficacy of a phosphor is determined by several key performance indicators, including quantum yield, emission and excitation wavelengths, decay time, and thermal stability. The following tables summarize these quantitative data points for the selected yttrium-based phosphors and their alternatives.

Phosphor MaterialHost CrystalDopantPeak Emission Wavelength (nm)Peak Excitation Wavelength (nm)Quantum Yield (%)Decay TimeThermal Stability (Quenching Temperature)
YAG:Ce Y₃Al₅O₁₂Ce³⁺~530-560 (Yellow)[1]~450-460 (Blue)[1]>90~60-70 nsHigh (>700 K)[2]
Y₂O₃:Eu Y₂O₃Eu³⁺~611 (Red)[3][4]~254 (UV-C)[5]Nearly 100 (bulk)[3][4]~1-2 msHigh
YVO₄:Eu YVO₄Eu³⁺~619 (Red)~280 (UV-C)~38 (nanoparticles)~0.5-1 msModerate
Perovskite (CsPbBr₃) CsPbBr₃-~520 (Green)~365-450 (UV-Vis)50-951-29 nsLow
Quantum Dots (CdSe/ZnS) CdSe/ZnS-Tunable (e.g., ~620, Red)Tunable (e.g., ~450, Blue)50-9010-20 nsModerate

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of high-quality phosphors. Below are representative protocols for common synthesis techniques.

Solid-State Reaction for Y₂O₃:Eu³⁺

The solid-state reaction method is a conventional and scalable approach for synthesizing phosphor powders.

Materials:

  • Yttrium oxide (Y₂O₃) (99.99% purity)

  • Europium oxide (Eu₂O₃) (99.99% purity)

  • Flux (e.g., BaCl₂, Na₂B₄O₇)

Procedure:

  • Stoichiometrically weigh the high-purity Y₂O₃ and Eu₂O₃ powders according to the desired doping concentration.

  • Thoroughly mix the powders in an agate mortar with a pestle.

  • Add a small amount of flux to the mixture to promote crystal growth and lower the reaction temperature.

  • Transfer the mixture to an alumina (B75360) crucible.

  • Heat the crucible in a high-temperature furnace to 1300-1500 °C for 2-4 hours in air.

  • After cooling to room temperature, gently grind the resulting sintered cake to obtain a fine powder.

Sol-Gel Synthesis of YAG:Ce³⁺

The sol-gel method offers excellent control over particle size and homogeneity at lower synthesis temperatures.

Materials:

  • Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Citric acid

  • Ethylene (B1197577) glycol

Procedure:

  • Dissolve stoichiometric amounts of yttrium, aluminum, and cerium nitrates in deionized water.

  • Add citric acid to the solution in a 1:1 molar ratio with the total metal ions to act as a chelating agent.

  • Add ethylene glycol to the solution to form a polyester (B1180765) network.

  • Heat the solution to 80-90 °C with continuous stirring to form a transparent sol.

  • Continue heating to evaporate the water, resulting in a viscous gel.

  • Dry the gel in an oven at 120 °C to obtain a precursor powder.

  • Calcine the precursor powder at 900-1100 °C in a reducing atmosphere (e.g., 5% H₂ / 95% N₂) to form the crystalline YAG:Ce³⁺ phosphor.

Co-precipitation Synthesis of YAG:Ce³⁺

Co-precipitation is a versatile method for producing fine, homogeneous phosphor powders.[6]

Materials:

  • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium bicarbonate ((NH₄)HCO₃) or ammonia (B1221849) water (NH₄OH) as a precipitant.

Procedure:

  • Prepare an aqueous solution containing stoichiometric amounts of yttrium, aluminum, and cerium nitrates.

  • Prepare a separate aqueous solution of the precipitant.

  • Slowly add the precipitant solution to the metal nitrate solution under vigorous stirring to precipitate the metal hydroxides or carbonates.

  • Maintain a constant pH during the precipitation process.

  • Age the resulting precipitate for a period to ensure complete reaction.

  • Filter, wash the precipitate with deionized water and ethanol (B145695) to remove residual ions, and then dry it.

  • Calcine the dried precursor at 1000-1200 °C in a reducing atmosphere to obtain the final YAG:Ce³⁺ phosphor.[6]

Hydrothermal Synthesis of Y₂O₃ Nanoparticles

Hydrothermal synthesis is a low-temperature method for producing highly crystalline nanoparticles.[7][8]

Materials:

  • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Potassium hydroxide (B78521) (KOH) or another mineralizer.

Procedure:

  • Dissolve yttrium nitrate in deionized water.[7]

  • Add a mineralizer solution (e.g., KOH) to adjust the pH and facilitate crystallization.[7]

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 180-200 °C for 12-24 hours.[8]

  • After cooling, collect the precipitate by centrifugation.[7]

  • Wash the product with deionized water and ethanol and dry it at a low temperature (e.g., 80 °C).[7]

Characterization Protocols

Photoluminescence and Quantum Yield Measurement: The internal quantum efficiency is the ratio of photons emitted to photons absorbed by the sample.

Experimental Setup:

  • Spectrofluorometer equipped with an integrating sphere.

  • Excitation source (e.g., Xenon lamp).

  • Reflectance standard (e.g., BaSO₄).

Procedure:

  • Measure the spectrum of the excitation light scattered by the reflectance standard within the integrating sphere.

  • Measure the spectrum of the sample within the integrating sphere, which includes both the emitted light and the unabsorbed scattered excitation light.

  • Calculate the number of absorbed photons by subtracting the integrated intensity of the scattered excitation light with the sample from that with the reference.

  • Calculate the number of emitted photons by integrating the intensity of the emission spectrum.

  • The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

Thermal Quenching Measurement:

Experimental Setup:

  • Spectrofluorometer with a temperature-controlled sample holder.

  • Heating element and thermocouple.

Procedure:

  • Mount the phosphor sample in the temperature-controlled holder.

  • Record the photoluminescence emission spectrum at room temperature.

  • Gradually increase the temperature of the sample in controlled increments.

  • At each temperature step, record the emission spectrum under the same excitation conditions.

  • Plot the integrated emission intensity as a function of temperature to determine the quenching temperature, which is often defined as the temperature at which the emission intensity drops to 50% of its initial value.

Visualizing a Phosphor Selection Workflow

The selection of an appropriate phosphor is dictated by the specific requirements of the application, such as desired color, efficiency, and operating conditions.

G Phosphor Selection Workflow A Define Application Requirements B Desired Emission Color? A->B E Red Emission B->E Red F Yellow/Green Emission B->F Yellow/Green G Blue Emission B->G Blue C High Quantum Yield Crucial? D High Thermal Stability Needed? C->D Yes N Consider Alternative Phosphors C->N No M Consider Yttrium-Based Phosphors D->M Yes D->N No H Y2O3:Eu, YVO4:Eu E->H I YAG:Ce, Perovskites, QDs F->I J Other Phosphors (e.g., BAM:Eu) G->J H->C I->C J->C K YAG:Ce, Y2O3:Eu L Perovskites, QDs O Final Phosphor Selection M->O N->O

Caption: A workflow diagram for selecting a suitable phosphor based on key application requirements.

Fundamental Structures and Energy Transitions

Understanding the underlying crystal structure and electronic transitions is paramount to comprehending the luminescent properties of these materials.

Crystal Structure of Yttrium Aluminum Garnet (YAG)

YAG possesses a complex cubic garnet structure. The yttrium ions (Y³⁺) are located in dodecahedral sites, while the aluminum ions (Al³⁺) occupy both octahedral and tetrahedral sites. When doped with Ce³⁺, the cerium ions substitute the yttrium ions.

Caption: A simplified representation of the coordination environments in the YAG crystal structure.

Energy Level Diagram of Ce³⁺ in YAG

The yellow emission of YAG:Ce arises from the electronic transition of the Ce³⁺ ion from its excited 5d state to its 4f ground state.

G Energy Level Diagram of Ce³⁺ in YAG cluster_levels Energy Levels cluster_transitions Transitions 5d 5d 4f (²F₇/₂) 4f (²F₇/₂) 5d->4f (²F₇/₂) Emission (~530 nm) 4f (²F₅/₂) 4f (²F₅/₂) 5d->4f (²F₅/₂) Emission 4f (²F₅/₂)->5d Excitation (460 nm) Excitation (Absorption) Excitation (Absorption) Emission (Luminescence) Emission (Luminescence) Non-radiative Relaxation Non-radiative Relaxation

Caption: Energy level diagram illustrating the excitation and emission processes of Ce³⁺ in the YAG host.

Energy Level Diagram of Eu³⁺ in Y₂O₃

The characteristic red emission of Y₂O₃:Eu is due to transitions from the excited ⁵D₀ state to the ⁷Fⱼ levels of the Eu³⁺ ion.

G Energy Level Diagram of Eu³⁺ in Y₂O₃ cluster_levels Energy Levels Charge Transfer Band (CTB) Charge Transfer Band (CTB) ⁵D₂ ⁵D₂ ⁵D₁ ⁵D₁ ⁵D₂->⁵D₁ Non-radiative Relaxation ⁵D₀ ⁵D₀ ⁵D₁->⁵D₀ Non-radiative Relaxation ⁷F₂ ⁷F₂ ⁵D₀->⁷F₂ Emission (~611 nm, Red) ⁷F₁ ⁷F₁ ⁵D₀->⁷F₁ Emission ⁷F₀ ⁷F₀ ⁷F₄ ⁷F₄ ⁷F₃ ⁷F₃ CTB CTB ⁷F₀->CTB Excitation (~254 nm) CTB->⁵D₂

Caption: Energy level diagram for Eu³⁺ in a Y₂O₃ host, showing the main excitation and emission pathways.

References

Validating Theoretical Models of Yttrium Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of theoretical models and experimental data for the properties of Yttrium chloride (YCl₃). For researchers, scientists, and professionals in drug development, understanding the accuracy and limitations of theoretical models is crucial for predictive modeling and material design. This document presents a side-by-side analysis of structural and thermodynamic properties, details the experimental protocols for their measurement, and outlines the computational methodologies used in theoretical predictions.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from experimental measurements and theoretical calculations for the structural and thermodynamic properties of this compound.

Structural Properties

The crystal structure of solid this compound and the molecular geometry of gaseous YCl₃ have been extensively studied. Below is a comparison of lattice parameters from experimental X-ray diffraction and theoretical Density Functional Theory (DFT) calculations, along with experimental and computed bond lengths for the gaseous molecule.

PropertyExperimental ValueTheoretical Value (DFT - Materials Project)[1]
Crystal System MonoclinicMonoclinic
Space Group C2/mC2/m
Lattice Constant (a) 6.92 Å6.92 Å
Lattice Constant (b) 11.96 Å11.96 Å
Lattice Constant (c) 6.58 Å6.58 Å
Angle (β) 110.24°110.24°
Y-Cl Bond Length (gas) 2.422(12) Å (re)2.423(10) Å (CCSD(T))[2]
Thermodynamic Properties

Key thermodynamic properties of this compound are presented below, comparing experimentally determined values with those predicted by theoretical models.

PropertyExperimental ValueTheoretical Value (DFT - Materials Project)[1]
Standard Enthalpy of Formation (solid) -1018.4 ± 2.6 kJ/mol[2][3]-2.532 eV/atom (-244.3 kJ/mol per atom)
Standard Molar Entropy (solid) 136.5 J/(mol·K) (estimated)[4]Not directly available
Standard Gibbs Free Energy of Formation (solid) -938.1 kJ/mol (calculated from experimental ΔH°f and S°)Not directly available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

This method is employed to determine the arrangement of atoms within a crystalline solid.

  • Crystal Growth: Single crystals of anhydrous YCl₃ are grown from a melt or by vapor transport methods. The crystals must be of sufficient size and quality for diffraction.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. Due to the hygroscopic nature of YCl₃, this process is performed in a dry, inert atmosphere (e.g., a glovebox).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the yttrium and chlorine atoms are determined using direct methods or Patterson methods and refined to best fit the experimental data.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is used to measure the heat of reaction at constant volume, from which the enthalpy of formation can be derived.

  • Sample Preparation: A precisely weighed sample of high-purity yttrium metal is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and filled with pure oxygen at high pressure.

  • Immersion: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The heat released by the combustion of yttrium in the presence of chlorine (introduced as a reactant or formed in situ) is absorbed by the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat of reaction.

  • Calculation: The enthalpy of formation of YCl₃ is calculated from the heat of reaction, taking into account the heat capacity of the calorimeter and any necessary corrections.

Theoretical Methodologies

The theoretical values presented in this guide are primarily derived from Density Functional Theory (DFT) and other quantum chemical calculations.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Model Construction: A model of the YCl₃ crystal lattice or a single YCl₃ molecule is constructed based on known structural information.

  • Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., PBE, B3LYP) and basis set are chosen. The choice of functional and basis set is critical for the accuracy of the calculations.

  • Geometry Optimization: The positions of the atoms in the model are adjusted to find the lowest energy (most stable) configuration. This provides the theoretical lattice parameters and bond lengths.

  • Property Calculation: Once the geometry is optimized, various properties such as the total energy (from which the enthalpy of formation is derived) and vibrational frequencies (used to calculate entropy) can be computed.

Ab Initio Molecular Dynamics (AIMD)

AIMD is a simulation method that combines molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system.

  • System Setup: A simulation box containing a number of YCl₃ units and, if applicable, solvent molecules is created.

  • Simulation Parameters: The temperature, pressure, and simulation time are set.

  • Dynamics Simulation: The forces on each atom are calculated at each time step using DFT, and the atomic positions and velocities are updated according to the laws of classical mechanics.

  • Data Analysis: The trajectory of the atoms over time is analyzed to determine dynamic properties, coordination numbers, and radial distribution functions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating theoretical models against experimental data and the relationship between different computational and experimental techniques.

ValidationWorkflow cluster_experimental Experimental Methods cluster_theoretical Theoretical Models cluster_properties Properties Exp_Crystal Single-Crystal XRD Prop_Struct Structural Properties (Lattice Parameters, Bond Lengths) Exp_Crystal->Prop_Struct Exp_Thermo Bomb Calorimetry Prop_Thermo Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) Exp_Thermo->Prop_Thermo Theo_DFT Density Functional Theory (DFT) Theo_DFT->Prop_Struct Theo_DFT->Prop_Thermo Theo_AIMD Ab Initio Molecular Dynamics (AIMD) Theo_AIMD->Prop_Struct Validation Validation & Comparison Prop_Struct->Validation Prop_Thermo->Validation

Caption: Workflow for the validation of theoretical models.

InterrelationshipDiagram cluster_exp Experimental Techniques cluster_theo Theoretical Methods XRD X-Ray Diffraction DFT Density Functional Theory XRD->DFT Provides structural input for calculations Calorimetry Calorimetry QuantumChemistry Quantum Chemistry (e.g., CCSD(T)) Calorimetry->QuantumChemistry Provides benchmark thermodynamic data Spectroscopy Spectroscopy AIMD Ab Initio Molecular Dynamics Spectroscopy->AIMD Validates dynamic properties DFT->XRD Predicts structures for comparison AIMD->Spectroscopy Simulates spectra QuantumChemistry->Calorimetry Calculates reaction energies

Caption: Interrelationship of experimental and theoretical methods.

References

comparing the efficiency of different Yttrium chloride synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the synthesis of Yttrium Chloride, this document provides a comparative analysis of prevalent synthesis methodologies. Tailored for researchers, scientists, and professionals in drug development, this guide furnishes detailed experimental protocols, quantitative performance data, and visual representations of the synthetic pathways to inform your selection of the most efficient route for your specific application.

Comparison of this compound Synthesis Routes

The selection of a synthesis route for this compound is contingent on the desired form of the final product (anhydrous or hydrated), required purity, and available starting materials. Below is a summary of the key quantitative parameters for the most common synthesis methods.

ParameterAmmonium (B1175870) Chloride RouteAqueous HCl RouteCarbochlorination Route
Starting Material Yttrium Oxide (Y₂O₃)Yttrium Oxide (Y₂O₃) or Yttrium Metal (Y)Yttrium Oxide (Y₂O₃)
Primary Product Anhydrous YCl₃Hydrated YCl₃ (YCl₃·6H₂O)Anhydrous YCl₃
Reactant Ratio Y₂O₃ : NH₄Cl (molar ratio) = 1:10 to 1:18[1][2]Excess HClY₂O₃ mixed with a carbon source
Reaction Temperature 300°C (intermediate formation), 400-600°C (final product)[1][3]Boiling550-950°C[4]
Reaction Time ~3 hours for intermediate formation[3]Not specifiedNot specified
Purity <0.1 wt.% YOCl[3], <1% water-insoluble matter[1][2]High yield of hydrated form[5]Not specified
Yield Not specifiedHigh[5]Not specified

Experimental Protocols

Ammonium Chloride Route for Anhydrous this compound

This method is a widely used solid-state reaction to produce anhydrous this compound.

Methodology:

  • Yttrium oxide (Y₂O₃) and ammonium chloride (NH₄Cl) are mixed in a molar ratio between 1:10 and 1:18.[1][2]

  • The mixture is ground until the smell of ammonia (B1221849) is present.[2]

  • The mixture is placed in an open cylindrical container and heated externally.

  • The temperature is raised to 300°C and held for approximately 3 hours to form the intermediate complex salt (NH₄)₃YCl₆.[3]

  • The temperature is then increased to a range of 400-520°C to decompose the intermediate and sublimate the excess ammonium chloride.[1] Stirring at 1-5 rpm is applied during this stage.[1]

  • For higher purity, a final pyrolysis step at 600°C for 1.5 hours can be employed to reduce the yttrium oxychloride (YOCl) content to below 0.1 wt.%.[3]

  • The final product is anhydrous this compound (YCl₃).

Aqueous HCl Route for Hydrated this compound

This route is a straightforward method for producing the hydrated form of this compound.

Methodology:

  • Yttrium oxide (Y₂O₃) is added to a boiling aqueous solution of hydrochloric acid (HCl) until the solution is saturated (no more oxide dissolves).[5]

  • Alternatively, yttrium metal can be dissolved in aqueous HCl.[5]

  • The hot solution is filtered to remove any unreacted starting material.

  • The filtrate is then concentrated by heating on a hot plate until the first crystals appear on the surface.[5]

  • The solution is allowed to cool to room temperature overnight to allow for the crystallization of this compound hexahydrate (YCl₃·6H₂O).[5]

  • The resulting crystals are collected. It is important to note that heating the hydrated salt will yield yttrium oxychloride (YOCl) rather than the anhydrous form.[6]

Carbochlorination Route for Anhydrous this compound

This high-temperature method involves the chlorination of yttrium oxide in the presence of a carbon source.

Methodology:

  • Yttrium oxide (Y₂O₃) is mixed with a carbon source, such as sucrose (B13894) carbon.[4]

  • The mixture is heated in a thermogravimetric analyzer or a tube furnace over a temperature range of 550-950°C.[4]

  • A stream of chlorine gas is passed over the mixture.

  • The reaction proceeds through the formation of a solid yttrium oxychloride (YOCl) intermediate.[4]

  • Further reaction at higher temperatures leads to the carbochlorination of YOCl to produce this compound (YCl₃), which is in a solid or liquid state depending on the temperature.[4]

  • Above 715°C, the final product is liquid YCl₃, which can be collected.[4]

Synthesis Pathway Visualization

The following diagram illustrates the different synthesis routes for this compound, highlighting the starting materials and the resulting product forms.

YCl3_Synthesis Y2O3 Yttrium Oxide (Y₂O₃) Intermediate (NH₄)₃YCl₆ Y2O3->Intermediate  + NH₄Cl (300°C) Hydrated_YCl3 Hydrated YCl₃·6H₂O Y2O3->Hydrated_YCl3  + Aqueous HCl (Boiling) YOCl Yttrium Oxychloride (YOCl) Y2O3->YOCl  + C + Cl₂ (550-950°C) Y_metal Yttrium Metal (Y) Y_metal->Hydrated_YCl3  + Aqueous HCl NH4Cl Ammonium Chloride (NH₄Cl) HCl_aq Aqueous HCl Carbon_Cl2 Carbon + Cl₂ Anhydrous_YCl3 Anhydrous YCl₃ Intermediate->Anhydrous_YCl3  Heat (400-600°C) Hydrated_YCl3->YOCl  Heat YOCl->Anhydrous_YCl3  + C + Cl₂ (>715°C)

References

performance comparison of Yttrium-doped alloys with other rare-earth alloys

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance metrics of yttrium-doped alloys reveals their competitive standing against other rare-earth alloy alternatives. This guide presents a comprehensive comparison of mechanical properties, corrosion resistance, thermal stability, and catalytic activity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Yttrium, a versatile rare-earth element, has carved a niche in materials science for its ability to significantly enhance the properties of various alloys. When introduced in small quantities, it can refine grain structures, improve strength and ductility, and increase resistance to high-temperature oxidation and corrosion. This has led to the widespread use of yttrium-doped alloys in demanding applications, from aerospace components to biomedical implants and catalytic converters. This guide provides an objective comparison of yttrium-doped alloys with those containing other rare-earth elements like cerium, lanthanum, gadolinium, and scandium, offering a clear perspective on their relative performance based on experimental findings.

Mechanical Properties: A Balancing Act of Strength and Ductility

The addition of rare-earth elements to alloys is a well-established method for improving their mechanical properties, primarily through grain refinement and precipitation strengthening. Yttrium has been shown to be particularly effective in this regard.

In aluminum alloys, the addition of yttrium can lead to a significant increase in ultimate tensile strength (UTS) and hardness. For instance, studies on A5083 secondary aluminum alloy have demonstrated that a 1.0 wt.% addition of yttrium can increase the UTS and Young's Modulus.[1][2] The impact energy absorbed by the yttrium-modified alloy also showed a notable improvement.[1] When compared to other rare-earth elements like cerium and lanthanum, yttrium often provides a superior combination of strength and ductility.[1] For instance, the addition of 0.17% ytterbium (Yb) to a 2519 aluminum alloy increased its tensile strength from 483.2 MPa to 501.0 MPa at room temperature.[3] Similarly, adding 0.254 wt.% Cerium (Ce) to an Al-Cu-Mn-Mg-Fe alloy raised the tensile strength by 15.19%.[3]

In magnesium alloys, yttrium additions are known to enhance both strength and corrosion resistance. The formation of stable intermetallic compounds and a refined grain structure are key contributing factors.[4][5]

Comparative Data: Mechanical Properties of Rare-Earth Doped Aluminum Alloys
Alloy CompositionRare-Earth ElementConcentration (wt.%)Ultimate Tensile Strength (UTS) (MPa)Yield Strength (YS) (MPa)Elongation (%)Reference
A5083 Al Alloy (Base)--~150-~8[2]
A5083 Al Alloy + YYttrium (Y)1.0192-10.2[2]
2519 Al Alloy (Base)--483.2--[3]
2519 Al Alloy + YbYtterbium (Yb)0.17501.0--[3]
Al-Cu-Mn-Mg-Fe (Base)--~283~2403.1[3]
Al-Cu-Mn-Mg-Fe + CeCerium (Ce)0.2543262564.8[3]

Experimental Protocol: Tensile Testing (ASTM E8)

The mechanical properties of the alloys are typically determined through tensile testing following the ASTM E8 standard.[6][7][8][9][10]

Specimen Preparation:

  • Machine test specimens from the alloy castings into standardized "dog-bone" shapes with specified dimensions for the gauge length, grip sections, and fillet radii.[7]

  • Ensure the surface of the specimen is free from defects and has a smooth finish to prevent premature failure.

Testing Procedure:

  • Securely mount the specimen in the grips of a universal testing machine.[7]

  • Attach an extensometer to the gauge section of the specimen to accurately measure elongation.[7]

  • Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.[7]

  • Continuously record the applied load and the corresponding elongation.

Data Analysis:

  • Convert the load-elongation data into a stress-strain curve.

  • Determine the ultimate tensile strength (the maximum stress the material can withstand), yield strength (the stress at which the material begins to deform plastically), and elongation (a measure of ductility).[8]

G cluster_prep Specimen Preparation cluster_test Tensile Test cluster_analysis Data Analysis Prep1 Machine 'dog-bone' specimen Prep2 Surface finishing Prep1->Prep2 Test1 Mount specimen in UTM Prep2->Test1 Test2 Attach extensometer Test1->Test2 Test3 Apply uniaxial load Test2->Test3 Test4 Record load & elongation Test3->Test4 Ana1 Generate Stress-Strain Curve Test4->Ana1 Ana2 Determine UTS, YS, Elongation Ana1->Ana2

Workflow for Tensile Testing (ASTM E8).

Corrosion Resistance: The Protective Power of Passive Films

Rare-earth elements are known to enhance the corrosion resistance of alloys by promoting the formation of a stable passive oxide layer on the surface. This layer acts as a barrier, preventing the underlying metal from reacting with the corrosive environment.

In magnesium alloys, which are notoriously susceptible to corrosion, the addition of yttrium has been shown to significantly improve their resistance.[5][11][12][13] Yttrium contributes to the formation of a more stable and protective corrosion product film.[11] Studies on Mg-Y binary alloys have shown a decrease in corrosion rate with increasing yttrium content, attributed to this protective film.[12] When compared with other rare earths, the effectiveness can vary. For instance, in a study on Mg-Zn based alloys, the addition of 1 wt.% Yttrium (Mg-3Zn-1Y) showed a lower corrosion rate in the initial days of immersion compared to a Mg-2.5Y-2.5Nd alloy.[5]

In aluminum alloys, rare-earth elements like cerium, praseodymium, and lanthanum have been investigated as corrosion inhibitors.[14] They function by precipitating as hydroxides at cathodic sites, thus stifling the corrosion reaction.[14]

Comparative Data: Corrosion Properties of Rare-Earth Doped Magnesium Alloys
Alloy CompositionRare-Earth Element(s)Corrosion Rate (mm/year)Test ConditionReference
EZ33 Mg Alloy (Base)-6.57Immersion Test[13]
EZ33 Mg Alloy + 0.25YYttrium (Y)1.79Immersion Test[13]
Mg-3Zn-HighImmersion Test[5]
Mg-3Zn-1YYttrium (Y)Low (initially)Immersion Test[5]
Mg-2.5Y-2.5NdYttrium (Y), Neodymium (Nd)HighImmersion Test[5]

Experimental Protocol: Potentiodynamic Polarization (ASTM G59)

The corrosion behavior of alloys is commonly evaluated using electrochemical techniques such as potentiodynamic polarization, following the ASTM G59 standard.[15][16][17][18]

Experimental Setup:

  • A three-electrode electrochemical cell is used, consisting of the alloy specimen as the working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum or graphite).

  • The electrolyte is a corrosive medium, such as a 3.5% NaCl solution, to simulate seawater.

Procedure:

  • The specimen is polished to a fine finish, cleaned, and immersed in the electrolyte.

  • The open-circuit potential (corrosion potential) is allowed to stabilize.

  • A potential is applied to the working electrode and swept over a defined range around the corrosion potential at a constant scan rate.[15]

  • The resulting current is measured.

Data Analysis:

  • A polarization curve (potential vs. current density) is plotted.

  • The corrosion current density (Icorr) is determined from the curve, which is directly proportional to the corrosion rate.[16]

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Setup1 Prepare Three-Electrode Cell Setup2 Prepare Corrosive Electrolyte Setup1->Setup2 Proc1 Immerse Polished Specimen Setup2->Proc1 Proc2 Stabilize Open-Circuit Potential Proc1->Proc2 Proc3 Apply Potential Sweep Proc2->Proc3 Proc4 Measure Current Proc3->Proc4 Ana1 Plot Polarization Curve Proc4->Ana1 Ana2 Determine Corrosion Current (Icorr) Ana1->Ana2

Workflow for Potentiodynamic Polarization Testing.

Thermal Stability: Resisting High-Temperature Degradation

For high-temperature applications, such as in gas turbines and automotive engines, the thermal stability of alloys is paramount. Rare-earth additions can improve thermal stability by forming stable precipitates that resist coarsening at elevated temperatures, thereby maintaining the alloy's strength.

In nickel-based superalloys, yttrium has been shown to enhance thermal stability.[19][20] The formation of stable yttrium-containing phases can pin grain boundaries and dislocations, preventing their movement at high temperatures.[20] A study on nanocrystalline nickel with yttrium additions demonstrated that increasing the yttrium content led to the stabilization of the nanocrystalline grain size at elevated annealing temperatures.[19] In a revert nickel-base superalloy (K444), doping with yttrium and cerium improved the stress-rupture life at 900°C.[21]

In a study on Al-Ni-Y medium-entropy amorphous alloys, the partial replacement of yttrium with cerium was found to decrease the thermal stability.

Comparative Data: Thermal Stability of Rare-Earth Doped Alloys
Alloy SystemRare-Earth Element(s)Key FindingTest MethodReference
Nanocrystalline NickelYttrium (Y)Increased Y content stabilized grain size at high temperatures.X-ray line broadening, Microhardness[19][20]
K444 Ni-base SuperalloyYttrium (Y), Cerium (Ce)Doping prolonged stress-rupture life at 900°C.Creep Test[21]
Al-Ni-Y Amorphous AlloyYttrium (Y), Cerium (Ce)Partial replacement of Y with Ce decreased thermal stability.Differential Scanning Calorimetry (DSC)

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermal stability of alloys can be investigated using Differential Scanning Calorimetry (DSC).[22][23][24][25][26]

Procedure:

  • A small, weighed sample of the alloy is placed in a sample pan, and an empty reference pan is also prepared.

  • The sample and reference pans are heated in the DSC instrument at a constant rate.[23]

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

Data Analysis:

  • The resulting DSC curve shows exothermic or endothermic peaks corresponding to phase transformations, such as precipitation, dissolution, or melting.[23]

  • The temperatures at which these transformations occur provide information about the thermal stability of the alloy.

Catalytic Activity: Driving Chemical Reactions

Rare-earth-doped materials, particularly perovskite oxides, are widely used as catalysts in various chemical reactions, including the oxidation of carbon monoxide (CO) in automotive exhaust systems. The catalytic activity is influenced by the type and concentration of the rare-earth dopant.

In lanthanum-based perovskites, doping with other elements can tune their catalytic properties.[27][28][29] For instance, the substitution of lanthanum with yttrium in lanthanum cobalt oxide (LaCoO3) can alter its electrical conductivity, which is related to its catalytic performance.[30] While direct comparative data on the catalytic activity of yttrium-doped versus other rare-earth-doped perovskites is specific to the reaction and conditions, the ability to tune the electronic structure through doping is a key principle.

Comparative Data: Catalytic Performance of Doped Perovskites
Catalyst SystemDopantTarget ReactionKey FindingReference
LaCoO3Yttrium (Y)-Yttrium doping alters electrical conductivity.[30]
La1-xFeO3-δ-Methane OxidationStoichiometric LaFeO3 showed the highest activity.[31]
Au/CeMOx (M=Cu, Zr, Mo)Copper (Cu)CO OxidationCu-doping significantly enhanced CO oxidation activity.[32]

Experimental Protocol: Catalytic Activity Evaluation for CO Oxidation

The catalytic performance for CO oxidation is typically evaluated in a fixed-bed reactor.[32][33][34][35][36]

Procedure:

  • A known amount of the catalyst is packed into a reactor tube.

  • A feed gas mixture containing CO, O2, and an inert gas (e.g., N2) is passed through the catalyst bed at a controlled flow rate.[36]

  • The temperature of the catalyst bed is ramped up at a specific rate.

  • The composition of the outlet gas is continuously monitored using a gas chromatograph or an infrared gas analyzer to determine the conversion of CO.[36]

Data Analysis:

  • The CO conversion is plotted as a function of temperature to obtain a "light-off" curve.

  • The temperature at which 50% or 90% of the CO is converted (T50 or T90) is used as a measure of the catalyst's activity.

G cluster_prep Reactor Setup cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis Prep1 Pack Catalyst in Reactor React1 Introduce Feed Gas Prep1->React1 React2 Ramp Temperature React1->React2 React3 Monitor Outlet Gas React2->React3 Ana1 Plot CO Conversion vs. Temperature React3->Ana1 Ana2 Determine T50 / T90 Ana1->Ana2

Workflow for Catalytic Activity Evaluation.

Conclusion

The addition of yttrium to alloys imparts a range of beneficial properties, often positioning them favorably against alloys doped with other rare-earth elements. In terms of mechanical performance, yttrium can provide an excellent balance of strength and ductility. For corrosion resistance, particularly in reactive metals like magnesium, yttrium plays a crucial role in forming protective passive films. The thermal stability of high-temperature alloys can also be significantly enhanced by the presence of yttrium-containing precipitates. While the catalytic activity is highly dependent on the specific alloy system and reaction, the ability to tune the electronic properties through yttrium doping is a valuable tool for catalyst design. The selection of a particular rare-earth element will ultimately depend on the specific application requirements and cost considerations. However, the data presented in this guide underscores the versatility and effectiveness of yttrium as a critical alloying element in the development of high-performance materials.

References

Cross-Validation of Experimental Results Using Yttrium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental findings related to Yttrium chloride (YCl₃), offering researchers, scientists, and drug development professionals a resource for cross-validating their results. The information is compiled from various studies, presenting quantitative data, detailed experimental protocols, and a comparative analysis with relevant alternatives.

Acute Toxicity Profile of this compound

This compound exhibits dose-dependent toxicity, with the liver and spleen identified as primary target organs following intravenous injection.[1] Studies in rats have shown that YCl₃ can induce acute hepatic injury and significant calcium deposition in these organs.[1] When administered via intratracheal instillation, this compound demonstrates a long pulmonary half-life and induces inflammatory responses.[2]

Comparative Toxicity Data

For acute pulmonary toxicity, the potency of this compound has been compared to other metal compounds.

CompoundMolar Equivalence for Acute Pulmonary ToxicityKey Toxic EffectsReference
This compound (YCl₃) 1 molIncreased β-glucuronidase activity, calcium, and phosphorous in bronchoalveolar lavage fluid (BALF).[2][2]
Cadmium compounds ~1/3 molHigher acute pulmonary toxicity compared to YCl₃.[2]
Zinc oxide ~3 molLower acute pulmonary toxicity compared to YCl₃.[2]

Experimental Protocol: Acute Pulmonary Toxicity Assessment in Rats [2]

This protocol outlines the methodology used to assess the pulmonary effects of this compound following intratracheal instillation in rats.

  • Animal Model: Male Wistar rats.

  • Administration: this compound was administered via intratracheal instillation.

  • Dosage: Dose-response experiments were conducted with doses starting from 10 micrograms of Yttrium per rat.

  • Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected at various time points.

  • Analysis:

    • Yttrium content was measured in the supernatant and pellet of the BALF.

    • Inflammatory responses were assessed by measuring β-glucuronidase activity and lactate (B86563) dehydrogenase (LDH) activity in the BALF supernatant.

    • Calcium and phosphorous content in the BALF supernatant were also determined.

    • Transmission electron microscopy and X-ray microanalysis were used to determine the localization of Yttrium in lung tissue.

Experimental Workflow: Pulmonary Toxicity Study

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection & Processing cluster_2 Biochemical & Microscopic Analysis cluster_3 Data Interpretation A Male Wistar Rats B Intratracheal Instillation of this compound A->B C Bronchoalveolar Lavage (BAL) B->C D Centrifugation of BALF C->D H Transmission Electron Microscopy & X-ray Microanalysis C->H E Supernatant D->E F Cell Pellet D->F G Measure Y, Ca, P, LDH, β-glucuronidase E->G I Macrophage Analysis F->I J Assess Pulmonary Inflammation & Yttrium Distribution G->J H->J I->J

Caption: Workflow for assessing pulmonary toxicity of this compound in rats.

Cellular Mechanisms of Yttrium-Induced Toxicity

Long-term exposure to Yttrium has been shown to induce testicular injury and cell apoptosis.[3] The underlying mechanism is linked to the disruption of intracellular calcium (Ca²⁺) homeostasis.[3]

Signaling Pathway: Yttrium-Induced Apoptosis

Yttrium exposure can increase cytosolic Ca²⁺ concentrations, which in turn activates the Ca²⁺/IP3R1/CaMKII signaling pathway, leading to apoptosis.[3]

G Y Yttrium (Y³⁺) Exposure Ca_influx Increased Cytosolic Ca²⁺ Y->Ca_influx IP3R1 IP3R1 Activation Ca_influx->IP3R1 CaMKII CaMKII Activation IP3R1->CaMKII Apoptosis Cell Apoptosis CaMKII->Apoptosis

Caption: Signaling pathway of Yttrium-induced cell apoptosis.

Experimental Protocol: In Vitro Assessment of Yttrium-Induced Apoptosis [3]

This protocol details the investigation of Yttrium's effects on Leydig cells in vitro.

  • Cell Culture: Leydig cells are cultured under standard conditions.

  • Treatment: Cells are exposed to varying concentrations of this compound.

  • Apoptosis Assay: Cell apoptosis is quantified using methods such as TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

  • Calcium Imaging: Intracellular Ca²⁺ levels are measured using fluorescent Ca²⁺ indicators (e.g., Fura-2/AM).

  • Western Blotting: Protein expression levels of key components of the signaling pathway (e.g., IP3R1, CaMKII) are determined.

  • Inhibitor Studies: To confirm the pathway, experiments are repeated in the presence of specific inhibitors for IP3R1 and CaMKII to observe if the apoptotic effects of Yttrium are ameliorated.

Application in Radiolabeling and Nanoparticle Synthesis

This compound, particularly the radioactive isotope ⁹⁰Y, is a crucial precursor for radiolabeling carrier molecules like monoclonal antibodies and peptides for therapeutic applications.[4][5] It is also utilized in the synthesis of various nanoparticles.

Comparative Data on Yttrium Nanoparticle Synthesis

Different synthesis methods yield Yttrium oxide (Y₂O₃) nanoparticles with varying characteristics.[6]

Synthesis MethodPrecursorsKey ParametersResulting Nanoparticle CharacteristicsReference
Hydrothermal YCl₃, Hexamethylenetetramine (HMTA)180°C for 24 hNanocubes[6]
Sol-Gel Yttrium nitrate, this compound, MethanolHeating at 700-900°CCrystalline size range of 21-32 nm[6]
Precipitation YCl₃, HCl, PEG 2000Calcination at 800°C for 1 hHomogenous spherical nanoparticles (~20 nm)[6]

Experimental Protocol: Cation Exchange Protocol for Radiolabeling Nanoparticles with ⁹⁰Y [7]

This protocol describes the radiolabeling of NaGdF₄@PEG-CF nanoparticles with Yttrium-90.

  • Preparation of Yttrium Solution: A 0.05 M YCl₃ solution in acetate (B1210297) buffer (pH 4) is prepared to mimic the clinical ⁹⁰YCl₃ solution.

  • Cation Exchange Reaction:

    • 0.25 µmol of YCl₃ is diluted to a 0.05 M concentration with acetate buffer.

    • 0.25 µmol of NaGdF₄@PEG-CF nanoparticles are added.

    • The reaction is investigated at different temperatures (4, 25, 37, and 60°C) and for various durations (5 to 120 minutes).

  • Analysis: The percentage of cation exchange and Y³⁺ labeling is determined to optimize the reaction conditions.

Logical Workflow: Nanoparticle Radiolabeling

G cluster_0 Preparation cluster_1 Cation Exchange Reaction cluster_2 Analysis & Optimization A Prepare 0.05 M YCl₃ in Acetate Buffer (pH 4) C Mix YCl₃ Solution with Nanoparticles A->C B Prepare NaGdF₄@PEG-CF Nanoparticles B->C D Incubate at Controlled Temperature and Time C->D E Determine Percentage of Cation Exchange & Y³⁺ Labeling D->E F Optimize Reaction Conditions E->F

Caption: Workflow for radiolabeling nanoparticles with Yttrium-90 via cation exchange.

Catalytic Applications

Simple Yttrium salts, including this compound, have demonstrated high activity and control as catalysts in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce aliphatic polyesters.[8]

Comparative Performance of this compound as a Catalyst

YCl₃THF₃.₅, in combination with a [PPN]Cl cocatalyst, shows competitive turnover frequencies (TOFs) for various monomer pairs compared to other catalytic systems.[8] This system provides excellent control over dispersity and suppresses side reactions.[8]

Experimental Protocol: Ring-Opening Copolymerization using YCl₃ [8]

  • Catalyst System: this compound (YCl₃THF₃.₅ or YCl₃·6H₂O) is used with a bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) cocatalyst.

  • Monomers: A variety of epoxides and cyclic anhydrides are used.

  • Polymerization: The ROCOP reaction is carried out under controlled conditions.

  • Analysis: The resulting polyesters are analyzed for their molecular weight and dispersity.

This guide serves as a starting point for researchers working with this compound. By presenting data and protocols from multiple studies, it facilitates the comparison and cross-validation of experimental results, ultimately contributing to more robust and reproducible science.

References

Yttrium Chloride Catalysts: A Comparative Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic chemistry, the pursuit of more efficient, selective, and cost-effective catalysts is a paramount objective. This guide provides a comparative analysis of yttrium chloride (YCl₃) as a catalyst against established industry standards in two pivotal classes of reactions crucial for pharmaceutical and fine chemical synthesis: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. While this compound shows promise in specific applications, its direct replacement of industry-standard catalysts is nuanced and context-dependent.

Friedel-Crafts Acylation: YCl₃ vs. AlCl₃

The Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones, which are key intermediates in drug discovery and manufacturing. The industry-standard catalyst for this reaction has long been aluminum chloride (AlCl₃), a potent Lewis acid.

Comparative Performance in the Acylation of Anisole (B1667542)

A common benchmark reaction for Friedel-Crafts acylation is the reaction of anisole with an acylating agent. Below is a comparison of the catalytic performance of this compound against aluminum chloride in this context.

CatalystAcylating AgentProductYield (%)
Aluminum Chloride (AlCl₃)Acetic Anhydride (B1165640)4-Methoxyacetophenone85.7%[1]
This compound (YCl₃)Acetic Anhydride4-MethoxyacetophenoneData Not Available
Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Anisole with AlCl₃

This protocol is a representative example for the acylation of an activated aromatic ring.[2][3]

  • Materials: Anisole, Acetic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (B109758) (DCM), Ice, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture using a drying tube.

  • Catalyst Suspension: In a fume hood, anhydrous aluminum chloride (1.05 equivalents) is carefully added to anhydrous dichloromethane in the reaction flask.

  • Acylating Agent Addition: Acetic anhydride (1.0 equivalent) dissolved in anhydrous dichloromethane is added to the dropping funnel and then added dropwise to the stirred suspension of aluminum chloride over 15 minutes.

  • Substrate Addition: Anisole (0.75 equivalents) dissolved in anhydrous dichloromethane is added to the dropping funnel and then added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution, and dried over anhydrous magnesium sulfate. The solvent is then removed to yield the crude product.

Palladium-Catalyzed Cross-Coupling Reactions: The Role of Yttrium

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools in modern synthetic chemistry for the formation of carbon-carbon bonds. The industry-standard catalysts are typically palladium complexes with various phosphine (B1218219) ligands. While this compound itself is not a direct catalyst for these reactions, yttrium plays a significant role in enhancing the performance of palladium catalysts when incorporated as an alloy or a support material.

Yttrium in Advanced Palladium Catalysts

Recent research has demonstrated that yttrium-containing materials can significantly boost the efficiency of palladium catalysts.

Catalyst SystemReaction TypeKey Performance MetricComparison to Standard
Y₃Pd₂ Intermetallic ElectrideSuzuki Cross-Coupling10x higher catalytic activitySuperior to pure Palladium[4]
Y₃Pd₂ Intermetallic ElectrideSuzuki Cross-CouplingActivation energy reduced by 35%Superior to pure Palladium[4]
Palladium on Yttrium Oxide (Y₂O₃)Heck Cross-CouplingHigh efficiency and recyclabilityApproaches state-of-the-art catalysts

These findings underscore the potential of yttrium in developing next-generation, high-performance palladium catalysts. The enhanced activity is attributed to the unique electronic properties of the yttrium-containing materials, which can favorably modify the catalytic cycle of the palladium center.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction.[5]

  • Materials: Aryl halide, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Reaction Setup: A round-bottom flask is charged with the aryl halide, arylboronic acid, and base.

  • Solvent Addition: The solvent mixture is added to the flask.

  • Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: The palladium catalyst is added under the inert atmosphere.

  • Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC or GC.

  • Work-up: The reaction mixture is cooled, and the organic layer is separated, washed with water and brine, and then dried over a drying agent. The solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Signaling Pathways and Experimental Workflows in Catalysis

To visualize the logical flow of catalyst performance evaluation and the general mechanism of the discussed reactions, the following diagrams are provided.

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO⁺) AcylHalide->AcyliumIon Reaction with Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring AromaticRing->SigmaComplex Nucleophilic Attack Product Aromatic Ketone SigmaComplex->Product Deprotonation

Mechanism of Friedel-Crafts Acylation.

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Catalyst_Benchmarking_Workflow DefineReaction Define Benchmark Reaction SelectCatalysts Select Catalysts for Comparison (e.g., YCl₃ vs. Industry Standard) DefineReaction->SelectCatalysts DevelopProtocols Develop Standardized Experimental Protocols SelectCatalysts->DevelopProtocols ExecuteExperiments Execute Experiments under Controlled Conditions DevelopProtocols->ExecuteExperiments AnalyzeResults Analyze Quantitative Data (Yield, Selectivity, TOF) ExecuteExperiments->AnalyzeResults ComparePerformance Compare Catalyst Performance AnalyzeResults->ComparePerformance ReportFindings Report Findings and Conclusions ComparePerformance->ReportFindings

Workflow for Catalyst Benchmarking.

References

A Comparative Life Cycle Assessment of Yttrium Chloride Production: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental performance of yttrium chloride production from various sources, providing researchers and professionals with data to make informed decisions on sustainable sourcing.

This compound (YCl₃), a critical precursor in the synthesis of advanced materials, catalysts, and pharmaceuticals, is predominantly derived from primary mineral ores or recycling streams. The environmental footprint of its production is a growing concern for industries striving for sustainability. This guide offers a comparative life cycle assessment (LCA) of this compound production, focusing on the distinct environmental impacts associated with different raw material sources and processing technologies.

Executive Summary of Environmental Impacts

The production of yttrium oxide (Y₂O₃), the intermediate for this compound, is the most environmentally intensive stage of the overall process. The choice of ore—primarily monazite (B576339), xenotime (B576624), or ion-adsorption clays (B1170129)—significantly dictates the energy consumption, water usage, and greenhouse gas emissions. Subsequent conversion of the oxide to anhydrous this compound, commonly via the ammonium (B1175870) chloride route, adds to the cumulative environmental burden.

Impact CategoryYttrium Oxide from MonaziteYttrium Oxide from Ion-Adsorption ClaysYttrium Oxide from Recycling (Fluorescent Lamps)
Greenhouse Gas Emissions (kg CO₂ eq./kg Y₂O₃) ~198Similar to monazite route in some impact categoriesLower than primary production, but dependent on leaching agent
Water Consumption ( kg/kg Y₂O₃) ~29,902Significant, but specific comparative data is limitedVaries with process
Gross Energy Requirement (MJ/kg Y₂O₃) ~3,401Significant, but specific comparative data is limitedGenerally lower than primary production

Primary Production Routes: A Comparative Analysis

The majority of global yttrium is sourced from the mining and processing of rare earth element (REE) ores. The three principal ore types for yttrium extraction are monazite, xenotime, and ion-adsorption clays, each presenting a unique environmental impact profile.

Production from Monazite Ore

Monazite, a phosphate (B84403) mineral, is a significant source of light rare earth elements and contains smaller quantities of yttrium. The production of yttrium from monazite is characterized by high environmental impacts, largely attributable to the low concentration of yttrium within the ore, necessitating the processing of large volumes of material.[1]

A life cycle assessment of rare earth production from monazite revealed substantial environmental burdens associated with yttrium.[1] Key impact indicators per kilogram of yttrium product are:

  • Greenhouse Gas Emissions: 197.9 kg CO₂ equivalent[1]

  • Water Consumption: 29,902 kg[1]

  • Gross Energy Requirement: 3,401 MJ[1]

These high impacts are a consequence of the energy-intensive multi-stage solvent extraction process required to separate individual rare earth elements.[1]

Production from Xenotime Ore

Xenotime, an yttrium phosphate mineral, is a richer source of yttrium and heavy rare earth elements compared to monazite.[2] While specific, comparative LCA data for yttrium production from xenotime is scarce, the general processing route involves extensive physical and chemical treatment, suggesting a significant environmental footprint. The production of yttrium oxide from xenotime has been documented as a key industrial process.[3]

Production from Ion-Adsorption Clays

Ion-adsorption clays, found predominantly in Southern China, are a major source of heavy rare earth elements, including yttrium. The extraction process, known as in-situ leaching, involves injecting chemical solutions into the ground to dissolve the rare earths. While this method avoids some of the physical disruption of traditional mining, it carries a significant risk of groundwater and soil contamination.[2]

An initial life cycle assessment of rare earth oxide production from ion-adsorption clays indicated that the environmental impacts for categories such as global warming can be similar to those from the monazite route. However, impacts related to eutrophication and acidification can differ significantly.[4] Due to the higher concentration of valuable heavy rare earths, an economic allocation could suggest lower environmental impacts for individual REOs from this source.[4]

The Recycling Alternative: A More Sustainable Path?

Recycling yttrium from end-of-life products, such as fluorescent lamps and other electronic waste, presents a promising avenue to mitigate the environmental burdens of primary production.[5] The recycling rate for yttrium is currently very low, at less than 1%.[5]

A comparative study on the hydrometallurgical processing of yttrium from waste fluorescent lamps assessed the environmental impact of different leaching agents. The research found that while organic acids can efficiently leach yttrium, their production and disposal can lead to higher environmental impacts compared to inorganic acids like nitric acid.[5] This highlights the critical importance of selecting appropriate reagents and process designs in developing sustainable recycling pathways.

From Oxide to Chloride: The Final Conversion Step

The production of anhydrous this compound from yttrium oxide is commonly achieved through the "ammonium chloride route".[6] This process involves reacting yttrium oxide with excess ammonium chloride at high temperatures (400°C to 520°C).[7] While a detailed life cycle inventory for this specific conversion is not publicly available, the process inputs include yttrium oxide and ammonium chloride, with energy required for heating. The primary outputs are anhydrous this compound, ammonia, and water.

Experimental Protocols

Life cycle assessments are conducted following the ISO 14040 and 14044 standards, which encompass four main phases: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation.[8]

Life Cycle Inventory (LCI): This phase involves the meticulous collection of data on all inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each stage of the production process.[9]

Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is achieved by classifying the inventory data into specific impact categories (e.g., global warming potential, water depletion) and then characterizing the magnitude of the impact using scientifically established factors.

Visualizing the Pathways

To better understand the processes discussed, the following diagrams, generated using Graphviz, illustrate the key stages and relationships.

cluster_Primary Primary Production of Yttrium Oxide cluster_Recycling Recycling of Yttrium cluster_Chlorination Conversion to this compound Monazite Monazite Ore Mining Mining & Beneficiation Monazite->Mining Xenotime Xenotime Ore Xenotime->Mining IonClay Ion-Adsorption Clays Leaching Chemical Leaching IonClay->Leaching Mining->Leaching SolventExtraction Solvent Extraction & Separation Leaching->SolventExtraction Y2O3_Primary Yttrium Oxide (Y₂O₃) SolventExtraction->Y2O3_Primary Y2O3 Yttrium Oxide (Y₂O₃) Waste End-of-Life Products (e.g., Phosphors) Dismantling Dismantling & Pre-treatment Waste->Dismantling Leaching_Rec Hydrometallurgical Leaching Dismantling->Leaching_Rec Purification Purification Leaching_Rec->Purification Y2O3_Rec Yttrium Oxide (Y₂O₃) Purification->Y2O3_Rec Heating High-Temperature Reaction Y2O3->Heating NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Heating YCl3 Anhydrous this compound (YCl₃) Heating->YCl3

Caption: this compound Production Pathways.

GoalScope Goal & Scope Definition LCI Life Cycle Inventory (LCI) Analysis GoalScope->LCI Define System Boundaries LCI->GoalScope LCIA Life Cycle Impact Assessment (LCIA) LCI->LCIA Quantify Inputs & Outputs LCIA->LCI Interpretation Interpretation LCIA->Interpretation Evaluate Environmental Impacts Interpretation->GoalScope Refine Study Interpretation->LCIA

Caption: Standard LCA Methodology (ISO 14040/14044).

References

Evaluating the Cost-Effectiveness of Yttrium Chloride in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision balancing performance, cost, and availability. Yttrium chloride (YCl₃), a versatile rare earth compound, finds application in diverse fields ranging from catalysis and advanced ceramics to phosphors and wastewater treatment. This guide provides an objective comparison of this compound's performance and cost-effectiveness against its primary alternatives, supported by experimental data and detailed methodologies.

This compound is available in both anhydrous (YCl₃) and hexahydrate (YCl₃·6H₂O) forms. Both are colorless, crystalline solids highly soluble in water and ethanol, making them adaptable to various processing environments.[1] This versatility, combined with the potential for high-purity grades (from 99.9% to 99.999%), makes it a valuable precursor and component in numerous high-tech industries.[1] However, its cost relative to other rare earth chlorides, such as lanthanum chloride, and its performance compared to high-cost alternatives like scandium chloride, necessitate a thorough cost-benefit analysis.

Comparative Analysis of Key Industrial Applications

The cost-effectiveness of this compound is highly dependent on the specific application. Below, we evaluate its performance and economic viability against common alternatives in three major industrial sectors: advanced ceramics, catalysis, and wastewater treatment.

Advanced Ceramics: Yttria-Stabilized Zirconia (YSZ)

Yttrium compounds, often derived from this compound, are crucial in producing yttria-stabilized zirconia (YSZ), a ceramic known for its exceptional thermal stability, mechanical strength, and ionic conductivity.[2] YSZ is a cornerstone material for applications like thermal barrier coatings in jet engines and as a solid electrolyte in solid oxide fuel cells (SOFCs).

Alternative: The primary high-performance alternative to YSZ is Scandia-Stabilized Zirconia (ScSZ). Scandium chloride is a precursor for the scandia (Sc₂O₃) used in ScSZ.

Performance Comparison: ScSZ exhibits ionic conductivity that is 3 to 4 times higher than that of YSZ, which can significantly improve the efficiency of SOFCs or allow for lower operating temperatures.[3][4] However, YSZ is generally considered to have better long-term stability and more reliable mechanical properties.[5] While the initial conductivity of ScSZ is superior, it can degrade over time during operation.[5] The mechanical strength of ScSZ is approximately twice that of YSZ.[4]

Cost-Effectiveness Analysis: The most significant drawback of ScSZ is its prohibitive cost. Scandium chloride is substantially more expensive than this compound. This price disparity, coupled with the good all-around performance and stability of YSZ, makes this compound the more cost-effective choice for most current applications. While ScSZ offers a performance advantage, its cost limits its use to specialized applications where maximum ionic conductivity is paramount and cost is a secondary consideration.

Table 1: Comparison of Yttria-Stabilized Zirconia (YSZ) and Scandia-Stabilized Zirconia (ScSZ)

FeatureYttria-Stabilized Zirconia (YSZ)Scandia-Stabilized Zirconia (ScSZ)
Precursor This compound (YCl₃)Scandium Chloride (ScCl₃)
Ionic Conductivity Good (e.g., ~0.1 S/cm at 1000 °C for 8YSZ)[5]Excellent (3-4 times higher than YSZ)[3][4]
Mechanical Strength High (Flexural Strength: ~885 MPa for 3YSZ)[6]Very High (Approx. 2x that of YSZ)[4]
Long-Term Stability HighModerate (can exhibit phase transition and conductivity degradation)[5][7]
Relative Cost ModerateVery High
Catalysis: Polymerization and Organic Synthesis

This compound and other rare earth chlorides function as effective Lewis acid catalysts in various organic reactions, including polymerization and Friedel-Crafts alkylation.[1][8] Their catalytic activity is often influenced by the ionic radius of the metal ion.[9]

Alternatives: Lanthanum Chloride (LaCl₃) and Scandium Chloride (ScCl₃) are frequently considered alternatives.

Performance Comparison: In polymerization reactions, the catalytic activity often depends on the ionic radius of the metal center.[9] Lanthanum, with a larger ionic radius than yttrium, can facilitate monomer coordination and enhance catalyst activity in certain polymerizations.[10] Conversely, scandium, with a smaller ionic radius, can exhibit different selectivity and activity. While direct, comprehensive comparative data is sparse, studies on related complexes in ring-opening polymerization of ε-caprolactone and polymerization of methyl methacrylate (B99206) show that catalytic activity is dependent on the metal's ionic radius.[9] For some reactions, lanthanum chloride has been noted for its high catalytic yield, though it may suffer from poor solubility in certain solvents like acetonitrile.[11]

Cost-Effectiveness Analysis: Lanthanum chloride is generally the most economical of the three, with prices often significantly lower than this compound. Scandium chloride is orders of magnitude more expensive, making it non-viable for all but the most specialized, high-value catalytic processes. For many applications, lanthanum chloride can offer comparable or even superior performance to this compound at a lower cost, making it a highly cost-effective alternative.[12] The choice between yttrium and lanthanum chloride will depend on the specific reaction, solvent system, and desired product selectivity, requiring empirical validation.

Table 2: Cost and Property Comparison of YCl₃, LaCl₃, and ScCl₃ for Catalysis

CatalystTypical PurityApproximate Price (per kg, normalized)Ionic Radius (pm, CN=6)Key Considerations
This compound99.9% - 99.99%$30 - $60 (hexahydrate)90.0Good general-purpose Lewis acid catalyst.[1]
Lanthanum Chloride99.9% - 99.99%< $300 (anhydrous)103.2Larger ionic radius may enhance activity; lower cost.[10][12]
Scandium Chloride99.9% - 99.99%> $100,000 (anhydrous)74.5High activity in some cases but extremely high cost.[9]

Note: Prices are estimates based on available data from various suppliers for different forms and purities and are subject to market fluctuations.

Wastewater Treatment: Phosphorus Removal

Rare earth chlorides have emerged as highly effective coagulants for removing phosphorus from wastewater, a critical step in preventing eutrophication of surface waters.[13] They offer a potent alternative to traditional coagulants like ferric chloride (FeCl₃) and aluminum sulfate (B86663) (alum).

Alternatives: Ferric Chloride (FeCl₃) and Aluminum Sulfate (Alum).

Performance Comparison: The primary advantage of rare earth coagulants (including yttrium, lanthanum, and cerium chlorides) is their reaction stoichiometry with phosphate. They form highly insoluble precipitates at a near 1:1 molar ratio of rare earth element to phosphorus (RE:P).[13][14] In contrast, iron and aluminum-based coagulants require a significant excess, typically a molar ratio of at least 2.5:1 (Fe or Al):P, to achieve the same level of phosphorus removal.[13][14] This superior efficiency means that a much smaller volume of rare earth coagulant is needed. A direct consequence is a significant reduction in the volume of sludge produced, which is a major operational cost for treatment facilities.

Cost-Effectiveness Analysis: While the per-kilogram cost of this compound or other rare earth chlorides may be higher than that of bulk chemicals like ferric chloride, the overall process cost can be lower. The reduced dosage requirement and, most importantly, the substantial decrease in sludge volume—which entails lower handling, dewatering, and disposal costs—make rare earth technology a highly cost-effective option for wastewater treatment plants facing stringent phosphorus discharge limits.[13]

Table 3: Performance Comparison in Phosphorus Removal from Wastewater

FeatureRare Earth Chlorides (e.g., YCl₃, LaCl₃)Iron/Aluminum Coagulants (e.g., FeCl₃)
Molar Ratio for P Removal ~ 1:1 (RE:P)[13][14]≥ 2.5:1 (Fe/Al:P)[13][14]
Chemical Dosage LowHigh
Sludge Production Significantly Reduced[13]High
Effluent P Levels Can achieve very low levels (<0.1 mg/L)[14]Can be challenging to reach very low levels
Overall Cost-Effectiveness High (due to sludge reduction)Lower (if sludge disposal costs are low)

Experimental Methodologies

To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Experimental Protocol 1: Synthesis of Yttria-Stabilized Zirconia (YSZ) via Co-Precipitation

This protocol describes a common method for producing YSZ powder, a precursor for ceramic components.

  • Precursor Solution Preparation:

    • Dissolve zirconium oxychloride (ZrOCl₂·8H₂O) and this compound (YCl₃·6H₂O) in deionized water to achieve the desired molar ratio (e.g., 3 mol% Y₂O₃).

    • Prepare a separate aqueous solution of a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Co-Precipitation:

    • Slowly add the mixed chloride solution into the vigorously stirred ammonium hydroxide solution.

    • Maintain the pH of the suspension above 9 to ensure complete precipitation of the metal hydroxides.

  • Washing and Drying:

    • Filter the resulting precipitate and wash it repeatedly with deionized water to remove residual chloride ions.

    • Continue washing until a test with silver nitrate (B79036) (AgNO₃) solution on the filtrate shows no formation of a white precipitate (AgCl).

    • Dry the washed precipitate in an oven at 100-120°C for 24 hours to obtain the precursor powder.

  • Calcination:

    • Calcine the dried powder in a furnace at a high temperature (e.g., 800-1200°C) for several hours. This step decomposes the hydroxides into oxides and crystallizes the YSZ powder.[15]

  • Characterization:

    • Analyze the final powder using X-ray Diffraction (XRD) to confirm the crystalline phase (e.g., tetragonal, cubic).

    • Use Scanning Electron Microscopy (SEM) to examine the particle size and morphology.

Experimental Protocol 2: Performance Testing of Olefin Polymerization Catalysts

This protocol outlines a general procedure for evaluating the performance of Lewis acid catalysts like YCl₃ in olefin polymerization.

  • Reactor Preparation:

    • Thoroughly dry a jacketed steel reactor by heating under vacuum and flushing with inert gas (e.g., nitrogen).

    • Charge the reactor with a dry, deoxygenated solvent (e.g., heptane (B126788) or toluene).

  • Catalyst Activation:

    • In a separate vessel under an inert atmosphere, prepare the catalyst slurry.

    • Add the rare earth chloride catalyst (e.g., YCl₃) to a portion of the solvent.

    • Introduce a co-catalyst/activator, such as triethylaluminum (B1256330) (TEA), and an external donor if required. The molar ratio of co-catalyst to catalyst is a critical parameter.[16]

    • Allow the mixture to stir for a specified time to form the active catalytic species.

  • Polymerization:

    • Inject the activated catalyst slurry into the prepared reactor.

    • Introduce the olefin monomer (e.g., propylene) into the reactor at a constant pressure and temperature.

    • Monitor the monomer consumption over time to determine the reaction kinetics.[17]

  • Termination and Product Isolation:

    • After the desired reaction time, terminate the polymerization by adding an alcohol (e.g., methanol).

    • Filter the resulting polymer, wash it with alcohol and water, and dry it under vacuum.

  • Performance Evaluation:

    • Calculate the catalyst activity (e.g., in kg of polymer per mole of catalyst per hour).

    • Determine the Turnover Frequency (TOF), which represents the number of catalytic cycles per unit time.

    • Characterize the polymer's properties (e.g., molecular weight, polydispersity) using techniques like Gel Permeation Chromatography (GPC).

Visualizing Relationships and Workflows

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, aiding in the understanding of experimental setups and decision-making frameworks.

Cost_Performance_Framework cluster_input Input Parameters cluster_analysis Analysis cluster_output Output App Industrial Application (e.g., Ceramics, Catalysis) YCl3 This compound (YCl3) App->YCl3 Alt1 Alternative 1 (e.g., Lanthanum Chloride) App->Alt1 Alt2 Alternative 2 (e.g., Scandium Chloride) App->Alt2 Perf Performance Requirements (e.g., Strength, Activity) Eval Performance Evaluation (Experimental Data) Perf->Eval Cost Cost Constraints CostEval Cost Analysis (Price per kg, Process Costs) Cost->CostEval YCl3->Eval YCl3->CostEval Alt1->Eval Alt1->CostEval Alt2->Eval Alt2->CostEval Decision Material Selection Eval->Decision CostEval->Decision

Caption: Framework for evaluating the cost-effectiveness of YCl₃.

YSZ_Synthesis_Workflow start Start: Precursor Salts (ZrOCl₂, YCl₃) dissolve Dissolve in Deionized Water start->dissolve precipitate Co-Precipitation (add NH₄OH, pH > 9) dissolve->precipitate filter_wash Filter & Wash Precipitate (remove Cl⁻ ions) precipitate->filter_wash dry Dry Precursor (120°C, 24h) filter_wash->dry calcine Calcination (800-1200°C) dry->calcine characterize Characterization (XRD, SEM) calcine->characterize end End: YSZ Powder characterize->end

References

Safety Operating Guide

Proper Disposal of Yttrium Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of yttrium chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[1] this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationCitation
Eye/Face Protection Chemical safety glasses with side shields or splash-proof goggles.[5]
Skin Protection Chemical-impermeable gloves and suitable long-sleeved clothing.[4][5]
Respiratory Protection NIOSH/MSHA approved respirator, especially when dusts may be generated.[5][6]

Step-by-Step Disposal Protocol

This compound waste must be managed as hazardous waste in accordance with all federal, state, and local regulations.[2][5][7] Do not dispose of this compound down the drain or in regular trash.[3][6][8]

Procedure 1: Disposal of Solid this compound Waste

This procedure applies to unused this compound, contaminated lab materials (e.g., weigh boats, gloves), and spill cleanup residues.

  • Waste Collection :

    • Carefully sweep or vacuum up any spilled solid this compound. Use a vacuum with a high-efficiency particulate absolute (HEPA) air filter to minimize dust generation.[5]

    • Place the this compound waste and any contaminated disposable materials into a suitable, clearly labeled, and tightly sealed container.[3][4][6] It is recommended to leave chemicals in their original containers when possible and not to mix them with other waste.[8]

  • Labeling :

    • Clearly label the container as "Hazardous Waste: this compound". Include the date and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, acids, and strong bases.[6]

  • Final Disposal :

    • Arrange for pickup and disposal through a licensed professional waste disposal service or an approved waste disposal plant.[3][4][8][9] Contact your institution's EHS department for specific procedures.

Procedure 2: Disposal of Aqueous this compound Waste

Aqueous solutions containing this compound should be treated to precipitate the yttrium as a more stable, insoluble salt before disposal. The following protocol describes the precipitation of yttrium as yttrium carbonate.[1]

Experimental Protocol: Precipitation of Yttrium Carbonate

  • Initial Collection & Preparation :

    • Collect all aqueous waste containing dissolved this compound in a designated, sealed, and clearly labeled container.[1]

    • Perform this procedure in a well-ventilated fume hood while wearing appropriate PPE.[1]

  • Neutralization :

    • Slowly add a dilute solution of sodium hydroxide (B78521) (NaOH) to the aqueous this compound waste while stirring continuously.

    • Monitor the pH of the solution until it becomes neutral (pH 7).[1]

  • Precipitation :

    • While still stirring, slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the neutralized yttrium solution.

    • A white precipitate of yttrium carbonate (Y₂(CO₃)₃) will form.[1]

    • Continue adding the sodium carbonate solution until no more precipitate is formed.[1]

  • Settling and Separation :

    • Allow the precipitate to settle completely, which may take several hours or overnight.[1]

    • Carefully decant (pour off) the clear liquid (supernatant).

    • Before disposal, test the supernatant for any remaining yttrium ions. In accordance with local regulations, the supernatant may be neutralized and disposed of down the drain with large amounts of water if it is free of hazardous materials.[1]

  • Final Containment and Disposal :

    • Transfer the remaining yttrium carbonate sludge into a heavy-duty, sealed plastic container.[1]

    • Label the container "Hazardous Waste: Yttrium Carbonate" and include the date and other required information.[1]

    • Arrange for disposal of the container through your institution's certified waste management provider.

Quantitative Safety Data

The following table summarizes key exposure limits and ecotoxicity data for yttrium and its compounds.

ParameterValueSpeciesCitation
ACGIH TLV (TWA) 1 mg/m³Yttrium[6][7]
OSHA PEL (TWA) 1 mg/m³Yttrium[6][7]
Acute Toxicity (Fish) LC50: 0.62 mg/l (96 h)Rainbow Trout[8]
Toxicity (Microorganisms) EC50: 470 mg/l (3 h)Activated Sludge[8]

ACGIH TLV (Threshold Limit Value), OSHA PEL (Permissible Exposure Limit), TWA (Time-Weighted Average), LC50 (Lethal Concentration, 50%), EC50 (Effective Concentration, 50%)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (Solutions) waste_type->aqueous_waste Aqueous collect_solid Step 1: Collect in a sealed, labeled container solid_waste->collect_solid treat_aqueous Step 1: Precipitate as Yttrium Carbonate aqueous_waste->treat_aqueous store Store container in a designated, safe area collect_solid->store separate_solids Step 2: Separate precipitate from supernatant treat_aqueous->separate_solids collect_precipitate Step 3: Collect precipitate in a sealed, labeled container separate_solids->collect_precipitate collect_precipitate->store dispose Arrange for disposal by a licensed waste contractor store->dispose

Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Yttrium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

ASHBURN, VA – For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Yttrium chloride, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound, a water-soluble compound, can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[1][2][3] Due to its hygroscopic nature, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5]

Essential Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE and safety measures.

Exposure ControlRecommendationSource
Occupational Exposure Limits OSHA PEL: 1 mg/m³; ACGIH TLV: 1 mg/m³[6]
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[2][2][6][7]
Eye and Face Protection Chemical safety glasses with side shields or splash-proof goggles are required.[6][6]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[6][7][6][7]
Respiratory Protection If dust is generated, a NIOSH/MSHA-approved respirator should be used.[6][6]

Operational Plan: From Preparation to Disposal

Following a structured operational plan is crucial for minimizing risks associated with this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical laboratory procedure for preparing a solution of this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment: this compound, deionized water, beaker, stir bar, magnetic stir plate, and a wash bottle with deionized water.

  • Procedure:

    • Place the beaker with a stir bar on the magnetic stir plate inside the fume hood.

    • Carefully weigh the desired amount of this compound in a weighing boat.

    • Slowly add the this compound to the beaker containing the appropriate volume of deionized water. The compound is soluble in water.[6]

    • Turn on the magnetic stirrer to facilitate dissolution.

    • Once dissolved, the solution is ready for use.

  • Post-Procedure:

    • Thoroughly clean all glassware and equipment.

    • Wipe down the work area in the fume hood.

    • Dispose of all waste as per the disposal plan below.

    • Wash hands thoroughly after handling the material.

Spill Management

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[6] For solid spills, sweep or vacuum the material into a suitable, closed container for disposal.[6] Avoid creating dust.[6] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

Disposal Plan

This compound waste is considered hazardous and must not be disposed of in regular trash or down the drain.[4]

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated items like gloves and weighing boats, in a clearly labeled, sealed container marked "Hazardous Waste: this compound".[6]

    • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled container.

  • Waste Treatment (Precipitation):

    • In a well-ventilated fume hood, adjust the pH of the aqueous waste to neutral (pH 7) by slowly adding a dilute solution of sodium hydroxide.

    • Slowly add a saturated solution of sodium carbonate to the neutralized solution while stirring. This will precipitate insoluble yttrium carbonate.

    • Allow the precipitate to settle completely.

    • Test the supernatant for any remaining yttrium ions before neutralizing and disposing of it down the drain with a large amount of water, in accordance with local regulations.

    • Collect the yttrium carbonate precipitate.

  • Final Disposal:

    • Transfer the precipitated yttrium carbonate and any solid this compound waste into a heavy-duty, sealed plastic container.

    • Label the container clearly as "Hazardous Waste: Yttrium Carbonate" and include the date.

    • Arrange for pickup and disposal by a certified hazardous waste management service.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather exp_weigh Weigh this compound prep_gather->exp_weigh exp_dissolve Dissolve in Water exp_weigh->exp_dissolve exp_use Use Solution exp_dissolve->exp_use post_clean Clean Equipment & Area exp_use->post_clean disp_collect_solid Collect Solid Waste exp_use->disp_collect_solid disp_collect_liquid Collect Aqueous Waste exp_use->disp_collect_liquid post_wash Wash Hands post_clean->post_wash disp_dispose Dispose via Hazardous Waste Service disp_collect_solid->disp_dispose disp_precipitate Precipitate as Yttrium Carbonate disp_collect_liquid->disp_precipitate disp_precipitate->disp_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.